molecular formula C17H20O9 B2836020 4-Feruloylquinic acid CAS No. 2613-86-7; 96646-16-1

4-Feruloylquinic acid

Numéro de catalogue: B2836020
Numéro CAS: 2613-86-7; 96646-16-1
Poids moléculaire: 368.338
Clé InChI: VTMFDSJJVNQXLT-KSQYBWRXSA-N
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Description

4-O-feruloylquinic acid is an organic molecular entity.
4-O-feruloyl-D-quinic acid is a natural product found in Coffea canephora and Coptis japonica with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O9/c1-25-13-6-9(2-4-10(13)18)3-5-14(21)26-15-11(19)7-17(24,16(22)23)8-12(15)20/h2-6,11-12,15,18-20,24H,7-8H2,1H3,(H,22,23)/b5-3+/t11-,12-,15?,17?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMFDSJJVNQXLT-XQCMRRNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC2C(CC(CC2O)(C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OC2[C@@H](CC(C[C@H]2O)(C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 4-Feruloylquinic Acid: Natural Sources, Quantification, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Feruloylquinic acid (4-FQA) is a naturally occurring phenolic compound belonging to the family of chlorogenic acids. It is an ester formed between ferulic acid and quinic acid. As a member of this significant class of dietary polyphenols, 4-FQA has garnered interest for its potential antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the natural sources of 4-Feruloylquinic acid, detailed experimental protocols for its quantification, and an exploration of its potential biological activities and associated signaling pathways.

Natural Sources of this compound

This compound is found in a variety of plant-based foods and beverages. The concentration of this compound can vary significantly depending on the plant species, variety, maturity, and processing methods.

Primary Natural Sources

Coffee beans are a major dietary source of this compound, with concentrations varying between green and roasted beans.[1][2][3] The roasting process can lead to a decrease in the overall content of feruloylquinic acids.[2] Fruits from the Prunus genus, such as plums, apricots, and peaches, are also notable sources of this compound.[4][5][6][7] Other fruits and vegetables, including avocado and various cruciferous vegetables, contain measurable amounts of this compound.[8]

Quantitative Data Presentation

The following table summarizes the quantitative data for this compound found in various natural sources. It is important to note that values can differ based on the analytical methods used, the specific cultivar, and growing conditions.

Natural SourcePlant PartConcentrationReference
Coffee
Coffea arabica (Green Beans)Beans~0.8 - 1.2 mg/g[1][9]
Coffea canephora (Robusta, Green Beans)Beans~1.5 - 2.5 mg/g[1][9]
Roasted Coffee BrewBrew8.57 mg/100 ml[10]
Fruits
Avocado (Persea americana)Pulp0.67 - 0.81 mg/100g dry matter[11]
Plum (Prunus domestica & Prunus salicina)FruitDetected, but not quantified[4][7][12]
Apricot (Prunus armeniaca)FruitDetected, but not quantified[5][13]
Peach (Prunus persica)FruitDetected, but not quantified[5][14]
Sweet Cherry (Prunus avium)FruitDetected, but not quantified[15]
Vegetables
Broccoli (Brassica oleracea var. italica)Florets~1.5 µg/g dry weight[8]
Cabbage (Brassica oleracea var. capitata)Leaves~2.0 µg/g dry weight[8]
Cauliflower (Brassica oleracea var. botrytis)Florets~3.0 µg/g dry weight[8]
Kale (Brassica oleracea var. sabellica)Leaves~1.8 µg/g dry weight[8]

Experimental Protocols

Accurate quantification of this compound in complex biological matrices requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) are the most common techniques employed.

Extraction of this compound from Plant Material

Objective: To extract phenolic compounds, including this compound, from a solid plant matrix.

Materials:

  • Lyophilized and powdered plant material

  • Methanol (HPLC grade)

  • Water (deionized)

  • Hexane (for defatting, optional)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • 0.2 µm syringe filters

Protocol:

  • Defatting (for high-lipid samples): Weigh 2 g of the lyophilized plant powder and extract with 20 mL of hexane to remove lipids. Discard the hexane phase.

  • Extraction: To the plant material, add 15 mL of a methanol/water solution (80:20, v/v).

  • Ultrasonication: Place the mixture in an ultrasonic bath for 15 minutes at room temperature to facilitate cell wall disruption and extraction.

  • Centrifugation: Centrifuge the mixture at 1000 x g for 15 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Repeated Extraction: Repeat the extraction process (steps 2-5) two more times with the remaining plant pellet to ensure exhaustive extraction.

  • Solvent Evaporation: Combine all supernatants and evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 2 mL) of the initial extraction solvent (methanol/water, 80:20, v/v).

  • Filtration: Filter the reconstituted extract through a 0.2 µm syringe filter into an HPLC vial for analysis.[11]

Quantification by High-Performance Liquid Chromatography (HPLC-DAD)

Objective: To separate and quantify this compound in the prepared extract.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5-30% B

    • 25-30 min: 30-50% B

    • 30-35 min: 50-5% B

    • 35-40 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 320 nm (for feruloyl esters).

Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Inject the filtered plant extract.

  • Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Biosynthesis and Potential Biological Signaling Pathways

Biosynthesis of this compound

This compound is synthesized in plants via the phenylpropanoid pathway. The final step involves the esterification of feruloyl-CoA with quinic acid, a reaction catalyzed by the enzyme hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) .[16][17][18]

Biosynthesis_of_4_Feruloylquinic_acid Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA C3H Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT _4_FQA This compound Feruloyl_CoA->_4_FQA HQT Quinic_acid Quinic acid Quinic_acid->_4_FQA HQT NFkB_Pathway cluster_NFkB_complex LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB_active NF-κB (active) IKK->NFkB_active activates NFkB NF-κB Nucleus Nucleus NFkB_active->Nucleus Inflammatory_genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_genes transcribes _4FQA This compound _4FQA->IKK MAPK_Pathway Stress_stimuli Stress Stimuli MAPKKK MAPKKK Stress_stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK phosphorylates Transcription_factors Transcription Factors (e.g., AP-1) MAPK->Transcription_factors Inflammatory_response Inflammatory Response Transcription_factors->Inflammatory_response _4FQA This compound _4FQA->MAPK Nrf2_Pathway cluster_Keap1_Nrf2 Oxidative_stress Oxidative Stress Keap1 Keap1 Oxidative_stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_active Nrf2 (active) Keap1->Nrf2_active releases Nucleus Nucleus Nrf2_active->Nucleus ARE ARE Nucleus->ARE Antioxidant_genes Antioxidant Gene Expression ARE->Antioxidant_genes _4FQA This compound _4FQA->Keap1 may inhibit

References

An In-Depth Technical Guide to the 4-Feruloylquinic Acid Biosynthesis Pathway in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Feruloylquinic acid is a significant secondary metabolite in plants, belonging to the hydroxycinnamic acid ester family. These compounds play crucial roles in plant defense mechanisms, acting as antioxidants and precursors to lignin. In the context of human health, this compound and related compounds are of increasing interest due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive overview of the biosynthesis of this compound in plants, detailing the enzymatic steps, relevant quantitative data, and experimental protocols for its study.

The Biosynthetic Pathway of this compound

The synthesis of this compound is an extension of the general phenylpropanoid pathway. The core pathway involves three key enzymes: Hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT), p-coumaroyl 5-O-shikimate/quinate 3'-hydroxylase (C3'H), and Caffeoyl-CoA O-methyltransferase (CCoAOMT).

The biosynthesis begins with the formation of p-coumaroyl-CoA from phenylalanine. The pathway to this compound then proceeds as follows:

  • Esterification: Hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT) catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to quinic acid, forming p-coumaroyl quinate.[1][2]

  • Hydroxylation: The cytochrome P450 enzyme, p-coumaroyl 5-O-shikimate/quinate 3'-hydroxylase (C3'H), hydroxylates p-coumaroyl quinate at the 3-position of the aromatic ring to produce caffeoyl quinate (chlorogenic acid).[1][3][4]

  • Methylation: Finally, Caffeoyl-CoA O-methyltransferase (CCoAOMT) is thought to be involved in the methylation of the 3-hydroxyl group of a caffeoyl intermediate to a feruloyl group. While CCoAOMT primarily acts on CoA esters, its involvement in the feruloylation of quinic acid likely proceeds through the conversion of caffeoyl quinate back to caffeoyl-CoA by HCT, followed by methylation to feruloyl-CoA, and a subsequent transfer of the feruloyl group to quinic acid, which can also be catalyzed by HCT.[1][5]

4-Feruloylquinic_Acid_Biosynthesis p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaroyl Quinate p-Coumaroyl Quinate p-Coumaroyl-CoA->p-Coumaroyl Quinate HCT Quinic Acid Quinic Acid Quinic Acid->p-Coumaroyl Quinate This compound This compound Quinic Acid->this compound Caffeoyl Quinate Caffeoyl Quinate p-Coumaroyl Quinate->Caffeoyl Quinate C3'H Caffeoyl-CoA Caffeoyl-CoA Caffeoyl Quinate->Caffeoyl-CoA HCT (reverse) Feruloyl-CoA Feruloyl-CoA Caffeoyl-CoA->Feruloyl-CoA CCoAOMT Feruloyl-CoA->this compound HCT

Biosynthesis pathway of this compound.

Quantitative Data

The efficiency and regulation of the this compound biosynthesis pathway are governed by the kinetic properties of its enzymes and the cellular concentrations of its intermediates.

Enzyme Kinetic Parameters

The following table summarizes the available kinetic data for the key enzymes in the pathway. It is important to note that these values can vary depending on the plant species, isoenzyme, and experimental conditions.

EnzymePlant SourceSubstrate(s)Km (µM)kcat (s-1) or VmaxReference(s)
HCT Physcomitrella patensp-coumaroyl-CoA2205.1[6]
Quinate--[6]
C3'H Cassavap-coumaroyl shikimate-10 (turnover rate, min-1)[3]
CCoAOMT ParsleyCaffeoyl-CoA--[7][8]
S-adenosyl-L-methionine--[7][8]
Metabolite Concentrations

The concentration of this compound and its precursors can vary significantly between plant species and tissues.

CompoundPlant/TissueConcentrationReference(s)
This compound Coffee beverage (filter)8.57 mg/100 ml[9]
Coffee silverskin143 mg/100 g[10]
p-Coumaroyl quinate Walnut leavesVaries with season[11]
Caffeoyl quinate Coffee silverskin432 mg/100 g (total caffeoylquinic acids)[10]

Experimental Protocols

Plant Sample Preparation for Metabolite and Enzyme Analysis

Proper sample preparation is critical for accurate quantification of metabolites and measurement of enzyme activity.

Materials:

  • Plant tissue (e.g., leaves, stems, roots)

  • Liquid nitrogen

  • Mortar and pestle or cryogenic grinder

  • Extraction buffer (for enzymes, e.g., Tris-HCl buffer with protease inhibitors; for metabolites, e.g., methanol/water mixture)[12][13]

  • Centrifuge

  • Syringe filters (0.22 µm)

Protocol:

  • Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.[13]

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • For metabolite extraction, add a pre-chilled extraction solvent (e.g., 80% methanol) to the powdered tissue, vortex thoroughly, and incubate on ice.[14]

  • For enzyme extraction, add a pre-chilled protein extraction buffer to the powdered tissue and homogenize.[12]

  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Collect the supernatant. For metabolite analysis, the supernatant can be directly analyzed or further purified. For enzyme assays, the supernatant contains the crude enzyme extract.

  • Filter the supernatant through a 0.22 µm syringe filter before HPLC or UPLC analysis.[15]

Sample_Preparation_Workflow A Harvest Plant Tissue B Flash Freeze in Liquid Nitrogen A->B C Grind to Fine Powder B->C D Add Extraction Solvent/Buffer C->D E Homogenize D->E F Centrifuge E->F G Collect Supernatant F->G H Filter (for metabolite analysis) G->H I Crude Enzyme Extract G->I J Metabolite Extract H->J

General workflow for plant sample preparation.

Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT) Enzyme Assay

This protocol is adapted from methods used for UPLC-MS-based analysis of HCT activity.

Materials:

  • Crude enzyme extract

  • Tris-HCl buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • p-coumaroyl-CoA

  • Quinic acid

  • UPLC-MS system

Protocol:

  • Prepare a reaction mixture containing Tris-HCl buffer, DTT, p-coumaroyl-CoA, and quinic acid.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the crude enzyme extract.

  • Incubate the reaction for a specific time period (e.g., 30 minutes).

  • Stop the reaction by adding a quenching agent (e.g., acid) or by heat inactivation.

  • Centrifuge the reaction mixture to pellet any precipitated protein.

  • Analyze the supernatant by UPLC-MS to quantify the formation of p-coumaroyl quinate.

p-Coumaroyl 5-O-Shikimate/Quinate 3'-Hydroxylase (C3'H) Enzyme Assay

C3'H is a membrane-bound cytochrome P450 enzyme, requiring microsomal preparations for activity assays.

Materials:

  • Microsomal fraction isolated from plant tissue

  • Potassium phosphate buffer (pH 7.4)

  • NADPH

  • p-coumaroyl quinate (substrate)

  • HPLC-DAD or LC-MS system

Protocol:

  • Isolate microsomes from plant tissue by differential centrifugation.

  • Prepare a reaction mixture containing the microsomal fraction, potassium phosphate buffer, and NADPH.[16]

  • Pre-incubate the mixture at the assay temperature (e.g., 28°C).[16]

  • Start the reaction by adding the substrate, p-coumaroyl quinate.

  • Incubate for a defined time, with shaking.

  • Terminate the reaction by adding an acid (e.g., acetic acid).[16]

  • Analyze the reaction products by HPLC-DAD or LC-MS to detect and quantify the formation of caffeoyl quinate.

Caffeoyl-CoA O-Methyltransferase (CCoAOMT) Enzyme Assay

This assay measures the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a caffeoyl substrate.

Materials:

  • Crude or purified enzyme extract

  • Tris-HCl buffer (pH 7.5)

  • Caffeoyl-CoA

  • S-adenosyl-L-methionine (SAM)

  • HPLC-DAD system

Protocol:

  • Prepare a reaction mixture containing Tris-HCl buffer, Caffeoyl-CoA, and SAM.

  • Pre-incubate the mixture at the optimal temperature for the enzyme.

  • Initiate the reaction by adding the enzyme extract.

  • Incubate for a set time.

  • Stop the reaction, for example, by adding acid.

  • Analyze the mixture by HPLC-DAD, monitoring the decrease in the caffeoyl-CoA peak and the appearance of the feruloyl-CoA peak.

Quantification of this compound by UPLC-MS/MS

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[17][18][19]

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 1.7 µm particle size).[18]

  • Mobile Phase A: Water with 0.1% formic acid.[17][19]

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[17][19]

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

  • Flow Rate: 0.3-0.5 mL/min.[19]

  • Column Temperature: 30-40°C.[17][19]

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion of this compound ([M-H]-) to a specific product ion. The exact m/z values should be determined using a pure standard.[17]

Quantification:

  • Generate a calibration curve using a certified standard of this compound at various concentrations.

  • Quantify the amount of this compound in the plant extract by comparing its peak area to the calibration curve.

UPLC_MS_MS_Workflow A Prepared Plant Extract B UPLC Separation (C18 column) A->B C ESI Source (Negative Ion Mode) B->C D Mass Spectrometer (MRM) C->D E Data Analysis and Quantification D->E

References

The Biological Role of 4-Feruloylquinic Acid in Coffee Beans: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

4-O-Feruloylquinic acid (4-FQA), a prominent member of the feruloylquinic acids (FQAs), is a key bioactive compound found in coffee beans. As a type of chlorogenic acid (CGA), it plays a multifaceted role that extends from the coffee plant's physiology to the sensory and potential health attributes of the final brewed beverage. This technical guide provides an in-depth examination of the biological significance of 4-FQA, detailing its biosynthesis, concentration dynamics during processing, antioxidant capabilities, and contribution to coffee's flavor profile. The document includes structured data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.

Introduction

Coffee is a complex matrix of over a thousand chemical compounds, many of which are bioactive. Among these, chlorogenic acids (CGAs) are a major class of phenolic compounds, representing esters of certain hydroxycinnamic acids (like caffeic and ferulic acid) with quinic acid.[1][2][3] Feruloylquinic acids (FQAs) are a significant subgroup of CGAs, and their isomers, including 3-O-feruloylquinic acid (3-FQA), 4-O-feruloylquinic acid (4-FQA), and 5-O-feruloylquinic acid (5-FQA), are found in varying concentrations in coffee beans.[4]

4-FQA, specifically, contributes to the chemical fingerprint of green coffee beans and is a precursor to various compounds formed during roasting. Its biological role is primarily associated with its potent antioxidant activity and its influence on the sensory characteristics of coffee, such as bitterness and astringency.[1][5] Understanding the journey of 4-FQA from biosynthesis in the coffee plant to its degradation and transformation during processing is crucial for harnessing its potential benefits in food science and pharmacology.

Biosynthesis of Feruloylquinic Acids

The biosynthesis of 4-FQA originates from the phenylpropanoid pathway, a fundamental metabolic route in plants for the synthesis of various phenolic compounds. The process begins with the amino acid phenylalanine. A series of enzymatic reactions converts phenylalanine into p-coumaroyl-CoA, a key intermediate. This intermediate is then used to acylate quinic acid, forming p-coumaroylquinic acid. Subsequent hydroxylation and methylation steps on the aromatic ring of the p-coumaroyl moiety lead to the formation of caffeoylquinic acids (CQAs) and finally feruloylquinic acids (FQAs).[6] The esterification position on the quinic acid ring determines the specific isomer (e.g., 3-, 4-, or 5-FQA).

G substance substance enzyme enzyme Phe Phenylalanine Cin Cinnamic Acid Phe->Cin  PAL pCou p-Coumaric Acid Cin->pCou  C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA  4CL pCoQA p-Coumaroylquinic Acid pCouCoA->pCoQA  HCT CQA Caffeoylquinic Acid (CQA) pCoQA->CQA  C3'H FQA Feruloylquinic Acid (e.g., 4-FQA) CQA->FQA  CCoAOMT Quinic Quinic Acid Quinic->pCoQA  HCT PAL PAL C4H C4H CL4 4CL HCT HCT C3H C3'H CCoAOMT CCoAOMT G start_end start_end process process reagent reagent measure measure start Start sample Coffee Extract (Containing 4-FQA) start->sample mix Mix with ABTS•+ Radical Solution sample->mix incubate Incubate mix->incubate read Measure Absorbance at 720-734 nm incubate->read end Calculate % Inhibition read->end abts ABTS•+ abts->mix G compound compound location location enzyme enzyme metabolite metabolite Ingestion Ingested 4-FQA SI Small Intestine Ingestion->SI Colon Colon Ingestion->Colon Absorption Absorption SI->Absorption Hydrolysis Hydrolysis Colon->Hydrolysis Sulfation Sulfation (Phase II) Absorption->Sulfation Ferulic Ferulic Acid Hydrolysis->Ferulic Quinic Quinic Acid Hydrolysis->Quinic Sulfate 4-FQA 4'-O-Sulfate Sulfation->Sulfate SULT SULT1A1 SULT1E1 SULT->Sulfation

References

4-Feruloylquinic Acid: A Technical Guide on its Chemistry, Biosynthesis, and Biological Significance in Relation to Chlorogenic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-feruloylquinic acid, a significant member of the chlorogenic acid family. It details the chemical relationship between this compound and other chlorogenic acids, outlines their common biosynthetic pathway, and presents a comparative analysis of their biological activities. This document consolidates key quantitative data, provides detailed experimental protocols for relevant assays, and includes visualizations of critical biochemical pathways to serve as a valuable resource for researchers in the fields of phytochemistry, pharmacology, and drug discovery.

Introduction: Defining Chlorogenic Acids and the Position of this compound

Chlorogenic acids (CGAs) are a major class of phenolic compounds found throughout the plant kingdom, formed through the esterification of a trans-hydroxycinnamic acid with quinic acid.[1][2] The primary hydroxycinnamic acids involved are caffeic acid, ferulic acid, and p-coumaric acid.[1] This results in several classes of CGAs, including caffeoylquinic acids (CQAs), feruloylquinic acids (FQAs), and p-coumaroylquinic acids (p-CoQAs).[3] Dicaffeoylquinic acids (diCQAs) are also a significant subgroup.[4]

4-O-Feruloylquinic acid, the subject of this guide, is a specific isomer of FQA where ferulic acid is esterified to the hydroxyl group at position 4 of the quinic acid molecule.[5] While CQAs, such as 5-O-caffeoylquinic acid (often referred to simply as chlorogenic acid), are typically the most abundant, FQAs are also important constituents in many plant sources, including coffee.[6][7] The structural diversity among these compounds, arising from the type of hydroxycinnamic acid and the esterification position on the quinic acid ring, leads to a range of biological activities.[6]

Biosynthesis of Chlorogenic Acids

The biosynthesis of chlorogenic acids, including this compound, originates from the phenylpropanoid pathway. This intricate pathway begins with the amino acid L-phenylalanine. A series of enzymatic reactions leads to the formation of trans-cinnamic acid, which is then hydroxylated to form p-coumaric acid. This serves as a key intermediate that can be further modified to produce various hydroxycinnamic acids. These acids are then activated to their coenzyme A (CoA) esters, such as p-coumaroyl-CoA.[8][9]

The final step in the formation of the basic chlorogenic acid structure involves the transfer of the hydroxycinnamoyl group from its CoA ester to quinic acid, a reaction catalyzed by hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT).[9][10] The specific feruloyl moiety of this compound is derived from further enzymatic modifications within the phenylpropanoid pathway.

G L_Phenylalanine L-Phenylalanine trans_Cinnamic_Acid trans-Cinnamic Acid L_Phenylalanine->trans_Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid trans_Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Caffeoylquinic_Acids Caffeoylquinic Acids (e.g., 5-CQA) Caffeoyl_CoA->Caffeoylquinic_Acids HQT Feruloylquinic_Acids Feruloylquinic Acids (e.g., 4-FQA) Feruloyl_CoA->Feruloylquinic_Acids HQT Quinic_Acid Quinic Acid Quinic_Acid->Caffeoylquinic_Acids HQT Quinic_Acid->Feruloylquinic_Acids HQT

Biosynthesis of Chlorogenic Acids.

Biological Activities and Quantitative Data

Both this compound and related chlorogenic acids exhibit a range of biological activities, with antioxidant and anti-inflammatory properties being the most extensively studied.[11][12] These activities are attributed to their phenolic structures, which enable them to act as potent free radical scavengers.[6]

Antioxidant Activity

The antioxidant capacity of these compounds can be quantified using various in vitro assays. The data below summarizes the reported antioxidant activities of feruloylquinic acid isomers.

CompoundAssayIC50 ValueReference
3-Feruloylquinic acidABTS Radical Scavenging0.017 mg/mL[11]
3-Feruloylquinic acidHydroxy Radical Scavenging0.49 mg/mL[11]
3-Feruloylquinic acidDPPH Radical Scavenging0.06 mg/mL[11]
Anti-inflammatory Activity

Feruloylquinic acids have demonstrated significant anti-inflammatory effects.[11] This is often assessed by measuring the inhibition of pro-inflammatory mediators in cell-based assays. For instance, 3-Feruloylquinic acid has been shown to inhibit the lipopolysaccharide (LPS)-induced mRNA expression of several key inflammatory markers in RAW 264.7 macrophage cells.[11] Ferulic acid, the parent hydroxycinnamic acid of FQAs, exerts its anti-inflammatory effects through the modulation of signaling pathways like NF-κB and MAPK.[13]

CompoundCell LineTreatmentEffectReference
3-Feruloylquinic acidRAW 264.71-400 µg/mL (24h) with LPSInhibition of mRNA expression of IL-1β, IL-6, iNOS, COX-2, and NF-κB[11]

Experimental Protocols

Quantification of this compound and other Chlorogenic Acids by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of chlorogenic acid isomers.[14][15]

Sample Preparation (from Coffee Beans): [14]

  • Weigh 2 grams of ground coffee sample into a 250 mL beaker.

  • Add 100 mL of distilled water.

  • Boil the mixture for 5 minutes with continuous stirring.

  • Cool the brewed coffee sample and filter the solution through a 0.45 µm filter paper.

  • The clear filtrate, with appropriate dilution, is used for HPLC analysis.

HPLC Conditions: [14]

  • Column: Reverse phase C18 (ODS), 250 x 4.6 mm.

  • Mobile Phase: A gradient of water, acetic acid, and methanol. A typical composition is water:acetic acid:methanol (799:1:200 v/v/v).

  • Flow Rate: 1 mL/min.

  • Detector: Photodiode array (PDA) set at the maximum absorption wavelength for the compounds of interest (e.g., 278 nm or 330 nm).[14][15]

  • Injection Volume: 20 µl.

  • Quantification: Based on a calibration curve generated from pure standards of the respective chlorogenic acid isomers.

G Start Start: Plant Material (e.g., Green Coffee Beans) Grinding Grinding of Sample Start->Grinding Extraction Aqueous Extraction (Boiling Water) Grinding->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC_System HPLC System Filtration->HPLC_System Separation Separation on C18 Column HPLC_System->Separation Detection Detection (PDA Detector) Separation->Detection Quantification Quantification (vs. Standards) Detection->Quantification End End: Concentration Data Quantification->End

HPLC Analysis Workflow.
In Vitro Antioxidant Activity Assays

Several methods are commonly employed to assess the antioxidant potential of phenolic compounds.[16][17]

DPPH (2,2-Diphenyl-1-Picrylhydrazyl) Radical Scavenging Assay: [18]

  • Prepare a 0.1 mM solution of DPPH in ethanol.

  • Add 1 mL of the DPPH solution to 2.5 mL of the test extract dissolved in ethanol at various concentrations (e.g., 10-100 µg/mL).

  • Allow the reaction mixture to stand at room temperature in the dark for 30 minutes.

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • Ascorbic acid or Trolox is typically used as a positive control.

  • The scavenging activity is calculated as a percentage of the decrease in absorbance of the DPPH solution with the sample compared to the control (DPPH solution without sample).

Total Phenolic Content (Folin-Ciocalteu Method): [16][19]

  • Mix the plant extract with Folin-Ciocalteu reagent.

  • After a short incubation period, add a saturated sodium carbonate solution to the mixture.

  • Incubate the reaction mixture in the dark for a specified time (e.g., 2 hours).

  • Measure the absorbance at 760 nm.

  • The total phenolic content is determined from a calibration curve prepared with a standard, typically gallic acid, and expressed as mg of gallic acid equivalents (GAE) per gram of extract.

Signaling Pathways Modulated by Feruloylquinic Acid and Related Compounds

The anti-inflammatory effects of feruloylquinic acids and their parent compound, ferulic acid, are mediated through the modulation of key intracellular signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.[13][20]

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals such as LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines (e.g., IL-1β, IL-6) and enzymes (e.g., iNOS, COX-2).[11] Ferulic acid and its derivatives can inhibit this pathway, thereby reducing the expression of these inflammatory mediators.[20]

G cluster_0 Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB_NFkB IκB-NF-κB (Cytoplasmic Complex) IKK->IkB_NFkB Phosphorylation & Degradation of IκB NFkB NF-κB IkB_NFkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Binding to DNA Inflammatory_Mediators Pro-inflammatory Mediators (IL-1β, IL-6, iNOS, COX-2) Gene_Transcription->Inflammatory_Mediators FQA This compound FQA->IKK Inhibition FQA->NFkB Inhibition of Translocation

Inhibition of NF-κB Signaling.

Conclusion

This compound is a noteworthy member of the chlorogenic acid family with significant antioxidant and anti-inflammatory properties. Its chemical structure, shared biosynthetic pathway with other chlorogenic acids, and biological activities make it a compound of interest for further research and potential therapeutic applications. The standardized protocols for quantification and activity assessment provided in this guide offer a foundation for comparative studies and the exploration of its pharmacological potential. Understanding the molecular mechanisms, such as the inhibition of the NF-κB pathway, will be crucial in developing novel drugs and functional foods.

References

Characterization of 4-Feruloylquinic Acid: A Technical Guide to its Spectroscopic Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of 4-Feruloylquinic acid (4-FQA), a notable phenylpropanoid found in various natural sources, including coffee beans. The following sections detail the mass spectrometry, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with the experimental protocols for their acquisition.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a primary tool for the identification and structural elucidation of this compound. Analysis is typically performed using Liquid Chromatography coupled with Mass Spectrometry (LC-MS), often with tandem MS (MS/MS) for fragmentation analysis.

Table 1: Mass Spectrometry Data for this compound
ParameterValueIonization ModeReference
Molecular Formula C₁₇H₂₀O₉-[1]
Molecular Weight 368.338 g/mol -[2]
Monoisotopic Mass 368.11073221 Da-[1]
Precursor Ion [M-H]⁻ m/z 367Negative ESI[3]
Precursor Ion [M+H]⁺ m/z 369.118Positive ESI[1]
Precursor Ion [M+Na]⁺ m/z 391.1Positive ESI
Table 2: Key MS/MS Fragmentation Data for this compound ([M-H]⁻ at m/z 367)

The fragmentation pattern is crucial for distinguishing 4-FQA from its isomers (e.g., 3-FQA and 5-FQA). For 4-acyl derivatives, the presence of a characteristic ion at m/z 173 is a key indicator[3].

Fragment Ion (m/z)Proposed IdentitySignificanceReference
193 [Ferulic acid - H]⁻Secondary Peak[3]
173 [Quinic acid - H - H₂O]⁻Base Peak / Diagnostic Fragment[3]
134 [Ferulic acid - H - COOH]⁻Fragment of Feruloyl Moiety[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

For reference, typical chemical shift ranges for the core moieties are provided below. The recommended solvent for acyl-quinic acids is methanol-d₄ (CD₃OD), and analysis should be performed on a high-field instrument (≥500 MHz).

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Moieties
MoietyAtom TypeExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Feruloyl Aromatic (H-2', H-5', H-6')6.8 - 7.3110 - 150
Olefinic (H-7', H-8')6.3 - 7.7 (trans coupling, J ≈ 16 Hz)115 - 147
Methoxy (-OCH₃)~3.9~56
Quinic Acid Carbinol (H-3, H-4, H-5)3.5 - 5.568 - 78
Methylene (H-2, H-6)1.9 - 2.435 - 42
Quaternary (C-1)-~75
Ester/Carboxyl C-9' (Ester C=O)-165 - 170
C-7 (Carboxyl)-175 - 180

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to identify the chromophore of this compound, which is characteristic of a hydroxycinnamic acid derivative.

Table 4: UV-Vis Absorption Data for this compound
ParameterWavelength (nm)SolventReference
λmax ~322 - 326Methanol or Ethanol[3]

Experimental Protocols

Protocol 1: Isolation of this compound from a Plant Matrix

This is a generalized protocol for the isolation of chlorogenic acids, which can be adapted for 4-FQA.

  • Extraction: The dried and powdered plant material (e.g., green coffee beans) is extracted with an 80% methanol/water solution using sonication or maceration.

  • Filtration & Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude aqueous extract.

  • Solid-Phase Extraction (SPE): The crude extract is loaded onto a C18 SPE cartridge, washed with water to remove polar impurities, and then eluted with methanol to recover the phenolic compounds.

  • Preparative HPLC: The methanol fraction is further purified using preparative reverse-phase HPLC with a C18 column. A water/acetonitrile or water/methanol gradient, often with a small amount of acid (e.g., 0.1% formic acid), is used as the mobile phase. Fractions are collected and monitored by analytical HPLC or TLC.

  • Compound Verification: Fractions containing the pure compound are combined, the solvent is evaporated, and the structure is confirmed using the spectroscopic methods detailed below.

Protocol 2: LC-MS/MS Analysis
  • Chromatography System: An Ultra-High Performance Liquid Chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: A typical gradient runs from 5-95% Solvent B over 15-20 minutes.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution mass spectrometer with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Both positive and negative modes are used to gather comprehensive data.

  • Data Acquisition: Full scan MS and data-dependent MS/MS scans are acquired. For MS/MS, precursor ions corresponding to 4-FQA (m/z 369 in positive mode, m/z 367 in negative mode) are selected for fragmentation.

Protocol 3: NMR Analysis
  • Sample Preparation: 5-10 mg of purified this compound is dissolved in ~0.6 mL of deuterated methanol (Methanol-d₄, CD₃OD).

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for adequate signal dispersion.

  • Experiments:

    • ¹H NMR: Standard proton experiment to determine chemical shifts, multiplicities, and coupling constants.

    • ¹³C NMR: Proton-decoupled carbon experiment to determine the number and chemical shifts of unique carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous assignment of all proton and carbon signals by establishing ¹H-¹H correlations (COSY), direct ¹H-¹³C one-bond correlations (HSQC), and ¹H-¹³C long-range (2-3 bond) correlations (HMBC).

  • Referencing: Chemical shifts are referenced to the residual solvent signal of methanol-d₄ (δH ≈ 3.31 ppm, δC ≈ 49.0 ppm).

Diagrams and Workflows

The following diagrams illustrate the general workflow for the characterization of this compound and its basic chemical structure.

experimental_workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Plant Material (e.g., Coffee Beans) extraction Solvent Extraction (80% MeOH) spe Solid-Phase Extraction (C18 SPE) prep_hplc Preparative HPLC pure_compound Pure 4-FQA lcms LC-MS/MS pure_compound->lcms nmr NMR (1H, 13C, 2D) pure_compound->nmr uvvis UV-Vis pure_compound->uvvis mass_data Mass & Fragmentation lcms->mass_data nmr_data Chemical Shifts & Couplings nmr->nmr_data uv_data Absorption Max (λmax) uvvis->uv_data structure Structural Elucidation mass_data->structure nmr_data->structure uv_data->structure

Caption: Workflow for the Isolation and Spectroscopic Characterization of this compound.

G

Caption: Logical Relationship of the Structural Moieties in this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Fourth-Generation Fluoroquinolones, with a focus on Moxifloxacin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "4-FQA" is not a standard chemical identifier. Based on the context of the query, it is interpreted as an abbreviation for fourth-generation fluoroquinolone antibiotics. This guide will focus on Moxifloxacin as a representative example of this class of compounds.

Fourth-generation fluoroquinolones are a class of synthetic broad-spectrum antibacterial agents.[1][2] A key feature of this generation is their dual action, inhibiting both DNA gyrase and topoisomerase IV, which slows the development of bacterial resistance.[2] These agents exhibit potent activity against Gram-positive bacteria and also cover Gram-negative and atypical pathogens.[1][3]

Moxifloxacin: A Case Study

Moxifloxacin is a prominent member of the fourth-generation fluoroquinolones, distinguished by its broad-spectrum antimicrobial activity.[3]

A summary of the key physical and chemical properties of Moxifloxacin is presented below. These properties are crucial for its formulation, delivery, and pharmacokinetic profile.

PropertyValueReference
Chemical Formula C21H24FN3O4PubChem
Molecular Weight 401.43 g/mol PubChem
Appearance Pale yellow crystalline powderScientific literature
Melting Point 224-226 °CScientific literature
Solubility Sparingly soluble in water, soluble in dilute acidic solutionsDrugBank
pKa pKa1 = 6.4 (carboxylic acid), pKa2 = 10.2 (piperazine)DrugBank
LogP 0.4DrugBank
  • UV Spectrum: Moxifloxacin exhibits characteristic UV absorption maxima at approximately 293 nm in acidic solution.

  • Infrared (IR) Spectrum: The IR spectrum shows characteristic peaks for the carboxylic acid, ketone, and aromatic functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectrum: 1H and 13C NMR spectra are used to confirm the chemical structure of Moxifloxacin.

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physicochemical properties of active pharmaceutical ingredients like Moxifloxacin.

The melting point of Moxifloxacin can be determined using a standard capillary melting point apparatus.

  • Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.

  • Procedure:

    • A small amount of finely powdered Moxifloxacin is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range over which the substance melts is recorded as the melting point.

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in water.

  • Apparatus: Analytical balance, flasks with stoppers, constant temperature shaker bath, filtration apparatus (e.g., syringe filters), analytical instrumentation for quantification (e.g., HPLC-UV).

  • Procedure:

    • An excess amount of Moxifloxacin is added to a flask containing a known volume of distilled water.

    • The flask is sealed and placed in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).

    • The mixture is shaken until equilibrium is reached (typically 24-48 hours).

    • The suspension is filtered to remove undissolved solid.

    • The concentration of Moxifloxacin in the clear filtrate is determined using a validated analytical method, such as HPLC-UV.

Mechanism of Action: Signaling Pathway

Fluoroquinolones exert their antibacterial effect by interfering with bacterial DNA replication. They target two essential enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of replication.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following replication.

The dual inhibition of these enzymes by fourth-generation fluoroquinolones like Moxifloxacin is a key advantage, as mutations in both target enzymes are required for high-level resistance to develop.

G Simplified Mechanism of Action of Moxifloxacin cluster_bacterium Bacterial Cell Moxifloxacin Moxifloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Moxifloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Moxifloxacin->Topoisomerase_IV Inhibits Supercoiled_DNA Supercoiled DNA Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to Daughter_Chromosomes Separated Daughter Chromosomes Topoisomerase_IV->Cell_Death Inhibition leads to Relaxed_DNA Relaxed DNA Relaxed_DNA->Supercoiled_DNA Supercoiling DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication Replicated_DNA Replicated DNA (Catenated) Replicated_DNA->Daughter_Chromosomes Decatenation DNA_Replication->Replicated_DNA

Caption: Simplified mechanism of action of Moxifloxacin.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Broth microdilution is a standard method for determining the MIC.

G Workflow for MIC Determination by Broth Microdilution start Start prepare_antibiotic Prepare Serial Dilutions of Moxifloxacin start->prepare_antibiotic prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum inoculate_plate Inoculate Microtiter Plate with Bacteria and Antibiotic Dilutions prepare_antibiotic->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate at 37°C for 18-24 hours inoculate_plate->incubate read_results Read Results Visually or with a Plate Reader incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

This guide provides a foundational overview of the physical and chemical properties of fourth-generation fluoroquinolones, using Moxifloxacin as a prime example. The provided experimental protocols and diagrams offer a starting point for researchers and drug development professionals working with this important class of antibiotics. For more detailed information, consulting the referenced literature and pharmacopeial standards is recommended.

References

Potential health benefits of 4-Feruloylquinic acid consumption

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Potential Health Benefits of 4-Feruloylquinic Acid Consumption for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound (4-FQA) is a phenolic compound belonging to the family of chlorogenic acids, which are esters of cinnamic acids and quinic acid. It is naturally present in various plant-based foods, with coffee being a primary dietary source[1][2]. As a derivative of ferulic acid, 4-FQA is increasingly recognized for its potential health-promoting properties, including antioxidant, anti-inflammatory, and neuroprotective effects. These biological activities suggest its potential utility in the prevention and management of chronic diseases such as cardiovascular and neurodegenerative disorders[2][3]. This technical guide provides a comprehensive overview of the current scientific understanding of 4-FQA, focusing on its potential health benefits, underlying mechanisms of action, and relevant experimental methodologies. While direct experimental data for 4-FQA is emerging, this guide will draw upon the substantial body of evidence available for its parent compound, ferulic acid, and closely related isomers to build a robust scientific profile.

Antioxidant Properties

The antioxidant capacity of 4-FQA is a cornerstone of its potential health benefits. Phenolic compounds, in general, are known to act as potent free radical scavengers, and feruloyl derivatives are no exception.

Mechanism of Antioxidant Action

Computational studies on 5-feruloylquinic acid, a close isomer of 4-FQA, reveal that its antioxidant activity stems from its ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS)[4]. The presence of multiple hydroxyl groups on both the feruloyl and quinic acid moieties contributes to this activity. The overall rate constants for the reaction of 5-FQA with hydroperoxyl radicals are significant, indicating a potent free radical scavenging activity comparable to or even exceeding that of well-known antioxidants like Trolox and BHT[4].

Quantitative Antioxidant Capacity

While specific ORAC (Oxygen Radical Absorbance Capacity) and FRAP (Ferric Reducing Antioxidant Power) values for 4-FQA are not extensively documented, studies on ferulic acid and related compounds provide a strong indication of its potential.

Compound Antioxidant Assay Result Reference
5-Feruloylquinic AcidHydroperoxyl Radical Scavenging (k, M⁻¹s⁻¹)2.28 x 10⁷ (in water)[4]
Ferulic AcidFRAP (µM Fe²⁺)High reducing power[5]
Ferulic AcidORAC (µM Trolox Equivalents)High radical scavenging capacity[5]

Anti-inflammatory Effects

Chronic inflammation is a key pathological feature of numerous diseases. 4-FQA, likely through the actions of its constituent, ferulic acid, is postulated to exert significant anti-inflammatory effects by modulating key signaling pathways.

Modulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of kappa B (IκB). Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, and enzymes like iNOS and COX-2.

Studies on ferulic acid have shown that it can inhibit the activation of the NF-κB pathway. This is achieved by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit[1][6].

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, comprising cascades such as ERK1/2, JNK, and p38, is another critical regulator of the inflammatory response. Ferulic acid has been demonstrated to suppress the phosphorylation of these MAPK components in response to inflammatory stimuli[7][8]. By inhibiting the activation of both the NF-κB and MAPK pathways, ferulic acid and, by extension, 4-FQA can effectively downregulate the production of a wide array of inflammatory mediators.

Experimental Evidence

While direct in vivo studies on 4-FQA are limited, a study on 3-O-feruloylquinic acid demonstrated significant anti-inflammatory activity in a lipopolysaccharide (LPS)-induced RAW 264.7 cell model. It was shown to inhibit the release of nitric oxide (NO) at a concentration of 400 μg/mL, with an inhibitory rate of 60.92%, and also inhibited the expression of IL-1β and IL-6[9].

Neuroprotective Properties

The neuroprotective effects of phenolic acids are a growing area of research, with promising implications for neurodegenerative diseases like Alzheimer's and Parkinson's. The ability of ferulic acid, and likely 4-FQA, to cross the blood-brain barrier makes it a particularly interesting candidate for neurological health[10].

Mechanisms of Neuroprotection

The neuroprotective actions of ferulic acid are multifaceted and include:

  • Antioxidant Effects: By scavenging ROS, ferulic acid protects neurons from oxidative damage, a key contributor to neurodegeneration[11].

  • Anti-inflammatory Effects: As detailed above, the inhibition of NF-κB and MAPK pathways reduces neuroinflammation, which is implicated in the progression of neurodegenerative diseases[11].

  • Anti-apoptotic Effects: Ferulic acid has been shown to protect neuronal cells from apoptosis (programmed cell death) induced by various neurotoxins and ischemic events[12][13].

  • Modulation of Neurotrophic Signaling: Evidence suggests that ferulic acid can upregulate neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), which supports neuronal survival and plasticity[6].

Experimental Evidence
  • In Vitro Models: Ferulic acid has been shown to protect PC-12 cells from ischemia/reperfusion-induced apoptosis and ROS generation in a concentration-dependent manner[12][13].

  • In Vivo Models: In a rat model of cerebral ischemia/reperfusion, treatment with ferulic acid significantly attenuated memory impairment and reduced hippocampal neuronal apoptosis and oxidative stress in a dose-dependent manner[12][13]. In a rotenone-induced rat model of Parkinson's disease, ferulic acid (50 mg/kg) restored antioxidant enzyme levels, inhibited lipid peroxidation, and reduced inflammatory mediators, ultimately protecting dopamine neurons[14].

Potential Cardiovascular Benefits

The antioxidant and anti-inflammatory properties of 4-FQA also suggest potential benefits for cardiovascular health. Chronic inflammation and oxidative stress are key drivers of atherosclerosis and other cardiovascular diseases[3][15].

Mechanisms of Cardioprotection

Ferulic acid has been shown to exert cardioprotective effects through several mechanisms:

  • Reduction of Oxidative Stress: By scavenging free radicals, ferulic acid can protect cardiac tissues from oxidative damage[16].

  • Anti-inflammatory Action: Inhibition of inflammatory pathways can reduce vascular inflammation, a critical step in the development of atherosclerosis[3].

  • Improved Endothelial Function: Some studies suggest that ferulic acid may enhance the bioavailability of nitric oxide, a key molecule for maintaining vascular health and regulating blood pressure[15].

  • Lipid-Lowering Effects: Preclinical studies indicate that ferulic acid may help to lower cholesterol levels[15].

Experimental Evidence

In diabetic rats with isoproterenol-induced myocardial infarction, ferulic acid at a dose of 40 mg/kg significantly reduced serum cardiac enzyme levels and improved the cellular architecture of the heart tissue[16].

Metabolism and Bioavailability

This compound, consumed through dietary sources like coffee, is absorbed and metabolized in the human body. It has been detected in human plasma and urine following coffee ingestion, confirming its bioavailability[2]. The metabolism of feruloylquinic acids involves hydrolysis of the ester bond to release ferulic acid and quinic acid, followed by further phase II metabolism (sulfation and glucuronidation) of ferulic acid[17].

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Model)

This is a widely used model to assess the anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats (180-220g) are typically used.

  • Induction of Inflammation: A subcutaneous injection of 0.1 mL of 1% carrageenan solution in saline is administered into the sub-plantar region of the right hind paw.

  • Treatment: The test compound (e.g., ferulic acid or 4-FQA) is administered orally or intraperitoneally at various doses (e.g., 10, 30, 100 mg/kg) 30-60 minutes before carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

LPS-Induced Inflammation in RAW 264.7 Macrophages (In Vitro Anti-inflammatory Model)

This cell-based assay is used to investigate the molecular mechanisms of anti-inflammatory action.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., 4-FQA) for 1-2 hours.

  • Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture medium and incubating for a specified period (e.g., 24 hours).

  • Measurement of Inflammatory Markers:

    • Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the supernatant are quantified using ELISA kits.

    • Protein Expression (iNOS, COX-2, p-p65, p-MAPKs): The expression levels of these proteins in cell lysates are determined by Western blotting.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits the inflammatory response by 50%) can be calculated.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates IKK IKK TLR4->IKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degradation & Release NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB-IκB (Inactive) FQA This compound FQA->MAPKK Inhibits FQA->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->ProInflammatory Transcription

Figure 1: Simplified signaling pathway of this compound's anti-inflammatory action.

G cluster_workflow Experimental Workflow: In Vitro Anti-inflammatory Assay start Start culture Culture RAW 264.7 cells start->culture pretreat Pre-treat with 4-FQA culture->pretreat lps Induce inflammation with LPS pretreat->lps incubate Incubate for 24h lps->incubate collect Collect supernatant and cell lysate incubate->collect griess Griess Assay for NO collect->griess elisa ELISA for Cytokines collect->elisa wb Western Blot for Proteins collect->wb end End griess->end elisa->end wb->end

Figure 2: General experimental workflow for in vitro anti-inflammatory assays.

Conclusion

This compound is a promising bioactive compound with the potential to confer significant health benefits, primarily through its antioxidant, anti-inflammatory, and neuroprotective properties. While direct experimental evidence for 4-FQA is still accumulating, the extensive research on its parent compound, ferulic acid, and related isomers provides a strong scientific rationale for its potential therapeutic and preventive applications. The modulation of key inflammatory signaling pathways, such as NF-κB and MAPK, appears to be a central mechanism underlying its beneficial effects. Further research, including well-designed in vitro and in vivo studies, is warranted to fully elucidate the specific dose-dependent effects and molecular targets of this compound, which will be crucial for its potential development as a nutraceutical or therapeutic agent. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the full potential of this intriguing natural compound.

References

The Occurrence and Analysis of 4-Feruloylquinic Acid in Fruits and Vegetables: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Feruloylquinic acid, a prominent member of the chlorogenic acid family, is a phenolic compound found across the plant kingdom. As an ester of ferulic acid and quinic acid, it contributes to the antioxidant capacity of many dietary fruits and vegetables. The growing interest in nutraceuticals and functional foods has brought compounds like this compound to the forefront of research, with studies exploring its potential roles in human health and disease prevention. This technical guide provides an in-depth overview of the occurrence of this compound in plant-based foods, detailed analytical methodologies for its quantification, and an exploration of its potential biological signaling pathways.

Quantitative Occurrence of this compound

The concentration of this compound varies significantly among different plant species, cultivars, and even plant parts. The following table summarizes the quantitative data available in the scientific literature and food composition databases.

Food ItemPlant PartConcentration (mg/100g fresh weight, unless otherwise noted)Reference
Coffee, ArabicaBeans8.57 - 13.26[1]
Coffee, RobustaBeans8.57 - 30.056[1]
Sweet PotatoVine Tips239 (mg/100g dry weight)[2]
BlackcurrantFruit0.23[1]
JostaberryFruit0.20[1]
CarrotRoot0.13[1]
Sour CherryFruit0.07[1]
European PlumFruitDetected[1]
PeachFruitDetected[1]
ApricotFruitDetected[1]

Experimental Protocols for Quantification

The accurate quantification of this compound in complex plant matrices necessitates robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MS) is the most widely employed technique.

Generalized Protocol for Extraction and HPLC-DAD-ESI-MS Analysis

1. Sample Preparation and Extraction:

  • Homogenization: A representative sample of the fruit or vegetable is flash-frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle or a cryogenic grinder. This prevents enzymatic degradation of phenolic compounds.

  • Extraction Solvent: A mixture of methanol/water or acetone/water (typically 80:20, v/v) with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) is commonly used to enhance extraction efficiency and preserve the stability of the phenolic compounds.

  • Extraction Procedure: The powdered sample is mixed with the extraction solvent and subjected to ultrasonication or shaking for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 4°C). The process is often repeated to ensure complete extraction.

  • Centrifugation and Filtration: The extract is centrifuged to pellet solid debris. The supernatant is then filtered through a 0.22 µm syringe filter to remove any remaining particulate matter before HPLC analysis.

2. HPLC-DAD-ESI-MS/MS Analysis:

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used for the separation of chlorogenic acids.

  • Mobile Phase: A gradient elution is employed using two solvents:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid. The gradient starts with a high percentage of Solvent A, gradually increasing the proportion of Solvent B to elute compounds of increasing hydrophobicity.

  • Diode-Array Detection (DAD): The DAD is set to monitor a range of wavelengths, typically from 200 to 400 nm. This compound exhibits a characteristic UV absorption maximum at approximately 325 nm.

  • Electrospray Ionization Mass Spectrometry (ESI-MS): The ESI source is operated in negative ion mode, as phenolic acids readily deprotonate.

    • Full Scan MS: Acquires mass spectra over a defined m/z range (e.g., 100-1000) to detect the [M-H]⁻ ion of this compound (m/z 367.1).

    • Tandem MS (MS/MS): The precursor ion (m/z 367.1) is selected and fragmented to produce characteristic product ions. Key fragments for this compound include m/z 193 (feruloyl moiety), m/z 173, and m/z 134. These fragmentation patterns are crucial for unambiguous identification.

  • Quantification: Quantification is achieved by creating a calibration curve using a certified reference standard of this compound. The peak area of the analyte in the sample is compared to the calibration curve to determine its concentration.

experimental_workflow General Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification sample Fruit/Vegetable Sample homogenization Homogenization (Liquid Nitrogen) sample->homogenization extraction Solvent Extraction (e.g., 80% Methanol) homogenization->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc HPLC Separation (C18 Column) filtration->hplc Filtered Extract dad DAD Detection (~325 nm) hplc->dad ms ESI-MS/MS Detection ([M-H]⁻ at m/z 367.1) hplc->ms quantification Quantification (Calibration Curve) dad->quantification ms->quantification

Fig. 1: Experimental workflow for 4-FQA analysis.

Hypothesized Signaling Pathways

Direct evidence for the specific signaling pathways modulated by this compound is limited. However, based on the well-documented bioactivities of its constituent parts, ferulic acid and other chlorogenic acids, a hypothesized mechanism of action can be proposed. These related compounds have been shown to exert anti-inflammatory and antioxidant effects through the modulation of key cellular signaling cascades, including the NF-κB, MAPK, and PI3K/Akt pathways.[3][4][5][6][7][8][9][10][11][12][13][14][15][16]

Proposed Anti-Inflammatory and Antioxidant Signaling of this compound:

  • Inhibition of NF-κB Pathway: Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the NF-κB signaling pathway, leading to the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6). This compound is hypothesized to inhibit the activation of IKK, which in turn prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, thereby downregulating the expression of inflammatory mediators.

  • Modulation of MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical regulator of inflammation. It is proposed that this compound can suppress the phosphorylation of these MAPK proteins, leading to a reduction in the inflammatory response.

  • Activation of Nrf2 Pathway: As a phenolic compound, this compound likely possesses antioxidant properties. It may activate the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response. This would lead to the upregulation of antioxidant enzymes, such as heme oxygenase-1 (HO-1), which help to mitigate oxidative stress.

hypothesized_signaling_pathway Hypothesized Anti-Inflammatory and Antioxidant Signaling of this compound cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling Cascades cluster_response Cellular Response stimulus e.g., LPS IKK IKK stimulus->IKK MAPK MAPK (ERK, JNK, p38) stimulus->MAPK IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases inflammation Inflammation (TNF-α, IL-6) NFkappaB->inflammation promotes transcription MAPK->inflammation promotes Nrf2 Nrf2 ARE ARE Nrf2->ARE binds to antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1) ARE->antioxidant_enzymes promotes transcription FQA This compound FQA->IKK inhibits FQA->MAPK inhibits FQA->Nrf2 activates NFkappaB_complex IκBα-NF-κB (inactive)

Fig. 2: Hypothesized signaling pathways of 4-FQA.

Conclusion

This compound is a noteworthy dietary phenolic compound with a widespread occurrence in fruits and vegetables, particularly in coffee. Standardized and validated analytical methods, primarily HPLC-DAD-ESI-MS, are essential for its accurate quantification. While direct evidence for its specific molecular targets is still emerging, the bioactivity of related compounds suggests that this compound likely exerts beneficial health effects through the modulation of key signaling pathways involved in inflammation and oxidative stress. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential applications in drug development and functional foods.

References

An In-depth Technical Guide to the Isomers of Feruloylquinic Acid in Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feruloylquinic acids (FQAs) are a class of phenolic compounds belonging to the larger family of chlorogenic acids. They are esters formed between ferulic acid and quinic acid. These compounds are widely distributed in the plant kingdom and are significant components of the human diet, being found in coffee, fruits, vegetables, and cereals. The isomeric diversity of FQAs, arising from the different positions of the feruloyl group on the quinic acid moiety (regioisomers) and the cis/trans configuration of the ferulic acid double bond, plays a crucial role in their bioavailability, metabolism, and biological activity. This technical guide provides a comprehensive overview of the isomers of feruloylquinic acid, their quantitative distribution in natural products, detailed experimental protocols for their analysis, and an exploration of their impact on key signaling pathways relevant to drug development.

Isomeric Forms of Feruloylquinic Acid

The primary isomers of feruloylquinic acid found in nature are the mono-acylated derivatives. The position of the ester linkage on the quinic acid ring defines the regioisomer. The most common regioisomers are:

  • 3-O-feruloylquinic acid (3-FQA)

  • 4-O-feruloylquinic acid (4-FQA)

  • 5-O-feruloylquinic acid (5-FQA)

In addition to these regioisomers, both cis and trans isomers of the feruloyl moiety can exist, although the trans form is generally more prevalent in natural products.

Quantitative Distribution in Natural Products

The concentration of feruloylquinic acid isomers varies significantly across different plant sources. The following tables summarize the quantitative data for the most common isomers in various natural products.

Table 1: Concentration of 3-O-feruloylquinic acid in Various Natural Products

Natural SourcePlant PartConcentration (mg/100g dry weight, unless specified)Reference
Green Coffee Beans (C. arabica)Beans159[1]
Phellodendri Amurensis CortexCortexPresent, not quantified[2]
Cruciferous VegetablesLeavesVaries (e.g., highest in some species)[3]
Prunus cerasus (Sour Cherry)FruitReported presence[4]
Prunus persica (Peach)FruitReported presence[4]

Table 2: Concentration of 4-O-feruloylquinic acid in Various Natural Products

Natural SourcePlant PartConcentration (mg/100g dry weight, unless specified)Reference
Green Coffee Beans (C. arabica)BeansPresent, quantified with other isomers[5]
Phellodendri Amurensis CortexCortexPresent, not quantified[2]
AvocadoPeel and SeedIdentified[6]

Table 3: Concentration of 5-O-feruloylquinic acid in Various Natural Products

Natural SourcePlant PartConcentration (mg/100g dry weight, unless specified)Reference
Green Coffee Beans (C. arabica)Beans1% of dry beans[7]
Arabica Coffee BeverageBeverage4.64 mg/100 ml[8]
Black CurrantFruitPresent[7]
CarrotRootPresent[7]
Highbush BlueberryFruitPresent[7]
LoquatFruitPresent[7]
AvocadoPeel and SeedIdentified[6]

Experimental Protocols

Accurate identification and quantification of feruloylquinic acid isomers are critical for research and development. The following sections provide detailed methodologies for their analysis.

Sample Preparation: Extraction from Plant Material

This protocol is a general guideline and may require optimization depending on the specific plant matrix.

Objective: To extract feruloylquinic acid isomers from plant material for subsequent analysis.

Materials:

  • Freeze-dried and powdered plant material

  • Hexane

  • Methanol/water solution (80:20, v/v)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • 0.2 µm regenerated cellulose filters

Procedure:

  • Weigh approximately 2 g of the freeze-dried and powdered plant sample.

  • To eliminate lipids, extract the sample with 20 mL of hexane. Discard the hexane phase.

  • To the solid residue, add 15 mL of a methanol/water (80:20, v/v) solution.

  • Place the mixture in an ultrasonic bath for 15 minutes at room temperature to facilitate extraction.[6]

  • Centrifuge the mixture for 15 minutes at 1000 x g.[6]

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 3-6) two more times with the remaining solid residue.

  • Combine all the supernatants and evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., <40°C).

  • Reconstitute the dried extract in a known volume (e.g., 2 mL) of the methanol/water (80:20, v/v) solution.

  • Filter the final extract through a 0.2 µm regenerated cellulose filter into an HPLC vial.[6]

  • Store the filtered extract at -18°C until analysis.[6]

Quantification by High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

Objective: To separate and quantify feruloylquinic acid isomers using HPLC-DAD.

Instrumentation:

  • HPLC system with a quaternary pump, degasser, autosampler, and a Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Mobile Phase A: Water with 0.3% formic acid.

  • Mobile Phase B: Acetonitrile with 0.3% formic acid.

  • Standards of 3-FQA, 4-FQA, and 5-FQA of known purity.

Procedure:

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution using Mobile Phase A (water with 0.3% formic acid) and Mobile Phase B (acetonitrile with 0.3% formic acid). A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-30% B; 20-30 min, 30-50% B; 30-35 min, 50-10% B; 35-40 min, 10% B. The gradient should be optimized for the specific sample matrix to achieve baseline separation of the isomers.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • Detection: Diode Array Detector monitoring at 320 nm.[9]

  • Standard Preparation:

    • Prepare a stock solution of each FQA isomer standard (e.g., 1 mg/mL) in methanol.

    • Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Quantification:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration for each isomer.

    • Inject the prepared sample extracts.

    • Identify the FQA isomers in the sample chromatogram by comparing their retention times with those of the standards.

    • Quantify the concentration of each isomer in the sample by interpolating its peak area on the corresponding calibration curve.

Identification and Confirmation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To confirm the identity of feruloylquinic acid isomers based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Instrumentation:

  • LC-MS/MS system equipped with an electrospray ionization (ESI) source.

Procedure:

  • Chromatographic Separation:

    • Utilize the same HPLC conditions as described in the HPLC-DAD protocol to ensure separation of the isomers before they enter the mass spectrometer.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • MS Scan Mode: Full scan mode to detect the parent ions of FQAs ([M-H]⁻ at m/z 367.1).

    • MS/MS Fragmentation: Product ion scan mode to generate fragmentation patterns for each isomer. The collision energy should be optimized to obtain characteristic fragment ions.

  • Isomer Differentiation by Fragmentation:

    • The fragmentation patterns of the FQA isomers are distinct and can be used for their identification.[10]

    • 3-O-feruloylquinic acid: Typically shows a base peak at m/z 193 (ferulic acid fragment) and other significant fragments at m/z 191 (quinic acid fragment) and m/z 134.[10]

    • 4-O-feruloylquinic acid: Characterized by a base peak at m/z 173 (dehydrated quinic acid fragment) and a secondary peak at m/z 193.[10]

    • 5-O-feruloylquinic acid: Produces a prominent fragment at m/z 191.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To unambiguously determine the structure and isomeric form of isolated feruloylquinic acids.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve a purified and isolated FQA isomer in a suitable deuterated solvent (e.g., Methanol-d4).

NMR Experiments:

  • ¹H NMR: Provides information on the number and chemical environment of protons. Key signals include those for the aromatic protons of the feruloyl moiety and the protons on the quinic acid ring.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, which allows for the definitive assignment of the feruloyl group's position on the quinic acid ring.

Table 4: Representative ¹H NMR Chemical Shifts (δ, ppm) for Feruloylquinic Acid Isomers in Methanol-d4

Proton3-FQA4-FQA5-FQA
H-2' (Feruloyl)7.18 (d, J=1.9 Hz)7.20 (d, J=1.9 Hz)7.19 (d, J=1.9 Hz)
H-5' (Feruloyl)7.07 (d, J=8.2 Hz)7.08 (d, J=8.2 Hz)7.08 (d, J=8.2 Hz)
H-6' (Feruloyl)6.80 (dd, J=8.2, 1.9 Hz)6.81 (dd, J=8.2, 1.9 Hz)6.81 (dd, J.2, 1.9 Hz)
H-7' (Feruloyl, trans)7.62 (d, J=15.9 Hz)7.63 (d, J=15.9 Hz)7.63 (d, J=15.9 Hz)
H-8' (Feruloyl, trans)6.35 (d, J=15.9 Hz)6.36 (d, J=15.9 Hz)6.36 (d, J=15.9 Hz)
OCH₃ (Feruloyl)3.88 (s)3.89 (s)3.89 (s)
H-3 (Quinic)5.35 (m)4.18 (m)4.19 (m)
H-4 (Quinic)4.15 (m)5.33 (m)3.88 (m)
H-5 (Quinic)3.85 (m)3.95 (m)5.34 (m)

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. 2D NMR data is essential for definitive assignment.

Biological Activities and Signaling Pathways

The different isomers of feruloylquinic acid exhibit a range of biological activities that are of interest to drug development professionals.

3-O-feruloylquinic acid
  • Anti-inflammatory Activity: 3-FQA has been shown to possess anti-inflammatory properties. It can inhibit the lipopolysaccharide (LPS)-induced mRNA expression of pro-inflammatory cytokines such as IL-1β and IL-6, as well as enzymes like iNOS and COX-2.[11] This inhibition is mediated, at least in part, through the suppression of the NF-κB signaling pathway .[11]

  • Antioxidant Activity: This isomer is a potent scavenger of various free radicals, including ABTS, hydroxyl, and DPPH radicals.[11]

  • Antiviral Activity: 3-O-feruloylquinic acid has demonstrated moderate inhibitory effects against the avian influenza virus (H5N1) in vitro, suggesting it acts as a protease inhibitor.[5]

5-O-feruloylquinic acid
  • Sirt1 Agonism: 5-FQA is a potent agonist of Sirtuin 1 (SIRT1), a class III histone deacetylase that is a key regulator of metabolism, stress resistance, and aging-related processes.[12] By activating SIRT1, 5-FQA has the potential to influence a wide range of cellular processes.

  • Anticancer Activity: This isomer has shown anti-proliferative effects against various cancer cell lines, including lymphoma, oral epidermal, and breast cancer cells.[13]

  • Antioxidant Activity: Similar to other FQAs, 5-FQA exhibits antioxidant properties by scavenging free radicals.[14]

  • Tyrosinase Inhibition: 5-FQA can inhibit the activity of tyrosinase, an enzyme involved in melanin production, suggesting its potential use in applications related to hyperpigmentation.[13]

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

NF_kappa_B_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (IL-1β, IL-6, iNOS, COX-2) Nucleus->Gene_Expression induces Three_FQA 3-O-feruloylquinic acid Three_FQA->IKK inhibits IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB_active IκB degradation

Caption: Inhibition of the NF-κB signaling pathway by 3-O-feruloylquinic acid.

SIRT1_Signaling_Pathway Five_FQA 5-O-feruloylquinic acid SIRT1 SIRT1 Five_FQA->SIRT1 activates p53 p53 SIRT1->p53 deacetylates (inhibits) FoxO FOXO Transcription Factors SIRT1->FoxO deacetylates (activates) PGC1a PGC-1α SIRT1->PGC1a deacetylates (activates) Apoptosis Apoptosis p53->Apoptosis promotes Stress_Resistance Stress Resistance FoxO->Stress_Resistance promotes Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis promotes

Caption: Activation of the SIRT1 signaling pathway by 5-O-feruloylquinic acid.

Experimental Workflow

FQA_Analysis_Workflow Plant_Material Plant Material (Freeze-dried, Powdered) Extraction Solid-Liquid Extraction (Hexane, Methanol/Water, Ultrasonication, Centrifugation) Plant_Material->Extraction Filtration Filtration (0.2 µm filter) Extraction->Filtration HPLC_DAD HPLC-DAD Analysis (Quantification) Filtration->HPLC_DAD LC_MSMS LC-MS/MS Analysis (Identification) Filtration->LC_MSMS NMR NMR Spectroscopy (Structural Elucidation of isolated compounds) Filtration->NMR Data_Analysis Data Analysis and Interpretation HPLC_DAD->Data_Analysis LC_MSMS->Data_Analysis NMR->Data_Analysis

Caption: General workflow for the analysis of feruloylquinic acid isomers.

Conclusion

The isomers of feruloylquinic acid represent a promising class of natural compounds with diverse biological activities relevant to human health and disease. Their quantitative distribution varies significantly among natural sources, highlighting the need for accurate and robust analytical methods for their characterization. This technical guide provides a foundation for researchers, scientists, and drug development professionals to explore the potential of these compounds further. The detailed experimental protocols and insights into their mechanisms of action through key signaling pathways offer a starting point for future research aimed at harnessing the therapeutic potential of feruloylquinic acid isomers. Further investigation into the specific biological effects of each isomer is warranted to fully understand their structure-activity relationships and to develop targeted applications in medicine and nutrition.

References

Methodological & Application

Application Note: Quantification of 4-Feruloylquinic Acid using a Validated HPLC-DAD Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantitative analysis of 4-Feruloylquinic acid. This compound, a significant phenolic compound found in various plant species, is of increasing interest due to its potential health benefits. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and quantitative determination, along with method validation data presented in accordance with ICH guidelines. The method is suitable for the routine analysis of this compound in research and quality control settings.

Introduction

This compound (4-FQA) is a hydroxycinnamic acid derivative belonging to the family of chlorogenic acids.[1] It is naturally present in a variety of foods and beverages, including coffee, fruits, and vegetables. Due to its antioxidant and other potential pharmacological activities, accurate and precise quantification of 4-FQA is crucial for food science, natural product research, and pharmaceutical development. This application note presents a validated reverse-phase HPLC-DAD method that offers excellent selectivity, linearity, accuracy, and precision for the quantification of 4-FQA.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity ≥95%)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • HPLC grade water

  • Orthophosphoric acid, analytical grade

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a diode-array detector (DAD).

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[2]

  • Analytical balance

  • pH meter

  • Sonicator

Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) is prepared by accurately weighing and dissolving the reference standard in methanol. Working standard solutions are prepared by serial dilution of the stock solution with the mobile phase to achieve a concentration range suitable for the calibration curve (e.g., 1-100 µg/mL).

Sample Preparation

The sample preparation method should be adapted based on the matrix. A general procedure for solid samples is as follows:

  • Accurately weigh the homogenized and powdered sample.

  • Extract the sample with a suitable solvent, such as a methanol/water mixture (e.g., 80:20 v/v), using ultrasonication or another appropriate extraction technique.[3]

  • Centrifuge the extract to pellet solid particles.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and may require optimization based on the specific instrument and column used.

ParameterRecommended Condition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase A: Water with 0.1% Orthophosphoric Acid, B: Methanol[2]
Gradient Time (min)
0
20
25
30
Flow Rate 1.0 mL/min[2]
Column Temperature 25 °C[2]
Injection Volume 10 µL[2]
Detection Wavelength 320 nm (for quantification), full scan (200-400 nm) for peak purity[2]

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines.[4] The validation parameters are summarized in the tables below.

Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

AnalyteConcentration Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
This compound10.0 - 70.0y = 45890x + 12345>0.999[2]
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult (µg/mL)
Limit of Detection (LOD)0.334[2]
Limit of Quantification (LOQ)1.012[2]
Accuracy

The accuracy of the method was determined by a recovery study, spiking a known amount of this compound into a sample matrix.

Spiked Concentration (µg/mL)Recovered Concentration (µg/mL)Recovery (%)
20.019.8199.05
40.040.30100.75
60.059.8899.80
Average Recovery (%) 99.87 [2]
Precision

The precision of the method was evaluated by determining the intra-day and inter-day precision.

ParameterRelative Standard Deviation (RSD%)
Intra-day Precision (n=6)< 2.0%[2]
Inter-day Precision (n=6)< 2.0%[2]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-DAD Analysis cluster_data Data Processing Sample Sample Weighing & Extraction Filtration Filtration (0.45 µm) Sample->Filtration Standard Standard Weighing & Dilution Standard->Filtration Injection Autosampler Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection DAD Detection (320 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Caption: Experimental workflow for 4-FQA quantification.

validation_pathway Validation Method Validation (ICH) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation.

Conclusion

The HPLC-DAD method described in this application note is a reliable and robust tool for the quantification of this compound. The method demonstrates excellent linearity, accuracy, and precision, and is suitable for a wide range of applications in academic and industrial research. The provided protocol and validation data can serve as a valuable resource for scientists and professionals working with phenolic compounds.

References

Application Note: High-Resolution LC-MS/MS Protocol for the Identification of 4-Feruloylquinic Acid and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and differentiation of 4-feruloylquinic acid and its common isomers, 3-feruloylquinic acid and 5-feruloylquinic acid, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Feruloylquinic acids (FQAs), a subclass of chlorogenic acids, are phenolic compounds found in various plants, including coffee, fruits, and vegetables. They are of significant interest to the pharmaceutical and nutraceutical industries due to their antioxidant and other potential health-promoting properties. The structural similarity of FQA isomers presents a significant analytical challenge, necessitating a robust and specific method for their individual identification. This protocol leverages the distinct fragmentation patterns of the isomers in negative ion mode tandem mass spectrometry to enable their unambiguous identification.

Introduction

Feruloylquinic acids are esters formed between ferulic acid and quinic acid. The position of the feruloyl group on the quinic acid moiety gives rise to different isomers, with 3-, 4-, and 5-feruloylquinic acid being the most common. The biological activities of these isomers can vary, making their individual identification crucial in research, quality control of natural products, and drug development. This protocol details an LC-MS/MS method that utilizes the specific product ions generated during collision-induced dissociation (CID) to differentiate between these closely related structures.

Experimental Protocols

Sample Preparation

A generic solid-phase extraction (SPE) protocol for the enrichment of phenolic compounds from a plant matrix is provided below. This may need to be optimized based on the specific sample matrix.

  • Extraction:

    • Homogenize 1 gram of the lyophilized and ground plant material with 10 mL of 80% methanol in water.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process twice more on the pellet and combine all supernatants.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by washing with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the combined supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 10 mL of deionized water to remove sugars and other polar impurities.

    • Elute the phenolic compounds with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute the dried extract in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation of the isomers.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5-40% B

    • 15-18 min: 40-95% B

    • 18-20 min: 95% B

    • 20-21 min: 95-5% B

    • 21-25 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Mass Spectrometer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) can be used.

  • Precursor Ion (MS1): The deprotonated molecule [M-H]⁻ for feruloylquinic acid is m/z 367.

  • MS/MS Analysis (Product Ion Scan): The precursor ion at m/z 367 is isolated and fragmented. The resulting product ions are diagnostic for each isomer.

Data Presentation

The identification of the feruloylquinic acid isomers is based on their unique MS/MS fragmentation patterns. The key diagnostic ions are summarized in the table below. The elution order on a C18 column is typically 3-FQA, followed by 4-FQA, and then 5-FQA.

IsomerPrecursor Ion [M-H]⁻ (m/z)Key Diagnostic Product Ions (m/z)Base Peak (m/z)
3-Feruloylquinic acid (3-FQA) 367193, 191, 179, 134193
This compound (4-FQA) 367193, 173, 134173
5-Feruloylquinic acid (5-FQA) 367191191

Note on Fragmentation:

  • m/z 193: Corresponds to the [ferulic acid - H]⁻ ion. A high abundance of this ion is characteristic of 3-FQA.[1]

  • m/z 191: Corresponds to the [quinic acid - H]⁻ ion. This is the base peak for 5-FQA.[2][3]

  • m/z 179: Corresponds to the [caffeic acid - H]⁻ ion, which can be a fragment from the feruloyl moiety.

  • m/z 173: Results from the loss of a water molecule from the quinic acid fragment ([quinic acid - H - H₂O]⁻). This is the characteristic base peak for 4-FQA.[1][3]

  • m/z 134: A further fragment of the feruloyl group.

Mandatory Visualization

experimental_workflow sample Plant Material extraction Homogenization & Sonication (80% Methanol) sample->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (C18) centrifugation->spe evaporation Evaporation to Dryness spe->evaporation reconstitution Reconstitution (Initial Mobile Phase) evaporation->reconstitution lc_separation LC Separation (C18 Reversed-Phase) reconstitution->lc_separation Inject ms_detection MS Detection (ESI Negative Mode) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation (Precursor Ion m/z 367) ms_detection->msms_fragmentation data_acquisition Data Acquisition msms_fragmentation->data_acquisition isomer_identification Isomer Identification (Based on Fragmentation Pattern) data_acquisition->isomer_identification

Caption: Experimental workflow for the identification of this compound isomers.

fragmentation_pathway cluster_3fqa 3-Feruloylquinic Acid cluster_4fqa This compound cluster_5fqa 5-Feruloylquinic Acid parent Feruloylquinic Acid [M-H]⁻ m/z 367 f3qa Base Peak [Ferulic Acid - H]⁻ m/z 193 parent->f3qa q3qa [Quinic Acid - H]⁻ m/z 191 parent->q3qa c3qa [Caffeic Acid - H]⁻ m/z 179 parent->c3qa f4qa [Ferulic Acid - H]⁻ m/z 193 parent->f4qa q4qa Base Peak [Quinic Acid - H - H₂O]⁻ m/z 173 parent->q4qa q5qa Base Peak [Quinic Acid - H]⁻ m/z 191 parent->q5qa

Caption: Diagnostic fragmentation pathways for feruloylquinic acid isomers.

Conclusion

This application note provides a robust and reliable LC-MS/MS protocol for the identification of this compound and its common isomers. The method relies on the distinct and predictable fragmentation patterns of the isomers in negative ion mode, allowing for their unambiguous identification even in complex matrices. The successful application of this protocol will aid researchers in accurately characterizing the phytochemical composition of natural products and in the development of new therapeutic agents.

References

Application Notes and Protocols for the Extraction of 4-Feruloylquinic Acid from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction, purification, and quantification of 4-Feruloylquinic acid (4-FQA), a bioactive phenolic compound with potential applications in the pharmaceutical and nutraceutical industries. The protocols are designed to be adaptable to various plant matrices and research needs.

Introduction

This compound is a derivative of quinic acid and ferulic acid, belonging to the class of hydroxycinnamates. It is naturally present in a variety of plant materials, including coffee beans, plums, peaches, and other fruits and vegetables. As a potent antioxidant, 4-FQA is of significant interest for its potential health benefits, including its role in mitigating oxidative stress-related conditions. This document outlines effective methods for its extraction and analysis.

Experimental Protocols

Extraction of this compound

Two primary methods for the extraction of 4-FQA from plant material are detailed below: Ultrasonic-Assisted Extraction (UAE) and a conventional solvent extraction method.

Protocol 1.1: Ultrasonic-Assisted Extraction (UAE) of this compound from Coffee Beans

This protocol is optimized for the extraction of 4-FQA from green or roasted coffee beans.

Materials and Equipment:

  • Dried and ground coffee beans (particle size <0.5 mm)

  • 80% Methanol (v/v) in water (HPLC grade)

  • Hexane (for defatting)

  • Ultrasonic bath

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • 0.2 µm syringe filters

Procedure:

  • Defatting: Weigh 2 g of the ground coffee bean powder and place it in a conical flask. Add 20 mL of hexane and sonicate for 15 minutes at room temperature to remove lipids. Centrifuge the mixture at 1000 x g for 15 minutes and discard the hexane supernatant.

  • Extraction: To the defatted coffee grounds, add 15 mL of 80% methanol/water solution.

  • Sonication: Place the flask in an ultrasonic bath and sonicate for 15 minutes at room temperature.

  • Centrifugation: Centrifuge the mixture at 1000 x g for 15 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Repeated Extraction: Repeat the extraction process (steps 2-5) two more times with fresh solvent to ensure maximum recovery of 4-FQA.

  • Solvent Evaporation: Combine the supernatants and evaporate the solvent using a rotary evaporator at 40°C until a concentrated extract is obtained.

  • Reconstitution and Filtration: Reconstitute the dried extract in 2 mL of 80% methanol/water. Filter the reconstituted extract through a 0.2 µm syringe filter into an HPLC vial for analysis. Store the filtered extract at -18°C until analysis.

Protocol 1.2: Conventional Solvent Extraction of this compound from Plum (Prunus domestica) Fruit

This protocol is suitable for the extraction of 4-FQA from the pulp and skin of plums.

Materials and Equipment:

  • Fresh or freeze-dried plum pulp or skin

  • 50% Ethanol (v/v) in water

  • Homogenizer (e.g., Ultra-Turrax)

  • Shaking incubator or orbital shaker

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • 0.2 µm syringe filters

Procedure:

  • Sample Preparation: Homogenize 10 g of fresh plum material (or 2 g of freeze-dried powder) with 50 mL of 50% ethanol.

  • Extraction: Place the mixture in a shaking incubator at 40°C for 2 hours.

  • Centrifugation: Centrifuge the mixture at 4000 x g for 20 minutes.

  • Supernatant Collection: Collect the supernatant.

  • Repeated Extraction: Repeat the extraction process with the remaining plant material using fresh solvent.

  • Solvent Evaporation: Combine the supernatants and evaporate the solvent using a rotary evaporator at 40°C.

  • Reconstitution and Filtration: Reconstitute the extract in a known volume of 50% ethanol and filter through a 0.2 µm syringe filter prior to analysis.

Purification of this compound using Solid-Phase Extraction (SPE)

This protocol describes a general procedure for the purification and concentration of 4-FQA from the crude plant extract using a reversed-phase SPE cartridge.

Materials and Equipment:

  • Crude plant extract containing 4-FQA

  • SPE cartridges (e.g., C18 or polymeric reversed-phase)

  • Methanol (HPLC grade)

  • Deionized water

  • Formic acid

  • SPE manifold

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water through the cartridge.

  • Sample Loading: Acidify the crude plant extract to pH 2-3 with formic acid. Load the acidified extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 4 mL of deionized water to remove sugars and other polar impurities.

  • Elution: Elute the retained 4-FQA and other phenolic compounds from the cartridge with 2 mL of 70% aqueous methanol.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen or using a rotary evaporator. Reconstitute the purified extract in a suitable solvent for analysis.

Quantification of this compound by HPLC-DAD

This protocol provides a method for the quantitative analysis of 4-FQA using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

Instrumentation and Conditions:

  • HPLC System: A system equipped with a binary pump, autosampler, column oven, and DAD.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 2.0% acetic acid.

  • Mobile Phase B: Acetonitrile with 2.0% acetic acid.

  • Gradient Elution:

    • 0-18 min: 8% to 20% B

    • 18-25 min: 20% to 40% B

    • 25-30 min: 40% to 45% B

    • 30-40 min: 45% to 65% B

    • 40-42 min: 65% to 80% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 325 nm for quantification of feruloylquinic acids.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Analysis: Inject the prepared standards and the filtered plant extracts into the HPLC system.

  • Quantification: Identify the 4-FQA peak in the sample chromatograms by comparing the retention time with that of the standard. Quantify the concentration of 4-FQA in the samples using the calibration curve generated from the peak areas of the standards.

Data Presentation

Table 1: Content of this compound in Various Plant Materials

Plant MaterialPlant PartExtraction MethodSolvent4-FQA Content (mg/100g dry weight)Reference
Coffea arabica (Arabica Coffee)Green BeansNot specifiedNot specified8.57 - 13.26
Prunus domestica (Plum)PulpHydroethanolic50% EthanolDetected[1]
Prunus domestica (Plum)SkinHydroethanolic70% EthanolDetected[1]
BlackcurrantFruitNot specifiedNot specified0.23
CarrotRootNot specifiedNot specified0.13
JostaberryFruitNot specifiedNot specified0.20

Table 2: Comparison of Extraction Yields for Total Phenolic Content (TPC) from Prunus domestica

Plant PartSolventExtraction Yield (%)Total Phenolic Content (mg GAE/g)Reference
Pulp (subsp. syriaca)50% Ethanol4912.9[1]
Skin (subsp. domestica)70% Ethanol37-4312.8[1]
Pulp (subsp. syriaca)99% Ethanol45-49Lower than 50% and 70%[1]

Visualizations

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis PlantMaterial Plant Material (e.g., Coffee Beans, Plums) Grinding Grinding/Homogenization PlantMaterial->Grinding Defatting Defatting (optional) (with Hexane) Grinding->Defatting Extraction Solvent Extraction (e.g., UAE, Maceration) Grinding->Extraction If not defatting Defatting->Extraction Centrifugation Centrifugation Extraction->Centrifugation Solvent Solvent (e.g., 80% Methanol, 50% Ethanol) Solvent->Extraction Filtration Filtration (0.2 µm) Centrifugation->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE For Purification HPLC HPLC-DAD Analysis Filtration->HPLC Direct Analysis SPE->HPLC

Caption: Experimental workflow for the extraction and analysis of this compound.

SignalingPathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_response Inflammatory Response LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_active Active NF-κB ProInflammatory Pro-inflammatory Genes (e.g., COX-2, iNOS) NFkB_p65_p50_active->ProInflammatory translocates to nucleus and induces transcription Inflammation Inflammation ProInflammatory->Inflammation FQA This compound FQA->IKK inhibits IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB releases IkB_NFkB->NFkB_p65_p50_active releases

Caption: Anti-inflammatory action of 4-FQA via inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols for In Vitro Antioxidant Activity Assays of 4-Feruloylquinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Feruloylquinic Acid

This compound (4-FQA) is a phenolic compound belonging to the class of chlorogenic acids. It is an ester formed from ferulic acid and quinic acid.[1] Found in various plant sources, including coffee, fruits, and vegetables, 4-FQA is of significant interest due to the well-documented antioxidant properties of its parent compounds.[2] The ferulic acid moiety, with its phenolic hydroxyl and methoxy groups, is a potent free radical scavenger, capable of donating electrons or hydrogen atoms to neutralize reactive oxygen species (ROS).[2] This document provides detailed application notes and standardized protocols for evaluating the in vitro antioxidant capacity of this compound using four common and validated assays: DPPH, ABTS, FRAP, and ORAC.

General Antioxidant Mechanisms of Phenolic Acids

Phenolic compounds like this compound primarily exert their antioxidant effects through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[3]

  • Hydrogen Atom Transfer (HAT): The antioxidant (Ar-OH) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a more stable antioxidant radical (Ar-O•).

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a cation radical (Ar-OH•+) and an anion (R:-). This is often followed by proton transfer.

In lipidic or non-polar media, the HAT mechanism is typically dominant, while in aqueous or polar environments, both HAT and SET mechanisms can occur.[3]

G cluster_0 Antioxidant (4-FQA) cluster_1 Free Radical cluster_2 Neutralized Products cluster_3 Antioxidant Radicals FQA 4-FQA (Ar-OH) FQA_Radical Phenoxyl Radical (Ar-O•) FQA->FQA_Radical H• FQA_Cation Cation Radical (Ar-OH•+) FQA->FQA_Cation e- Radical Free Radical (R•) Stable_R Stable Molecule (RH) Radical->Stable_R HAT Reduced_R Reduced Anion (R:-) Radical->Reduced_R SET

Diagram 1: General antioxidant mechanisms (HAT and SET) for phenolic compounds.

Quantitative Antioxidant Data Summary

As of late 2025, specific experimental data quantifying the antioxidant capacity (e.g., IC₅₀, TEAC) of purified this compound across multiple standard assays is limited in publicly available literature. However, data from closely related compounds provide valuable context for its expected activity.

CompoundAssayValueUnitComments
Ferulic Acid DPPH9.9 ± 0.7µg/mL (IC₅₀)Parent hydroxycinnamic acid.[4]
Ferulic Acid ABTS16.7 ± 0.2µg/mL (IC₅₀)Parent hydroxycinnamic acid.[4]
5-Feruloylquinic Acid Hydroperoxyl Radical Scavenging (Computational)4.10 x 10⁴M⁻¹s⁻¹ (Rate Constant)Isomer of 4-FQA. Value in lipid media. For comparison, Trolox = 1.00 x 10⁵.[5]
5-Feruloylquinic Acid Hydroperoxyl Radical Scavenging (Computational)2.28 x 10⁷M⁻¹s⁻¹ (Rate Constant)Isomer of 4-FQA. Value in polar media.[5]

Note: The provided protocols can be used to generate specific quantitative data for this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Application Note

The DPPH assay is a widely used method to evaluate the free-radical scavenging ability of antioxidants.[6] It is based on the reduction of the stable DPPH radical, which is a deep violet color, to the non-radical, yellow-colored diphenylpicrylhydrazine in the presence of a hydrogen-donating antioxidant.[7] The degree of discoloration, measured by the decrease in absorbance at approximately 517 nm, is proportional to the antioxidant's capacity.[6][7]

Experimental Workflow

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_sample Prepare 4-FQA & Standard Dilutions mix Mix Sample/Standard with DPPH Solution prep_sample->mix prep_dpph Prepare 0.1 mM DPPH in Methanol prep_dpph->mix incubate Incubate in Dark (e.g., 30 min at RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition & IC50 Value measure->calculate

Diagram 2: Experimental workflow for the DPPH antioxidant assay.
Detailed Protocol

A. Reagents and Equipment

  • This compound (4-FQA)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (ACS grade)

  • Positive Control (e.g., Trolox, Ascorbic Acid, Gallic Acid)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Calibrated pipettes

  • Volumetric flasks and tubes

B. Reagent Preparation

  • DPPH Working Solution (0.1 mM): Dissolve ~4 mg of DPPH in 100 mL of methanol.[7] Store this solution in an amber bottle and in the dark, as it is light-sensitive. Prepare fresh daily.

  • 4-FQA Stock Solution: Prepare a stock solution of 4-FQA (e.g., 1 mg/mL) in methanol. From this stock, prepare a series of dilutions to determine the IC₅₀ value (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Positive Control Stock Solution: Prepare a stock solution and serial dilutions of the positive control (e.g., Trolox) in the same manner as the test sample.

C. Assay Procedure

  • Pipette 100 µL of the DPPH working solution into each well of a 96-well plate.

  • Add 100 µL of the various dilutions of 4-FQA, positive control, or methanol (for the blank/control well) to the corresponding wells.

  • Shake the plate gently to mix the contents.

  • Incubate the plate in the dark at room temperature for 30 minutes.[6]

  • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[6]

D. Calculation of Results

  • Calculate the percentage of radical scavenging activity (% Inhibition) for each concentration using the following formula:[7] % Inhibition = [(A_control - A_sample) / A_control] x 100

    • A_control: Absorbance of the DPPH solution with methanol (blank).

    • A_sample: Absorbance of the DPPH solution with the 4-FQA sample or standard.

  • Plot the % Inhibition against the concentration of 4-FQA.

  • Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, from the graph using linear regression analysis. A lower IC₅₀ value indicates higher antioxidant activity.[4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Application Note

The ABTS assay, also known as the Trolox Equivalent Antioxidant Capacity (TEAC) assay, measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[8] The ABTS•+ is generated by oxidizing ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm.[9] In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form. The reduction in absorbance is proportional to the antioxidant concentration.[9] This assay is applicable to both hydrophilic and lipophilic antioxidants.

Experimental Workflow

ABTS_Workflow cluster_prep Radical & Sample Preparation cluster_reaction Reaction & Analysis prep_abts 1. Mix ABTS (7 mM) & Potassium Persulfate (2.45 mM) incubate_abts 2. Incubate in Dark (12-16 hours) prep_abts->incubate_abts dilute_abts 3. Dilute ABTS•+ Solution to Abs ~0.7 at 734 nm incubate_abts->dilute_abts mix 5. Mix Sample/Standard with Diluted ABTS•+ dilute_abts->mix prep_sample 4. Prepare 4-FQA & Standard Dilutions prep_sample->mix incubate_react 6. Incubate (e.g., 6 min) mix->incubate_react measure 7. Measure Absorbance at 734 nm incubate_react->measure calculate 8. Calculate TEAC or IC50 Value measure->calculate

Diagram 3: Experimental workflow for the ABTS antioxidant assay.
Detailed Protocol

A. Reagents and Equipment

  • This compound (4-FQA)

  • ABTS diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Ethanol or Phosphate Buffered Saline (PBS)

  • Positive Control (Trolox)

  • 96-well microplate and reader (734 nm)

  • Calibrated pipettes

B. Reagent Preparation

  • ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM ABTS solution in water.

    • Prepare a 2.45 mM potassium persulfate solution in water.

    • Mix the two solutions in equal volumes (1:1 ratio) and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical.[10]

  • ABTS•+ Working Solution: Before use, dilute the stock solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[9] This working solution should be prepared fresh.

  • Sample and Standard Solutions: Prepare a stock solution and serial dilutions of 4-FQA and Trolox in the appropriate solvent.

C. Assay Procedure

  • Pipette 190 µL of the ABTS•+ working solution into each well of a 96-well plate.

  • Add 10 µL of the various dilutions of 4-FQA, Trolox standard, or solvent (for the blank) to the wells.

  • Mix gently and incubate at room temperature for a defined time (e.g., 6 minutes).[10]

  • Measure the absorbance at 734 nm.

D. Calculation of Results

  • IC₅₀ Value: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC₅₀ value from a dose-response curve.

  • Trolox Equivalent Antioxidant Capacity (TEAC):

    • Generate a calibration curve by plotting the percentage of inhibition versus the concentration of the Trolox standards.

    • Using the linear regression equation from the Trolox curve, calculate the TEAC value for the 4-FQA sample.

    • Results are expressed as µmol of Trolox Equivalents (TE) per gram or mole of the compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

Application Note

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric (Fe³⁺) to the ferrous (Fe²⁺) form.[11] The assay utilizes a colorless complex of Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine), which is reduced to a blue-colored Fe²⁺-TPTZ complex in an acidic medium (pH 3.6).[12] The change in absorbance, measured at 593 nm, is proportional to the total reducing power of the electron-donating antioxidants present in the sample.[12]

Experimental Workflow

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagent Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl3) warm_reagent Warm FRAP Reagent to 37°C prep_reagent->warm_reagent prep_sample Prepare 4-FQA & FeSO4 Standards mix Add Sample/Standard to FRAP Reagent prep_sample->mix warm_reagent->mix incubate Incubate (e.g., 4-30 min at 37°C) mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate FRAP Value (mmol Fe2+/g) measure->calculate

Diagram 4: Experimental workflow for the FRAP antioxidant assay.
Detailed Protocol

A. Reagents and Equipment

  • This compound (4-FQA)

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • Microplate reader (593 nm) and 96-well plate

  • Water bath at 37°C

B. Reagent Preparation

  • FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[12] Warm this solution to 37°C before use.

  • Sample Solutions: Prepare dilutions of 4-FQA in an appropriate solvent.

  • Ferrous Sulfate Standards: Prepare a series of FeSO₄ standards (e.g., 100 to 2000 µM) in water for the calibration curve.

C. Assay Procedure

  • Add 20 µL of the sample dilutions, FeSO₄ standards, or blank (solvent) to the wells of a 96-well plate.

  • Add 180 µL of the pre-warmed FRAP working reagent to each well.

  • Mix and incubate at 37°C for a specified time (protocols vary, from 4 to 30 minutes).[12] A kinetic reading can also be performed.

  • Measure the absorbance at 593 nm.

D. Calculation of Results

  • Construct a standard curve by plotting the absorbance of the FeSO₄ standards against their concentration.

  • Use the regression equation from the standard curve to determine the Fe²⁺ equivalent concentration in the sample wells.

  • The FRAP value is expressed as µmol or mmol of Fe²⁺ equivalents per gram of the compound.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Application Note

The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (commonly fluorescein) that is damaged by a source of peroxyl radicals, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity to protect the fluorescent probe from oxidative degradation is quantified. The fluorescence decay is monitored over time, and the antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The assay is highly relevant as it uses a biologically relevant radical source.

Experimental Workflow

ORAC_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (in 96-well black plate) cluster_analysis Measurement & Analysis prep_reagents 1. Prepare Fluorescein, AAPH, 4-FQA, and Trolox Standards add_fluorescein 2. Add Fluorescein to all wells prep_reagents->add_fluorescein add_sample 3. Add Sample/Standard/Blank to respective wells prep_reagents->add_sample add_fluorescein->add_sample incubate 4. Pre-incubate plate at 37°C add_sample->incubate add_aaph 5. Initiate reaction by adding AAPH Solution incubate->add_aaph kinetic_read 6. Immediately begin kinetic fluorescence reading (Ex: 485, Em: 528 nm) add_aaph->kinetic_read calculate 7. Calculate Area Under Curve (AUC) and determine TEAC kinetic_read->calculate

References

Application Notes and Protocols for the Use of 4-Feruloylquinic Acid as a Biomarker for Coffee Consumption

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coffee is a globally consumed beverage known to contain a wide array of bioactive compounds, including chlorogenic acids (CGAs). The accurate assessment of coffee intake in clinical and epidemiological studies is crucial for understanding its impact on human health. While self-reported consumption is often utilized, it can be prone to recall bias. Therefore, the use of objective biomarkers is essential for robust and reliable data. 4-Feruloylquinic acid (4-FQA), a metabolite of coffee CGAs, has emerged as a promising biomarker for coffee consumption. It is detected in human plasma and urine following coffee ingestion and its concentration correlates with the amount of coffee consumed.[1] These application notes provide detailed protocols for the quantification of 4-FQA in biological samples and summarize available data on its use as a biomarker.

Biological Background

Chlorogenic acids are a group of esters of quinic acid and certain transcinnamic acids, primarily caffeic, ferulic, and p-coumaric acids. Coffee is a particularly rich source of these compounds. After ingestion, CGAs are hydrolyzed in the small intestine and colon, releasing the constituent phenolic acids. Ferulic acid, once liberated, is absorbed and metabolized, leading to the formation of various derivatives, including this compound. The presence and concentration of 4-FQA in bodily fluids can, therefore, serve as an indicator of recent coffee consumption.

While the primary role of 4-FQA in this context is as a biomarker of intake, its parent compound, ferulic acid, has been shown to possess antioxidant and anti-inflammatory properties and may modulate various signaling pathways.[2] Although direct evidence for 4-FQA's involvement in specific signaling pathways is limited, its contribution to the overall biological effects of coffee consumption is an area of active research. Some studies suggest that 4-O-feruloylquinic acid may be useful for the prevention of cardiovascular and other chronic diseases.[3][4]

Experimental Protocols

The accurate quantification of 4-FQA in biological matrices is critical for its validation and application as a biomarker. Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice for this analysis due to its high sensitivity and selectivity.

Protocol 1: Quantification of this compound in Human Plasma

This protocol outlines a method for the extraction and quantification of 4-FQA from human plasma samples.

1. Materials and Reagents:

  • Human plasma (collected in EDTA or heparin tubes)

  • This compound analytical standard

  • Internal Standard (IS) (e.g., isotopically labeled 4-FQA or a structurally similar compound)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Protein precipitation plates or microcentrifuge tubes

  • Centrifuge

  • UPLC-MS/MS system

2. Sample Preparation: Protein Precipitation

  • Thaw frozen plasma samples on ice.

  • In a clean microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer the clear supernatant to a UPLC vial for analysis.

3. UPLC-MS/MS Analysis:

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent[5]

  • Mobile Phase A: Water with 0.1% Formic Acid[6]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid[6]

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: linear gradient to 95% B

    • 8-9 min: hold at 95% B

    • 9.1-10 min: return to initial conditions (5% B)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • MRM Transitions: To be optimized for 4-FQA and the internal standard. For 4-FQA (precursor ion m/z 367), characteristic product ions would be monitored.

4. Data Analysis and Quantification:

  • Generate a calibration curve using the analytical standard of 4-FQA spiked into a blank plasma matrix.

  • Quantify the concentration of 4-FQA in the samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.

Protocol 2: Quantification of this compound in Human Urine

This protocol describes a method for the extraction and quantification of 4-FQA from human urine samples. As 4-FQA can be present in urine as conjugates (glucuronides and sulfates), an enzymatic hydrolysis step is included.

1. Materials and Reagents:

  • Human urine

  • This compound analytical standard

  • Internal Standard (IS)

  • β-glucuronidase/sulfatase from Helix pomatia

  • Sodium acetate buffer (0.1 M, pH 5.0)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Centrifuge

  • UPLC-MS/MS system

2. Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction

  • Thaw frozen urine samples on ice.

  • Centrifuge at 3000 x g for 10 minutes to remove particulate matter.

  • To 1 mL of urine supernatant, add 10 µL of the internal standard working solution.

  • Add 1 mL of 0.1 M sodium acetate buffer (pH 5.0).

  • Add 20 µL of β-glucuronidase/sulfatase solution.

  • Incubate at 37°C for 2 hours to deconjugate the metabolites.[7]

  • Stop the reaction by adding 200 µL of ice-cold acetonitrile.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the hydrolyzed urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex and centrifuge before transferring to a UPLC vial.

3. UPLC-MS/MS Analysis:

  • The UPLC-MS/MS parameters can be the same as described in Protocol 1.

4. Data Analysis and Quantification:

  • Follow the same procedure as described in Protocol 1, using a calibration curve prepared in a blank urine matrix.

Data Presentation

The following tables summarize quantitative data from human intervention studies investigating the levels of feruloylquinic acid isomers after coffee consumption.

Table 1: Plasma Concentrations of Feruloylquinic Acid Isomers After Coffee Consumption

Study ReferenceCoffee DoseAnalyteCmax (ng/mL)Tmax (h)
Mills et al. (2017)[1]Low CGA (89 mg)This compound~15~1
Mills et al. (2017)[1]High CGA (310 mg)This compound~40~1
Mullen et al. (2011)Green Coffee Bean Extract (480 mg)4-Caffeoylquinic acid6.841.00

Note: Data from different studies may not be directly comparable due to variations in study design, analytical methods, and the specific coffee preparations used.

Table 2: Urinary Excretion of Feruloylquinic Acid Isomers After Coffee Consumption

Study ReferenceCoffee DoseAnalyteTotal Excretion (µmol/24h)
Stalmach et al. (2009)Coffee with 412 µmol chlorogenic acids3-Feruloylquinic acidNot specified
Stalmach et al. (2009)Coffee with 412 µmol chlorogenic acidsThis compoundNot specified
Stalmach et al. (2009)Coffee with 412 µmol chlorogenic acids5-Feruloylquinic acidNot specified

Note: Comprehensive quantitative data for the urinary excretion of individual feruloylquinic acid isomers is limited in the currently available literature.

Mandatory Visualizations

Experimental Workflow for 4-FQA Analysis in Plasma

plasma_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge1 Centrifugation ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute centrifuge2 Centrifugation reconstitute->centrifuge2 final_sample Transfer to UPLC Vial centrifuge2->final_sample uplc UPLC Separation final_sample->uplc ms MS/MS Detection uplc->ms quant Quantification ms->quant

Caption: Workflow for the analysis of this compound in human plasma.

Experimental Workflow for 4-FQA Analysis in Urine

urine_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing urine Urine Sample add_is Add Internal Standard urine->add_is hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) add_is->hydrolysis spe Solid-Phase Extraction hydrolysis->spe dry Evaporate to Dryness spe->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute final_sample Transfer to UPLC Vial reconstitute->final_sample uplc UPLC Separation final_sample->uplc ms MS/MS Detection uplc->ms quant Quantification ms->quant cga_metabolism coffee Coffee Consumption cgas Chlorogenic Acids (e.g., Feruloylquinic Acids) coffee->cgas hydrolysis Hydrolysis (Small Intestine & Colon) cgas->hydrolysis ferulic_acid Ferulic Acid hydrolysis->ferulic_acid absorption Absorption ferulic_acid->absorption metabolism Metabolism (Phase I & II Enzymes) absorption->metabolism fqa4 This compound metabolism->fqa4 conjugates Conjugated Metabolites metabolism->conjugates plasma Plasma fqa4->plasma conjugates->plasma urine Urine plasma->urine

References

Application Notes and Protocols: 4-Feruloylquinic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 4-Feruloylquinic acid (4-FQA) in cell culture experiments, focusing on its anti-inflammatory, neuroprotective, and antioxidant properties. The provided protocols are based on methodologies established for structurally related compounds, such as Ferulic Acid (FA), and can be adapted for the investigation of 4-FQA.

Biological Applications of this compound

This compound, a derivative of quinic acid and ferulic acid, is a phenolic compound found in various plant sources, including coffee. While direct extensive research on 4-FQA in cell culture is emerging, the well-documented activities of its parent compounds, particularly ferulic acid, provide a strong rationale for its investigation in several key research areas.

Anti-Inflammatory Effects

Based on studies with related compounds, 4-FQA is hypothesized to possess significant anti-inflammatory properties. Ferulic acid has been shown to inhibit the production of pro-inflammatory mediators in macrophage cell lines like RAW 264.7.[1] This effect is often mediated through the downregulation of key inflammatory signaling pathways.

Key Target Cell Line: RAW 264.7 (murine macrophage-like cells)

Mechanism of Action (Hypothesized):

  • Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production: These are key mediators of inflammation.

  • Downregulation of iNOS and COX-2 Expression: The enzymes responsible for the production of NO and PGE2.

  • Modulation of NF-κB and MAPK Signaling Pathways: These are critical pathways that regulate the expression of inflammatory genes.

Neuroprotective Effects

The structural similarity to ferulic acid suggests that 4-FQA may exhibit neuroprotective properties against oxidative stress-induced neuronal cell death. Ferulic acid has been demonstrated to protect neuronal-like cells, such as PC12 cells, from damage induced by hypoxia and oxidative insults.[2][3][4][5]

Key Target Cell Line: PC12 (rat pheochromocytoma cells, a model for neuronal cells)

Mechanism of Action (Hypothesized):

  • Increased Cell Viability: Protection against cytotoxic insults.

  • Reduction of Apoptosis: Inhibition of programmed cell death.

  • Attenuation of Oxidative Stress: Scavenging of reactive oxygen species (ROS) and enhancement of endogenous antioxidant defenses.

  • Modulation of MAPK Signaling Pathways: Regulation of cell survival and death pathways.

Antioxidant Activity

The phenolic structure of 4-FQA suggests inherent antioxidant potential. Ferulic acid is a known antioxidant that can neutralize free radicals and reduce oxidative damage to cellular components.[6]

Key Applications:

  • Evaluation of free radical scavenging activity in cell-free and cell-based assays.

  • Assessment of the protective effects against oxidative stress induced by agents like hydrogen peroxide (H₂O₂).

Quantitative Data Summary

The following tables summarize quantitative data from studies on ferulic acid (FA) and a related compound, 4,5-dicaffeoylquinic acid, which can be used as a reference for designing experiments with 4-FQA.

Table 1: Anti-Inflammatory Activity of a Related Compound (4,5-dicaffeoylquinic acid) in LPS-stimulated RAW 264.7 Cells

ParameterTreatmentConcentrationResult
PGE₂ ProductionLPS-2237.9 ± 90.71 µM
LPS + 4,5-diCQA4 µM55% inhibition of PGE₂ production
COX-2 Protein ExpressionLPS-Significant increase
LPS + 4,5-diCQAConcentration-dependentGradual decrease in expression

Data adapted from a study on 4,5-dicaffeoylquinic acid, a structurally related compound.[7]

Table 2: Neuroprotective Effects of Ferulic Acid (FA) on Hypoxia-Stressed PC12 Cells

ParameterTreatmentConcentrationResult
Cell Viability (MTT assay)Hypoxia-40-50% cell death
Hypoxia + FA1 µM35 ± 8% protection
LDH ReleaseHypoxia-Increased
Hypoxia + FA1 µM29 ± 3% reduction
Apoptotic Cells (TUNEL)Hypoxia-76 ± 11 per 100 cells
Hypoxia + FA1 µM33 ± 12 per 100 cells
Hypoxia + FA10 µM14 ± 6 per 100 cells

Data is for Ferulic Acid (FA), a structurally similar compound.[2]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is sparingly soluble in water. A stock solution is typically prepared in an organic solvent.

  • Solvent Selection: Use Dimethyl Sulfoxide (DMSO) or ethanol.

  • Preparation: Dissolve this compound in the chosen solvent to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution; sonication may be used to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the stock solution in the appropriate cell culture medium to the desired final concentrations immediately before use. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1% v/v for DMSO).

Assessment of Anti-Inflammatory Activity in RAW 264.7 Cells

This protocol describes how to assess the effect of 4-FQA on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for NO measurement

  • PGE₂ ELISA kit

  • Reagents for Western blotting (see Protocol 3.4)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate (for NO and viability assays) or a 6-well plate (for protein analysis) at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of 4-FQA for 1-2 hours. Include a vehicle control (medium with the same concentration of solvent used for 4-FQA).

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.

  • Nitric Oxide (NO) Assay:

    • Collect the cell culture supernatant.

    • Determine the NO concentration using the Griess reagent according to the manufacturer's instructions.

  • PGE₂ Assay:

    • Collect the cell culture supernatant.

    • Measure the PGE₂ concentration using a commercial ELISA kit following the manufacturer's protocol.

  • Western Blot Analysis:

    • Lyse the cells and perform Western blotting to analyze the protein expression of iNOS and COX-2 (see Protocol 3.4).

Experimental Workflow for Anti-Inflammatory Assay

G cluster_0 Cell Culture Preparation cluster_1 Treatment cluster_2 Analysis A Seed RAW 264.7 cells B Overnight incubation A->B C Pre-treat with 4-FQA B->C D Stimulate with LPS C->D E Measure NO production D->E F Measure PGE2 production D->F G Western Blot for iNOS/COX-2 D->G

Caption: Workflow for assessing the anti-inflammatory effects of 4-FQA.

Assessment of Neuroprotective Activity in PC12 Cells (MTT Assay)

This protocol outlines the use of the MTT assay to determine the viability of PC12 cells and the protective effect of 4-FQA against an oxidative insult.

Materials:

  • PC12 cells

  • RPMI-1640 medium with 10% horse serum and 5% FBS

  • This compound stock solution

  • Hydrogen peroxide (H₂O₂) or other neurotoxic agent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed PC12 cells in a 96-well plate and allow them to attach and grow for 24 hours.

  • Pre-treatment: Treat the cells with different concentrations of 4-FQA for a specified period (e.g., 24 hours).

  • Induction of Cell Death: Add a neurotoxic agent (e.g., H₂O₂) to the wells (except for the control group) and incubate for a duration determined by preliminary experiments (e.g., 4-6 hours).

  • MTT Incubation: Remove the medium and add fresh medium containing MTT solution (final concentration 0.5 mg/mL). Incubate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Experimental Workflow for Neuroprotection Assay

G cluster_0 Cell Preparation cluster_1 Treatment and Insult cluster_2 Viability Assessment A Seed PC12 cells B 24h incubation A->B C Treat with 4-FQA B->C D Induce oxidative stress (e.g., H2O2) C->D E Add MTT reagent D->E F Incubate and solubilize formazan E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for assessing the neuroprotective effects of 4-FQA using the MTT assay.

Western Blotting for Signaling Pathway Analysis

This protocol provides a general procedure for analyzing the effect of 4-FQA on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • Treated cells from 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) and the total protein.

Signaling Pathway Visualization

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Signaling Cascades cluster_2 This compound (4-FQA) cluster_3 Cellular Response LPS LPS MAPK MAPK Pathway (ERK, p38) LPS->MAPK NFkB_path NF-κB Pathway LPS->NFkB_path Inflammation Inflammatory Gene Expression (iNOS, COX-2) MAPK->Inflammation IκB IκBα NFkB_path->IκB degradation p65 p65 p65->Inflammation translocation to nucleus FQA 4-FQA FQA->MAPK inhibits FQA->NFkB_path inhibits

Caption: Hypothesized mechanism of 4-FQA in inhibiting inflammatory signaling pathways.

References

Application Notes & Protocols: Enzymatic Hydrolysis for the Release of Feruloylquinic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feruloylquinic acids (FQAs) are a class of phenolic compounds formed by the esterification of ferulic acid and quinic acid.[1] Found abundantly in various plant materials, including coffee beans, fruits, and agro-industrial by-products like cereal bran, these compounds are of significant interest due to their potent antioxidant and anti-inflammatory properties.[1][2][3][4] The release of these bioactive molecules from the complex plant cell wall matrix is a critical step for their study and utilization. Enzymatic hydrolysis presents a highly specific, efficient, and environmentally friendly alternative to harsh chemical methods for liberating FQAs and their parent compound, ferulic acid.[5]

This document provides detailed protocols for the enzymatic release of feruloylquinic acids from plant biomass and their subsequent quantification. It also includes key data and visual workflows to guide researchers in this application.

Enzymatic Approach and Mechanism

The liberation of ferulic acid and its derivatives from plant cell walls is primarily achieved using Feruloyl Esterases (FAEs) (EC 3.1.1.73).[6] These enzymes belong to the carboxyl esterase family and specifically catalyze the cleavage of the ester bond between hydroxycinnamic acids (like ferulic acid) and sugars in plant cell wall polysaccharides such as arabinoxylans and pectins.[6]

To enhance the efficiency of this process, FAEs are often used in synergy with other carbohydrate-active enzymes. Glycoside hydrolases like xylanases and arabinofuranosidases break down the main polysaccharide backbone, increasing the accessibility of the feruloyl groups for FAEs, leading to a significant increase in the yield of released ferulic acid.[7][8]

Diagram: Synergistic Action of Enzymes

G cluster_0 Plant Cell Wall Component (Arabinoxylan) cluster_1 Enzymatic Action cluster_2 Released Products Arabinoxylan Xylose Xylose Xylose Xylose Arabinose-Ferulic Acid Xylanase Xylanase FAE Feruloyl Esterase (FAE) Arabinoxylan:g0->FAE Exposes Feruloyl Group XOS Xylo-oligosaccharides (XOS) Xylanase->XOS Hydrolyzes β-1,4-xylan linkages FA Free Ferulic Acid FAE->FA Cleaves Ester Bond

Caption: Synergistic enzyme action on arabinoxylan to release ferulic acid.

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis for FQA Release

This protocol describes a general method for releasing feruloylquinic acids and related compounds from a plant matrix, such as wheat or rye bran.

1. Materials and Reagents:

  • Plant Material (e.g., Wheat Bran, Rye Bran, Brewer's Spent Grain)

  • Feruloyl Esterase (FAE)

  • Synergistic Enzymes (e.g., Xylanase, Cellulase, Pectinase). A multi-enzyme complex like Viscozyme® L can also be used.[9]

  • Sodium Citrate or Phosphate Buffer (50 mM, pH adjusted to enzyme optimum, typically pH 5.0-7.0)

  • Deionized Water

  • Heating block or shaking water bath

  • Centrifuge

2. Substrate Preparation:

  • If necessary, mill the dried plant material to a fine powder (e.g., 0.5 mm particle size) to increase surface area.

  • For starchy materials like cereal brans, perform a destarching step by treating with α-amylase to avoid interference.[9]

  • Prepare a slurry of the plant material in the reaction buffer (e.g., 1-5% w/v).

3. Enzymatic Reaction:

  • Pre-heat the substrate slurry to the optimal temperature for the selected enzyme(s) (e.g., 50°C).[10]

  • Add the enzyme(s) to the slurry. The enzyme loading should be optimized for the specific substrate and enzyme preparation. (See Table 2 for examples).

  • Incubate the reaction mixture for a defined period (e.g., 6 to 72 hours) with continuous agitation.[5][10]

  • Monitor the release of ferulic acid over time by taking aliquots at different intervals if performing a time-course experiment.

4. Reaction Termination and Sample Preparation:

  • Terminate the enzymatic reaction by heating the mixture in a boiling water bath for 10 minutes to denature the enzymes.[10]

  • Cool the mixture to room temperature.

  • Centrifuge the sample (e.g., 10,000 x g for 10 minutes) to pellet the insoluble biomass.

  • Collect the supernatant, which contains the released feruloylquinic acids and other soluble compounds.

  • Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

Protocol 2: Quantification by HPLC-DAD

This protocol provides a method for the quantification of released feruloylquinic and ferulic acids using High-Performance Liquid Chromatography with a Diode-Array Detector.

1. Materials and Reagents:

  • Filtered supernatant from Protocol 1

  • Ferulic Acid and Feruloylquinic Acid standards

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid or Acetic Acid

  • HPLC system with a DAD detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) methanol or acetonitrile is commonly used.

  • Flow Rate: 0.7 - 1.0 mL/min.[12]

  • Column Temperature: Ambient or controlled at 25-30°C.

  • Injection Volume: 10 - 20 µL.

  • Detection: Monitor at wavelengths specific to hydroxycinnamic acids, typically around 320-325 nm.[11][12] A diode array detector allows for scanning a range of wavelengths to aid in peak identification.

3. Quantification:

  • Prepare a series of standard solutions of ferulic acid and available feruloylquinic acid isomers at known concentrations (e.g., 0.05 to 100 µg/mL).[12]

  • Generate a standard curve by plotting the peak area against the concentration for each standard.

  • Inject the prepared samples from Protocol 1 into the HPLC system.

  • Identify the peaks in the sample chromatogram by comparing their retention times and UV-Vis spectra with the standards.

  • Quantify the amount of each compound in the sample by using the regression equation from the standard curve.

Data Presentation

Quantitative Data Summary

The following tables summarize typical enzymes, reaction conditions, and yields reported in the literature for the enzymatic release of ferulic acid from various plant sources.

Table 1: Enzymes for Ferulic Acid Release

Enzyme Class EC Number Source Organism Examples Function Citations
Feruloyl Esterase (FAE) 3.1.1.73 Aspergillus niger, Penicillium chrysogenum, Lactobacillus sp. Cleaves ester bond between ferulic acid and polysaccharides. [6][7][13]
Endo-1,4-β-xylanase 3.2.1.8 Trichoderma viride, Aspergillus sp. Hydrolyzes xylan backbone, increasing FAE accessibility. [5][7][8]
α-L-arabinofuranosidase 3.2.1.55 Aspergillus niger Removes arabinose side chains from arabinoxylan. [9]

| Multi-enzyme Complex | N/A | Commercial (e.g., Viscozyme® L) | Contains a mix of carbohydrases including cellulases, pectinases, and hemicellulases. |[9] |

Table 2: Typical Conditions for Enzymatic Hydrolysis

Substrate Enzyme(s) Temperature (°C) Time (h) pH Reference
Wheat Bran A. niger & E. parvum enzymes + FAE 50°C 72 5.0 [10]
Rye Bran Viscozyme® L Not specified 24 Not specified [9]
Wheat Bran Feruloyl Esterase Not specified 24 Not specified [9]
Corn Cobs FAE + Xylanase Not specified Not specified 7.4 [8]

| Brewer's Spent Grain | AnFae1 + GH30 Xylanase | Not specified | 6 - 24 | Not specified |[5] |

Table 3: Example Yields of Released Ferulic Acid

Substrate Enzyme Treatment Ferulic Acid Yield % of Total Alkali-Extractable FA Reference
Wheat Bran A. niger & E. parvum blend + FAE 6 g / 1000 g substrate 80.9% [10]
Rye Bran Viscozyme® L (24 h) 11.3 g / kg substrate 135.6% [9]
Wheat Bran Viscozyme® L (24 h) 8.6 g / kg substrate 75.4% [9]

| Wheat Bran | Feruloyl Esterase alone (24 h) | N/A | 33.7% |[9] |

Table 4: Example HPLC Conditions for Analysis

Parameter Condition 1 Condition 2
Column C18 Reverse Phase (250 x 4.6 mm) C18 Reverse Phase (250 x 4.6 mm)
Mobile Phase Methanol : Water (45:55 v/v), pH 2.8 Methanol : Water pH 3.0 (48:52 v/v)
Flow Rate 0.7 mL/min 1.0 mL/min
Detection λ 325 nm 320 nm

| Reference |[12] |[11] |

Visualizations of Workflows and Pathways

Diagram: Experimental Workflow

G A Plant Material (e.g., Wheat Bran) B Substrate Preparation (Milling, Destarching) A->B C Enzymatic Hydrolysis (FAE + Synergistic Enzymes, 50°C, 24-72h) B->C D Reaction Termination (Boiling, 10 min) C->D E Centrifugation / Filtration D->E F Supernatant Collection E->F G HPLC-DAD Analysis F->G H Data Analysis & Quantification G->H

Caption: Workflow for enzymatic release and quantification of feruloylquinic acids.

Diagram: FQA Anti-inflammatory Signaling

Feruloylquinic acids and their metabolites exhibit anti-inflammatory activity, in part by inhibiting the NF-κB signaling pathway.[3] This pathway is a key regulator of inflammatory responses.

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 FQA Feruloylquinic Acid IKK IKK Complex FQA->IKK Inhibits TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB_inactive NF-κB (Inactive) IkBa->NFkB_inactive releases NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Inflammatory Genes (COX-2, iNOS, IL-6) Nucleus->Genes Upregulation

Caption: Inhibition of the NF-κB inflammatory pathway by feruloylquinic acid.

References

Application Notes and Protocols for the Structural Elucidation of 4-Fluoroquinolones using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 4-fluoroquinolones (4-FQAs), a critical class of synthetic broad-spectrum antibiotics. The following protocols and data focus on ciprofloxacin as a representative example of a 4-FQA, outlining the methodologies for acquiring and interpreting one-dimensional (1D) and two-dimensional (2D) NMR spectra.

Introduction to NMR in 4-FQA Analysis

NMR spectroscopy is an indispensable analytical technique for the unambiguous determination of the chemical structure of organic molecules like 4-FQAs. By providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule, NMR is crucial for confirming the identity of newly synthesized 4-FQA derivatives, identifying impurities, and studying drug-target interactions.

The core structure of 4-FQAs presents a rich landscape for NMR analysis, with a variety of proton, carbon, and fluorine environments. A combination of 1D NMR experiments (¹H, ¹³C, and ¹⁹F) and 2D correlation experiments (COSY, HSQC, HMBC) is typically employed for a complete structural assignment.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Analyte: For a typical high-resolution NMR experiment, weigh out 5-10 mg of the 4-FQA sample.

  • Solvent: Choose a suitable deuterated solvent in which the sample is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for many fluoroquinolones. Use approximately 0.6-0.7 mL of the solvent.

  • Procedure:

    • Dissolve the 4-FQA sample in the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication may be used to aid dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

    • Wipe the outside of the NMR tube with a lint-free tissue before inserting it into the spectrometer.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

2.2.1. 1D NMR Experiments

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans (ns): 16-64

    • Relaxation Delay (d1): 1-2 seconds

    • Spectral Width (sw): 12-16 ppm

    • Acquisition Time (aq): 2-4 seconds

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans (ns): 1024-4096 (or more for dilute samples)

    • Relaxation Delay (d1): 2-5 seconds

    • Spectral Width (sw): 200-250 ppm

    • Acquisition Time (aq): 1-2 seconds

  • ¹⁹F NMR:

    • Pulse Program: zg30

    • Number of Scans (ns): 64-256

    • Relaxation Delay (d1): 1-2 seconds

    • Spectral Width (sw): -100 to -150 ppm (relative to CFCl₃)

2.2.2. 2D NMR Experiments

  • COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Number of Scans (ns): 2-8 per increment

    • Relaxation Delay (d1): 1-2 seconds

    • Spectral Width (sw) in F1 and F2: 12-16 ppm

    • Number of Increments (td1): 256-512

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Scans (ns): 4-16 per increment

    • Relaxation Delay (d1): 1-2 seconds

    • Spectral Width (sw) in F2 (¹H): 12-16 ppm

    • Spectral Width (sw) in F1 (¹³C): 180-200 ppm

    • Number of Increments (td1): 128-256

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgplpndqf

    • Number of Scans (ns): 8-32 per increment

    • Relaxation Delay (d1): 1.5-2.5 seconds

    • Long-range J-coupling delay (d6): Optimized for 8-10 Hz

    • Spectral Width (sw) in F2 (¹H): 12-16 ppm

    • Spectral Width (sw) in F1 (¹³C): 200-250 ppm

    • Number of Increments (td1): 256-512

Data Presentation: NMR Data for Ciprofloxacin

The following tables summarize the ¹H, ¹³C, and ¹⁹F NMR data for ciprofloxacin, a widely studied 4-FQA. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). Data is typically referenced to an internal standard like tetramethylsilane (TMS) for ¹H and ¹³C NMR.

Table 1: ¹H NMR Data for Ciprofloxacin (in DMSO-d₆)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.68s-
H-5~7.89dJ(H-5, F-6) = 13.0
H-8~7.55dJ(H-8, F-6) = 7.0
H-1'~3.55m-
H-2', H-6' (axial)~3.25tJ = 11.5
H-2', H-6' (equatorial)~3.05dJ = 11.5
H-3', H-5' (axial)~3.25tJ = 11.5
H-3', H-5' (equatorial)~3.05dJ = 11.5
H-1''~1.28m-
H-2''a, H-2''b~1.15m-

Table 2: ¹³C NMR Data for Ciprofloxacin (in DMSO-d₆)

Carbon AssignmentChemical Shift (δ, ppm)
C-2~147.5
C-3~139.0
C-4~176.5
C-4a~106.5
C-5~111.0 (d, J(C-5, F-6) ≈ 22 Hz)
C-6~153.0 (d, J(C-6, F-6) ≈ 246 Hz)
C-7~145.0 (d, J(C-7, F-6) ≈ 10 Hz)
C-8~105.0
C-8a~118.5
C-1'~49.0
C-2', C-6'~45.0
C-3', C-5'~45.0
C-1''~35.0
C-2''~8.0
COOH~166.5

Table 3: ¹⁹F NMR Data for Ciprofloxacin

Fluorine AssignmentChemical Shift (δ, ppm)
F-6~-122.0

Interpretation and Structural Elucidation Workflow

The structural elucidation of a 4-FQA using NMR spectroscopy follows a systematic workflow.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interpretation Structural Interpretation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC F19_NMR ¹⁹F NMR Fragment_Assembly Fragment Assembly F19_NMR->Fragment_Assembly COSY->Fragment_Assembly HSQC->Fragment_Assembly HMBC->Fragment_Assembly Full_Structure Complete Structure Fragment_Assembly->Full_Structure Sample_Prep Sample Preparation Sample_Prep->H1_NMR Sample_Prep->C13_NMR Sample_Prep->F19_NMR

Application Notes and Protocols for Assessing the Anti-proliferative Effects of 4-FQA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolones are a broad class of synthetic chemotherapeutic agents. While traditionally recognized for their antibacterial activity, numerous derivatives have demonstrated significant anti-proliferative effects against various cancer cell lines.[1][2][3] The core structure, a 4-oxo-1,4-dihydroquinoline, lends itself to diverse chemical modifications, leading to a wide range of biological activities.[1][4] This document provides a detailed protocol for assessing the anti-proliferative effects of 4-FQA, a novel fluoroquinolone derivative.

The proposed mechanism of anti-proliferative action for many quinolone derivatives involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[2] This inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis. These application notes will guide the user through a series of experiments to quantify the anti-proliferative effects of 4-FQA and to investigate its impact on cell cycle progression.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of 4-FQA (Hypothetical Data)
Cell LineCancer TypeIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7Breast Adenocarcinoma25.318.1
HCT116Colorectal Carcinoma15.810.5
A549Lung Carcinoma32.124.7
HeLaCervical Cancer28.921.3
Table 2: Effect of 4-FQA on Cell Cycle Distribution in HCT116 Cells (Hypothetical Data)
Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control45.2 ± 2.135.1 ± 1.819.7 ± 1.5
4-FQA (10 µM)68.5 ± 3.515.3 ± 1.216.2 ± 1.1
4-FQA (20 µM)75.1 ± 4.210.2 ± 0.914.7 ± 1.0

Experimental Protocols

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[5][6][7][8] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6][7]

Materials:

  • 4-FQA stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of 4-FQA in complete medium.

  • Remove the medium from the wells and add 100 µL of the 4-FQA dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest 4-FQA concentration).

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration of 4-FQA relative to the vehicle control. Plot the percentage of viability against the log of the 4-FQA concentration to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

BrdU Incorporation Assay

This immunoassay measures DNA synthesis by detecting the incorporation of the thymidine analog bromodeoxyuridine (BrdU) into the DNA of proliferating cells.[4][9][10]

Materials:

  • 4-FQA stock solution

  • Complete cell culture medium

  • 96-well tissue culture plates

  • BrdU labeling solution (e.g., 10 µM)

  • Fixing/Denaturing solution

  • Anti-BrdU antibody (e.g., monoclonal mouse anti-BrdU)

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Protocol:

  • Seed and treat cells with 4-FQA as described in the MTT assay protocol.

  • Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.[10]

  • Remove the culture medium and fix the cells with the fixing/denaturing solution for 30 minutes at room temperature.[10]

  • Wash the wells with PBS.

  • Add the anti-BrdU antibody to each well and incubate for 1 hour at room temperature.

  • Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.[10]

  • Wash the wells and add the TMB substrate. Incubate until a color change is observed.

  • Add the stop solution and measure the absorbance at 450 nm.

Data Analysis: The absorbance is directly proportional to the amount of DNA synthesis. Compare the absorbance of 4-FQA-treated cells to the vehicle control to determine the effect on cell proliferation.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1][11][12]

Materials:

  • 4-FQA stock solution

  • Complete cell culture medium

  • 6-well tissue culture plates

  • PBS (Phosphate Buffered Saline)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of 4-FQA and a vehicle control for the desired duration.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[11][13][14]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.[13]

  • Analyze the samples using a flow cytometer.

Data Analysis: The DNA content of the cells is measured by the fluorescence intensity of the PI. The data is typically presented as a histogram, and the percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.

Mandatory Visualizations

G Hypothesized Signaling Pathway of 4-FQA 4-FQA 4-FQA Topoisomerase II Topoisomerase II 4-FQA->Topoisomerase II Inhibition DNA Damage DNA Damage Topoisomerase II->DNA Damage Induction p53 Activation p53 Activation DNA Damage->p53 Activation p21 Expression p21 Expression p53 Activation->p21 Expression Apoptosis Apoptosis p53 Activation->Apoptosis CDK2/Cyclin E Inhibition CDK2/Cyclin E Inhibition p21 Expression->CDK2/Cyclin E Inhibition Inhibition G1/S Arrest G1/S Arrest CDK2/Cyclin E Inhibition->G1/S Arrest

Caption: Hypothesized signaling pathway for 4-FQA's anti-proliferative effect.

G Experimental Workflow for Assessing Anti-proliferative Effects Cell Seeding Cell Seeding 4-FQA Treatment 4-FQA Treatment Cell Seeding->4-FQA Treatment MTT Assay MTT Assay 4-FQA Treatment->MTT Assay BrdU Assay BrdU Assay 4-FQA Treatment->BrdU Assay Cell Cycle Analysis Cell Cycle Analysis 4-FQA Treatment->Cell Cycle Analysis Measure Absorbance (570nm) Measure Absorbance (570nm) MTT Assay->Measure Absorbance (570nm) Measure Absorbance (450nm) Measure Absorbance (450nm) BrdU Assay->Measure Absorbance (450nm) Flow Cytometry Flow Cytometry Cell Cycle Analysis->Flow Cytometry Determine IC50 Determine IC50 Measure Absorbance (570nm)->Determine IC50 Quantify DNA Synthesis Quantify DNA Synthesis Measure Absorbance (450nm)->Quantify DNA Synthesis Quantify Cell Cycle Phases Quantify Cell Cycle Phases Flow Cytometry->Quantify Cell Cycle Phases

Caption: Workflow for evaluating the anti-proliferative activity of 4-FQA.

References

Application Notes and Protocols for Alkaline Hydrolysis Extraction of Feruloylquinic Acids from Biomass

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feruloylquinic acids (FQAs) are a class of phenolic compounds found in various plant biomass, notably in coffee cherries and by-products like coffee pulp. These compounds are esters formed between ferulic acid and quinic acid, with different isomers existing based on the esterification position on the quinic acid molecule (e.g., 3-O-feruloylquinic acid, 4-O-feruloylquinic acid, and 5-O-feruloylquinic acid). FQAs are of significant interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant and other potential health-promoting properties.

This document provides detailed application notes and protocols for the extraction of FQAs from biomass using alkaline hydrolysis, with a focus on milder conditions to preserve the intact ester structure. It also includes protocols for the quantification of FQA isomers using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).

Data Presentation

The following tables summarize quantitative data on the yield of ferulic acid and its derivatives, including feruloylquinic acids, from various biomass sources using alkaline hydrolysis. It is important to note that many studies focus on the complete hydrolysis to ferulic acid, while data on the yield of intact FQAs is less common.

Table 1: Yield of Ferulic Acid from Various Biomass Sources using Alkaline Hydrolysis

Biomass SourceAlkaline Treatment ConditionsFerulic Acid YieldReference
Corn Husks0.5 M NaOH, 60 min, Autoclave20.48 ± 0.13 mg/g sample[1]
Corn Cobs0.5 M NaOH, 60 min, Autoclave17.09 ± 0.01 mg/g sample[1]
Brewer's Spent Grain2% NaOH, 1.5 h, 120°CUp to 470 mg/100 g BSG[2]
Paddy Straw2 M NaOH, 12 h, 41°C8.17 mg/g[3]
Coffee Pulp2 M NaOH, 2 h, 55°CNot specified for FA alone[4]

Table 2: Quantification of Feruloylquinic Acid Isomers in Coffee Fruit Extracts

Sample3-O-feruloylquinic acid4-O-feruloylquinic acid5-O-feruloylquinic acidReference
Whole Coffee Fruit ExtractQuantifiedQuantifiedQuantified[5]
Avocado PulpQuantified as mg equivalent of ferulic acid/100 g dry matterQuantified as mg equivalent of ferulic acid/100 g dry matterQuantified as mg equivalent of ferulic acid/100 g dry matter[6]

Experimental Protocols

Protocol 1: Mild Alkaline Extraction of Intact Feruloylquinic Acids from Biomass (e.g., Coffee Pulp)

This protocol is adapted from methods for ferulic acid extraction, with milder conditions aimed at preserving the ester linkage of FQAs.

1. Materials and Reagents:

  • Dried and ground biomass (e.g., coffee pulp, particle size < 0.5 mm)

  • Sodium hydroxide (NaOH) solution (0.1 M to 0.5 M)

  • Hydrochloric acid (HCl) for neutralization

  • Ethyl acetate for liquid-liquid extraction

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

  • pH meter

2. Extraction Procedure:

  • Weigh 10 g of dried biomass powder into a 250 mL Erlenmeyer flask.

  • Add 100 mL of NaOH solution (start with 0.1 M and optimize as needed).

  • Incubate the mixture in a shaking water bath at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 1-2 hours). Milder conditions are crucial to minimize hydrolysis of the ester bond.

  • After incubation, cool the mixture to room temperature and centrifuge at 4000 rpm for 15 minutes to separate the solid residue.

  • Carefully decant the supernatant.

  • Adjust the pH of the supernatant to 2.5-3.0 with HCl to protonate the phenolic acids.

  • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake vigorously for 5 minutes and allow the layers to separate. Repeat the extraction three times.

  • Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate.

  • Evaporate the ethyl acetate under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Re-dissolve the dried extract in a known volume of methanol or mobile phase for HPLC analysis.

Protocol 2: Quantification of Feruloylquinic Acid Isomers by HPLC-DAD

This protocol provides a general framework for the simultaneous quantification of 3-FQA, 4-FQA, and 5-FQA. The specific gradient and column may require optimization based on the available equipment and standards.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode-Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • DAD Wavelength: Monitor at 325 nm for FQAs.

  • Gradient Elution (example):

    • 0-5 min: 10% B

    • 5-25 min: 10-30% B (linear gradient)

    • 25-30 min: 30-50% B (linear gradient)

    • 30-35 min: 50-10% B (linear gradient)

    • 35-40 min: 10% B (equilibration)

3. Standard Preparation and Quantification:

  • Prepare individual stock solutions of 3-FQA, 4-FQA, and 5-FQA standards of known concentration in methanol.

  • Generate a calibration curve for each isomer by preparing a series of dilutions from the stock solutions and injecting them into the HPLC system.

  • Plot the peak area against the concentration for each standard to create the calibration curves.

  • Inject the prepared sample extract into the HPLC system.

  • Identify the FQA isomers in the sample by comparing their retention times with those of the standards.

  • Quantify the amount of each FQA isomer in the sample by using the peak area and the corresponding calibration curve.

Mandatory Visualization

G Biosynthesis Pathway of Feruloylquinic Acids cluster_phenylpropanoid Phenylpropanoid Pathway cluster_shikimate Shikimate Pathway Phenylalanine Phenylalanine Cinnamic acid Cinnamic acid Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Caffeoyl-CoA Caffeoyl-CoA p-Coumaroyl-CoA->Caffeoyl-CoA C3'H Feruloyl-CoA Feruloyl-CoA Caffeoyl-CoA->Feruloyl-CoA CCoAOMT Feruloylquinic acids Feruloylquinic acids Feruloyl-CoA->Feruloylquinic acids HQT Quinic acid Quinic acid Quinic acid->Feruloylquinic acids HQT

Caption: Biosynthesis of Feruloylquinic Acids.

G Experimental Workflow for FQA Extraction and Analysis Biomass (e.g., Coffee Pulp) Biomass (e.g., Coffee Pulp) Grinding Grinding Biomass (e.g., Coffee Pulp)->Grinding Mild Alkaline Hydrolysis (NaOH) Mild Alkaline Hydrolysis (NaOH) Grinding->Mild Alkaline Hydrolysis (NaOH) Centrifugation Centrifugation Mild Alkaline Hydrolysis (NaOH)->Centrifugation Supernatant (Liquid Extract) Supernatant (Liquid Extract) Centrifugation->Supernatant (Liquid Extract) Solid Residue Solid Residue Centrifugation->Solid Residue Acidification (HCl) Acidification (HCl) Supernatant (Liquid Extract)->Acidification (HCl) Liquid-Liquid Extraction (Ethyl Acetate) Liquid-Liquid Extraction (Ethyl Acetate) Acidification (HCl)->Liquid-Liquid Extraction (Ethyl Acetate) Evaporation Evaporation Liquid-Liquid Extraction (Ethyl Acetate)->Evaporation Crude FQA Extract Crude FQA Extract Evaporation->Crude FQA Extract HPLC-DAD Analysis HPLC-DAD Analysis Crude FQA Extract->HPLC-DAD Analysis Quantification of FQA Isomers Quantification of FQA Isomers HPLC-DAD Analysis->Quantification of FQA Isomers

Caption: Workflow for FQA Extraction.

G Mechanism of Alkaline Hydrolysis of Feruloylquinic Acid FQA Feruloylquinic Acid (Ester) R-C(=O)-O-R' Feruloyl group - Quinic acid Intermediate Tetrahedral Intermediate R-C(O-)-OH-O-R' FQA:p1->Intermediate Nucleophilic attack OH- Hydroxide Ion (from NaOH) OH-->Intermediate Carboxylate {Ferulate (Carboxylate Anion)|{R-C(=O)-O⁻}} Intermediate->Carboxylate Elimination of alkoxide Alcohol {Quinic Acid (Alcohol)|{R'-OH}} Intermediate->Alcohol

Caption: Saponification of Feruloylquinic Acid.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Feruloylquinic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of feruloylquinic acid isomers.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC separation of feruloylquinic acid isomers.

Problem Possible Causes Solutions
Poor resolution between 3-FQA and 4-FQA isomers - Inappropriate mobile phase pH.- Gradient slope is too steep.- Suboptimal column chemistry.- Adjust Mobile Phase pH: Feruloylquinic acids are ionizable compounds. Modifying the mobile phase pH with additives like formic acid or acetic acid can alter their ionization state and significantly impact selectivity.[1][2][3] Aim for a pH that is at least one unit away from the pKa of the analytes to ensure a single ionic form, which can improve peak shape and resolution.[1][3]- Optimize Gradient: A shallower gradient can increase the separation time between closely eluting peaks.[4] Try decreasing the rate of organic solvent increase, especially during the elution window of the isomers.- Column Selection: While C18 columns are common, consider a phenyl-hexyl or pentafluorophenyl (PFP) stationary phase. These can offer different selectivity for aromatic isomers through π-π interactions.
Peak Tailing - Secondary interactions with residual silanols on the column.- Mobile phase pH is too close to the analyte's pKa.- Column overload.- Acidify Mobile Phase: The addition of a small amount of acid (e.g., 0.1% formic acid) can suppress the ionization of silanol groups on the silica-based stationary phase, reducing peak tailing.[5]- pH Adjustment: As with poor resolution, ensure the mobile phase pH is not close to the pKa of the feruloylquinic acids to avoid having a mixture of ionized and unionized forms, which can lead to tailing.[2][3]- Reduce Sample Concentration: Inject a more dilute sample to see if peak shape improves.
Shifting Retention Times - Inconsistent mobile phase preparation.- Insufficient column equilibration.- Temperature fluctuations.- Consistent Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure accurate pH measurement before use. Inconsistent buffer concentration or pH can lead to retention time drift.[3]- Adequate Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. A stable baseline is a good indicator of equilibration.- Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible retention times.
No Peaks or Very Small Peaks - Incorrect detection wavelength.- Sample degradation.- System leak.- Optimize Detection Wavelength: Feruloylquinic acids have a UV absorbance maximum around 320-330 nm.[6][7][8] Ensure your detector is set to an appropriate wavelength.- Proper Sample Handling: Protect samples from light and heat to prevent degradation. Use fresh samples whenever possible.- System Check: Perform a system check for leaks, particularly around fittings and the pump head.
Baseline Noise or Drift - Contaminated mobile phase or solvents.- Air bubbles in the system.- Detector lamp aging.- Use High-Purity Solvents: Employ HPLC-grade solvents and freshly prepared mobile phase to minimize baseline noise.- Degas Mobile Phase: Thoroughly degas the mobile phase using sonication, vacuum filtration, or an inline degasser to remove dissolved air.- Lamp Maintenance: Check the detector lamp's usage hours and replace if necessary.

Frequently Asked Questions (FAQs)

1. What is the typical elution order of feruloylquinic acid isomers in reversed-phase HPLC?

In reversed-phase HPLC, the elution order of feruloylquinic acid isomers can vary based on the specific chromatographic conditions, but a commonly reported order is 3-O-feruloylquinic acid (3-FQA), followed by 5-O-feruloylquinic acid (5-FQA), and then 4-O-feruloylquinic acid (4-FQA).[6]

2. Which type of HPLC column is best for separating feruloylquinic acid isomers?

A C18 column is the most commonly used stationary phase for the separation of feruloylquinic acid isomers.[7][9][10] However, for challenging separations, columns with different selectivities, such as those with phenyl or PFP (pentafluorophenyl) stationary phases, can provide alternative interactions and potentially better resolution.

3. How does the mobile phase pH affect the separation?

The mobile phase pH is a critical parameter as it influences the ionization state of the acidic feruloylquinic acid molecules.[1][11][12] At a lower pH (e.g., pH 2.5-3.5), the carboxylic acid group is protonated, making the molecule less polar and more retained on a reversed-phase column. Adjusting the pH can significantly alter the selectivity between isomers, which is a key tool for optimizing their separation.[1][2]

4. Can I use methanol instead of acetonitrile as the organic modifier?

Yes, both methanol and acetonitrile are commonly used as organic modifiers. Acetonitrile generally has a lower viscosity and can sometimes provide different selectivity compared to methanol. If you are experiencing co-elution with one solvent, trying the other is a valid method development step.

5. How can I confirm the identity of the separated feruloylquinic acid isomers?

While retention time comparison with authentic standards is the primary method for identification, this is not always feasible due to the limited commercial availability of all isomers. In such cases, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool. The fragmentation patterns of the different isomers can be used to distinguish them. For example, 3-O- and 4-O-feruloylquinic acids can be differentiated by their base peaks in the MS/MS spectra, which are often m/z 193 and m/z 173, respectively.[13]

Experimental Protocols

Protocol 1: HPLC-DAD Method for Separation of 3-FQA, 4-FQA, and 5-FQA

This protocol is based on a method described for the analysis of phenolic compounds in avocado.[6]

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: Develosil Diol 100 Å, 5 µm, 250 x 4.6 mm.

  • Mobile Phase:

    • A: Water with 1% acetic acid

    • B: Acetonitrile

  • Gradient Program:

Time (min)% A% B
0955
48515
58416
88218
120100
140100
16955
18955
  • Flow Rate: 1.2 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 3 µL

  • Detection: 330 nm

Protocol 2: HPLC Method for General Phenolic Acid Analysis

This protocol is adapted from a method for analyzing chlorogenic acids.[14]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 100 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase:

    • A: Water with 0.1% formic acid (pH ~2.4)

    • B: Methanol

  • Gradient Program:

Time (min)% A% B
086.113.9
184060
20.586.113.9
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 15 µL

  • Detection: 325 nm

Quantitative Data Summary

The following tables summarize typical retention times for feruloylquinic acid isomers based on published methods. Note that absolute retention times can vary between systems.

Table 1: Example Retention Times from Protocol 1 Conditions [6]

CompoundRetention Time (min)
3-O-feruloylquinic acid7.18
5-O-feruloylquinic acid7.58
4-O-feruloylquinic acid7.95

Table 2: HPLC-DAD Method Parameters for Ferulic Acid Analysis [7][8][15][16]

ParameterValue
ColumnRP C18 (250 mm x 4.60 mm, 5 µm, 110 Å)
Mobile PhaseMethanol:Water (pH 3.0) (48:52 v/v)
Flow Rate1.0 mL/min
Detection Wavelength320 nm
Injection Volume10 µL

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Plant Material / Sample extraction Extraction sample->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Column Separation hplc_injection->separation detection DAD Detection (325 nm) separation->detection chromatogram Chromatogram detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration quantification Quantification peak_integration->quantification

Caption: A typical experimental workflow for the HPLC analysis of feruloylquinic acid isomers.

Troubleshooting Logic for Co-eluting Peaks

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_column Column & Temperature cluster_result Outcome start Poor Resolution / Co-elution adjust_ph Adjust pH (e.g., lower to 2.5) start->adjust_ph change_modifier Switch Organic Modifier (ACN to MeOH or vice versa) start->change_modifier shallow_gradient Implement Shallower Gradient start->shallow_gradient change_column Try Different Stationary Phase (e.g., Phenyl-Hexyl) adjust_ph->change_column change_modifier->change_column adjust_temp Adjust Column Temperature shallow_gradient->adjust_temp resolution_achieved Resolution Achieved change_column->resolution_achieved adjust_temp->resolution_achieved

Caption: A logical approach to troubleshooting poor resolution of feruloylquinic acid isomers.

Involvement of Ferulic Acid in Signaling Pathways

Ferulic acid, the parent cinnamic acid of feruloylquinic acids, is known to modulate several signaling pathways related to inflammation and cellular stress.

signaling_pathway cluster_inflammation Inflammatory Response cluster_cellular_effects Cellular Effects fa Ferulic Acid tgfb TGF-β fa->tgfb inhibits nfkb NF-κB Pathway fa->nfkb inhibits smad Smad Signaling tgfb->smad fibrosis Fibrosis smad->fibrosis inflammation Inflammation nfkb->inflammation apoptosis Apoptosis nfkb->apoptosis

Caption: Ferulic acid can inhibit pro-inflammatory signaling pathways like TGF-β/Smad and NF-κB.

References

4-Feruloylquinic acid stability under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 4-Feruloylquinic acid under various experimental and storage conditions. The information is intended for researchers, scientists, and drug development professionals to help ensure the integrity of their samples and the reliability of their results.

Disclaimer: Specific, quantitative stability-indicating studies for this compound are limited in publicly available literature. The guidance provided herein is based on established principles of chemical stability, forced degradation studies, and data extrapolated from structurally similar compounds, such as caffeoylquinic acids (CQAs) and ferulic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be kept in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage, 2-8°C is also acceptable.

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions are typically prepared in solvents like DMSO, methanol, or ethanol. For maximum stability, it is recommended to:

  • Use anhydrous, high-purity solvents.

  • Prepare fresh solutions for immediate use whenever possible.

  • For storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. Ensure vials are tightly sealed.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, and ethanol. Its solubility in water is reported to be low. While DMSO is an excellent solvent for creating high-concentration stock solutions, be aware that residual water in DMSO can affect compound stability over time.[1][2] Methanol and ethanol are also suitable, but their volatility can lead to concentration changes if not handled properly.[3][4]

Q4: Is this compound sensitive to pH?

A4: Yes. Based on the behavior of its ester linkage and data from related chlorogenic acids, this compound is expected to be most stable in acidic conditions (pH 3-5).[5] In neutral and, particularly, alkaline (basic) conditions, it is susceptible to hydrolysis of the ester bond, which cleaves the molecule into ferulic acid and quinic acid.[6][7][8] Isomerization may also occur at neutral to alkaline pH.[5]

Q5: Does light exposure affect the stability of this compound?

A5: Yes, compounds with a feruloyl group can be sensitive to light. Exposure to UV light can lead to photodegradation.[9] It is recommended to handle the solid compound and its solutions under subdued light and store them in amber vials or containers wrapped in aluminum foil to protect from light.

Data on Expected Stability Trends

The following tables summarize the expected stability profile of this compound based on general chemical principles and data from related compounds.

Table 1: Recommended Storage Conditions for this compound

FormSolventTemperatureDurationKey Considerations
Solid Powder N/A-20°C> 12 monthsKeep tightly sealed, protected from light & moisture.
N/A2-8°C< 6 monthsKeep tightly sealed, protected from light & moisture.
Stock Solution DMSO-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Use anhydrous DMSO.
DMSO-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Use anhydrous DMSO.
Methanol/Ethanol-80°CUp to 6 monthsAliquot. Use amber vials to protect from light.

Table 2: Expected Stability Profile of this compound Under Forced Degradation Conditions

Stress ConditionReagent/ConditionExpected Outcome
Acidic Hydrolysis 0.1 M - 1 M HCl, Heat (e.g., 60-80°C)Slow to moderate degradation. Potential hydrolysis of the ester bond.
Basic Hydrolysis 0.1 M - 1 M NaOH, Room TemperatureRapid degradation. The ester bond is highly susceptible to base-catalyzed hydrolysis.[6][10][11]
Oxidation 3-30% H₂O₂, Room TemperatureModerate degradation. The phenolic hydroxyl groups and the double bond are potential sites for oxidation.
Thermal Degradation Dry Heat (e.g., 80-100°C)Moderate degradation. May lead to hydrolysis, decarboxylation, and formation of other thermal byproducts.[12][13][14]
Photodegradation Exposure to UV light (e.g., 254 nm) or broad-spectrum lightModerate to high degradation. Potential for cis-trans isomerization and other photochemical reactions.[9][15]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation (stress testing) study to identify potential degradation products and establish the intrinsic stability of this compound.

Objective: To generate degradation products and assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a DAD/UV detector

  • Validated stability-indicating HPLC method (see Protocol 2)

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, dilute with mobile phase, and analyze by HPLC.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 2 hours.

    • At time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot, neutralize with 0.1 M HCl, dilute, and analyze.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Analyze at specified time points.

  • Thermal Degradation:

    • Place solid this compound in a vial and heat in an oven at 80°C for 48 hours.

    • At specified time points, withdraw a sample, dissolve in methanol, dilute, and analyze.

    • For solution stability, reflux the stock solution at 60°C for 24 hours and analyze at time points.

  • Photodegradation:

    • Expose a 100 µg/mL solution of this compound in methanol to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be wrapped in aluminum foil and kept under the same conditions.

    • Analyze the exposed and control samples at appropriate time points.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (Protocol 2). Compare the chromatograms of stressed samples to a control (unstressed) sample to identify degradation products and calculate the percentage of degradation.

Protocol 2: Recommended Stability-Indicating HPLC-UV Method

This method provides a starting point for the analysis of this compound and its potential degradation products. Method validation is required for specific applications.

ParameterRecommended Condition
Column C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic or Phosphoric Acid (adjust to pH ~3.0)
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 90%) over 20-30 minutes to elute all components.
Flow Rate 1.0 mL/min
Column Temperature 25-30°C
Injection Volume 10-20 µL
Detection UV/DAD at 320 nm (for the feruloyl moiety) and a lower wavelength (e.g., 220 nm) to detect non-chromophoric degradants.

Troubleshooting Guide

Q: I see new, unexpected peaks in the chromatogram of my sample that were not present in the initial standard. What could they be?

A: Unexpected peaks are likely due to degradation or isomerization.

  • Isomerization: Like caffeoylquinic acids, this compound may isomerize to 3- and 5-Feruloylquinic acid, especially if the sample is prepared in a neutral or slightly basic buffer.[16] These isomers will have the same mass but different retention times.

  • Hydrolysis Products: If the sample was exposed to high pH, high temperature, or stored for a long time in an aqueous matrix, you may be seeing peaks for ferulic acid and quinic acid, the products of ester bond cleavage.[6]

  • Oxidation/Photodegradation Products: If the sample was not protected from light or was exposed to oxidizing agents, the new peaks could be various oxidation or photodegradation byproducts.

Q: The peak area for my this compound standard is decreasing in the autosampler over a long sequence. What is happening?

A: This indicates instability in the autosampler.

  • Temperature: If the autosampler is not cooled, degradation can occur over time, especially in aqueous or pH-neutral mobile phases. Set the autosampler temperature to a lower value (e.g., 4-10°C).

  • Solvent: The sample might be less stable in the injection solvent. If your sample is dissolved in a buffered aqueous solution, its stability may be limited. Consider preparing smaller batches of samples or using a more stable solvent if compatible with your chromatography.

Q: My sample degraded almost instantly when I dissolved it in a pH 8.0 buffer. Is this normal?

A: Yes, this is expected behavior. The ester linkage in this compound is highly susceptible to base-catalyzed hydrolysis (saponification).[10][11] Alkaline conditions rapidly break the ester bond. For experiments requiring aqueous buffers, it is critical to use an acidic pH (ideally below 6) to maintain the integrity of the molecule.

Q: I'm having issues with peak shape (tailing, fronting) during HPLC analysis. How can I fix this?

A: Poor peak shape is a common HPLC issue.

  • Peak Tailing: This is often caused by secondary interactions between the acidic phenolic groups and basic sites on the silica column packing. Ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.0) to suppress the ionization of both the compound and residual silanols on the column.[17][18]

  • Peak Fronting: This typically indicates column overloading. Try reducing the concentration of your sample or the injection volume.

  • Split Peaks: This may indicate a partially clogged column frit or a void in the column packing. Try reversing and flushing the column (without connecting to the detector) or replacing the column.[19][20]

Visualizations

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution in Methanol acid Acidic Hydrolysis (1M HCl, 60°C) prep->acid base Basic Hydrolysis (0.1M NaOH, RT) prep->base oxid Oxidation (3% H2O2, RT) prep->oxid therm Thermal (80°C, Solid/Solution) prep->therm photo Photolytic (UV/Vis Light) prep->photo neutralize Neutralize & Dilute (for Acid/Base) acid->neutralize base->neutralize analyze Analyze via Stability-Indicating HPLC Method oxid->analyze therm->analyze photo->analyze neutralize->analyze evaluate Evaluate Data (Calculate % Degradation, Identify Degradants) analyze->evaluate

Caption: Workflow for a forced degradation study of this compound.

G start Unexpected peaks or loss of This compound observed q_matrix What is the sample matrix (solvent, pH)? start->q_matrix a_aqueous Aqueous Buffer q_matrix->a_aqueous Aqueous a_organic Organic Solvent (MeOH, DMSO) q_matrix->a_organic Organic q_ph What is the pH of the buffer? a_aqueous->q_ph q_storage How was the sample handled and stored? a_organic->q_storage a_ph_acidic Acidic (pH < 6) q_ph->a_ph_acidic < 6 a_ph_neutral_alkaline Neutral or Alkaline (pH >= 7) q_ph->a_ph_neutral_alkaline >= 7 a_ph_acidic->q_storage res_hydrolysis High probability of ester hydrolysis. Products: Ferulic Acid + Quinic Acid. Action: Use acidic buffer. a_ph_neutral_alkaline->res_hydrolysis res_isomerization Isomerization is likely. Products: 3- and 5-isomers. Action: Lower pH and temperature. a_ph_neutral_alkaline->res_isomerization a_light Exposed to light? q_storage->a_light Handling a_temp Stored at room temp or higher? q_storage->a_temp Storage res_photo Photodegradation is likely. Action: Protect from light using amber vials or foil. a_light->res_photo res_thermal Thermal degradation possible. Action: Store at recommended low temperatures (e.g., 4°C or frozen). a_temp->res_thermal

Caption: Decision tree for troubleshooting unexpected degradation of this compound.

G cluster_hydrolysis Hydrolysis (Acidic or Basic Conditions) cluster_isomerization Isomerization (Neutral/Basic pH, Heat) cluster_photo Photodegradation (UV Light) compound This compound ferulic Ferulic Acid compound->ferulic Ester Cleavage quinic Quinic Acid compound->quinic Ester Cleavage isomer3 3-Feruloylquinic Acid compound->isomer3 Acyl Migration isomer5 5-Feruloylquinic Acid compound->isomer5 Acyl Migration cis_isomer cis-4-Feruloylquinic Acid compound->cis_isomer cis-trans Isomerization other_photo Other Photoproducts cis_isomer->other_photo

Caption: Putative degradation pathways for this compound.

References

Technical Support Center: 4-Fluoromethyl-α-pyrrolidinoisohexanophenone (4-FQA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 4-Fluoromethyl-α-pyrrolidinoisohexanophenone (4-FQA) during extraction and analysis. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is 4-FQA and why is its stability a concern during extraction?

A: 4-Fluoromethyl-α-pyrrolidinoisohexanophenone (4-FQA) is a synthetic cathinone, categorized as an analytical reference standard for research and forensic applications.[1] Like many synthetic cathinones, 4-FQA is susceptible to degradation under various environmental and chemical conditions. The β-keto functional group, characteristic of cathinones, contributes to their chemical reactivity and potential instability.[2][3] Degradation during extraction can lead to inaccurate quantification, misidentification of the substance, and failure to detect the compound, compromising experimental results and toxicological findings.[4]

Q2: What are the primary factors that cause 4-FQA degradation?

A: The stability of synthetic cathinones is highly dependent on several factors. Key contributors to the degradation of compounds like 4-FQA include:

  • pH: Synthetic cathinones are notably unstable in alkaline (basic) conditions and are considerably more stable in acidic environments.[5][6] Significant losses can occur within hours in alkaline solutions at room temperature.[5]

  • Temperature: Elevated temperatures accelerate the degradation process.[5][7] Conversely, storing samples at refrigerated or frozen temperatures significantly improves stability.[5][8][9]

  • Light: Photodegradation can occur when samples are exposed to light, as the energy can break chemical bonds.[10]

  • Solvent Choice: The choice of solvent for storing and extracting 4-FQA is critical. Some solvents, like methanol, can lead to degradation, especially under refrigerated or room temperature conditions, while acetonitrile has been shown to be a more stable option.[11][12][13]

  • Oxidation: Cathinones can undergo oxidative degradation, especially during analytical procedures like Gas Chromatography-Mass Spectrometry (GC-MS) where high temperatures are involved.[2][3][14]

Q3: How does the chemical structure of 4-FQA influence its stability?

A: The chemical structure of a synthetic cathinone has a profound influence on its stability.[8] For 4-FQA, the presence of a pyrrolidine ring (making it a tertiary amine) generally confers greater stability compared to cathinone derivatives with secondary amines.[5][6][8] However, the presence of a halogen (fluorine) on the phenyl ring can increase instability.[9] Studies on related fluorinated cathinones have shown them to be among the least stable of the secondary amine cathinones.[5][8] While the tertiary amine structure of 4-FQA offers some protection, the fluorine atom may still render it susceptible to degradation.

Troubleshooting Guide

Issue 1: Low or no recovery of 4-FQA after extraction.
Potential Cause Troubleshooting Step Rationale
Degradation due to pH Ensure the sample and all extraction solutions are maintained at an acidic pH (around 4).[5][6] Use acidified solvents for reconstitution.Synthetic cathinones are labile in neutral to alkaline conditions. Acidification is crucial for stability.[5][6]
Thermal Degradation Perform all extraction steps at low temperatures. Use refrigerated centrifuges and keep samples on ice whenever possible. Avoid high temperatures during solvent evaporation.[5]Elevated temperatures significantly increase the rate of degradation for many synthetic cathinones.[7][8]
Inappropriate Solvent Use acetonitrile (ACN) as the primary solvent for stock solutions and during extraction where possible. If using methanol (MeOH), ensure it is acidified and used at low temperatures.[11][12][13]Studies have shown that some cathinones are less stable in methanol compared to acetonitrile.[11][12][13]
Photodegradation Protect samples from light by using amber vials or covering containers with aluminum foil.Exposure to light can cause photolytic breakdown of the molecule.[10]
Issue 2: Appearance of unknown peaks in the chromatogram.
Potential Cause Troubleshooting Step Rationale
Degradation Products Re-extract a fresh sample using the optimized conditions (acidic pH, low temperature, ACN solvent, light protection). Compare the chromatograms.The appearance of extra peaks may indicate the presence of degradation products. Controlling the extraction conditions should minimize their formation.
Thermal Degradation during Analysis (GC-MS) If using GC-MS, lower the injection port temperature and use a deactivated liner.[2][3][15] Consider using a less harsh analytical technique like LC-MS/MS.[16][17]High temperatures in the GC inlet can cause on-column degradation, leading to artifact peaks.[2][3] Pyrrolidine-containing cathinones are known to be thermally labile.[16]

Experimental Protocols

Recommended Protocol for Solid-Phase Extraction (SPE) of 4-FQA from Biological Matrices (e.g., Urine, Plasma)

This protocol is based on general methods for synthetic cathinone extraction and is designed to minimize degradation.

1. Sample Preparation:

  • Thaw frozen samples at 4°C.
  • Acidify the sample to approximately pH 4 by adding a small volume of a suitable acid (e.g., formic acid or hydrochloric acid).
  • Centrifuge the sample to pellet any precipitates.

2. SPE Procedure:

  • Conditioning: Condition a mixed-mode solid-phase extraction cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of an acidic buffer (e.g., pH 4 phosphate buffer).
  • Loading: Load the prepared sample onto the SPE cartridge.
  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of an acidic buffer to remove interferences. A subsequent wash with a nonpolar solvent like hexane can be used to remove nonpolar interferences.
  • Elution: Elute the 4-FQA from the cartridge using an appropriate elution solvent. A common eluent for cathinones is a mixture of a nonpolar solvent with a small amount of a basic modifier in an organic solvent (e.g., 2% ammonium hydroxide in 95:5 dichloromethane:isopropyl alcohol).[5] To counteract the basicity of the eluent and maintain stability, the collection tube should contain a small amount of acidified methanol.
  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a low temperature (e.g., < 40°C).
  • Reconstitution: Reconstitute the dried extract in an appropriate volume of acidified mobile phase (e.g., acetonitrile with 0.1% formic acid) for analysis.[13]

Data Presentation

Table 1: Stability of Synthetic Cathinones under Various Conditions

This table summarizes findings from studies on synthetic cathinones that are relevant to the stability of 4-FQA.

Condition Observation Recommendation for 4-FQA Reference
pH Significantly more stable in acidic urine (pH 4) compared to alkaline urine (pH 8).[5]Maintain samples and extraction solutions at an acidic pH.[5][6]
Temperature Stable in frozen (-20°C) and refrigerated (4°C) conditions, especially at acidic pH. Significant losses at room temperature (20°C) and elevated temperatures (32°C).[5]Store and process samples at or below 4°C. Freeze for long-term storage.[5][7][8]
Solvent More stable in acetonitrile (ACN) than in methanol (MeOH), especially at room and refrigerated temperatures.[11][12]Use ACN for stock solutions and reconstitution. If MeOH is necessary, ensure it is acidified and kept cold.[11][12][13]
Analyte Structure Tertiary amines (pyrrolidine group) are significantly more stable than secondary amines.[5][6][8]The pyrrolidine structure of 4-FQA likely provides some stability, but other factors must still be controlled.[5][6][8]

Visualizations

Diagram 1: Factors Influencing 4-FQA Degradation

FQA 4-FQA Degradation pH High pH (Alkaline) pH->FQA Temp High Temperature Temp->FQA Light Light Exposure Light->FQA Solvent Inappropriate Solvent (e.g., Methanol) Solvent->FQA Oxidation Oxidation Oxidation->FQA

Caption: Key factors that can lead to the degradation of 4-FQA.

Diagram 2: Recommended Workflow for 4-FQA Extraction

start Start: Sample Collection storage Storage (≤4°C, protected from light) start->storage prep Sample Preparation (Acidify to pH ~4) storage->prep spe Solid-Phase Extraction (SPE) (Low Temperature) prep->spe elute Elution into Acidified Solvent spe->elute evap Evaporation (<40°C, N2 stream) elute->evap recon Reconstitution (Acidified ACN) evap->recon analysis Analysis (LC-MS/MS) recon->analysis

Caption: A workflow designed to minimize 4-FQA degradation during extraction.

Diagram 3: Troubleshooting Logic for Low 4-FQA Recovery

start Low 4-FQA Recovery Detected check_ph Was pH acidic throughout? start->check_ph check_temp Were low temperatures maintained? check_ph->check_temp Yes adjust_ph Action: Acidify sample and reagents to pH ~4 check_ph->adjust_ph No check_solvent Was ACN or acidified MeOH used? check_temp->check_solvent Yes adjust_temp Action: Use ice/refrigeration during all steps check_temp->adjust_temp No check_light Was sample protected from light? check_solvent->check_light Yes adjust_solvent Action: Switch to ACN or acidify MeOH check_solvent->adjust_solvent No adjust_light Action: Use amber vials or cover samples check_light->adjust_light No success Problem Likely Resolved check_light->success Yes adjust_ph->success adjust_temp->success adjust_solvent->success adjust_light->success

Caption: A decision tree for troubleshooting low recovery of 4-FQA.

References

Technical Support Center: Optimizing 4-Feruloylquinic Acid Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center dedicated to enhancing the recovery of 4-Feruloylquinic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth guidance on extraction, purification, and yield improvement strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common natural sources for extracting this compound?

A1: this compound is a naturally occurring phenolic compound found in a variety of plants. Some of the most significant sources include:

  • Coffee beans (especially green coffee beans): Coffee is a major dietary source of chlorogenic acids, including feruloylquinic acids.

  • Coffee by-products: Coffee husks and cherry husks are also rich in these compounds.[1][2][3][4]

  • Fruits: Berries such as blackberries, raspberries, blackcurrants, redcurrants, gooseberries, and strawberries contain this compound.

  • Other Plants: It can also be found in various other plant families.

Q2: What factors can influence the concentration of this compound in plants?

A2: The concentration of this compound in plant materials can be influenced by several factors:

  • Plant Species and Variety: Different plant species and even different varieties within the same species can have genetically determined variations in their phenolic profiles.

  • Environmental and Abiotic Stress: Plants may increase their production of phenolic compounds, including this compound, in response to environmental stressors such as drought, high salinity, extreme temperatures, and UV radiation.[5] This is a defense mechanism for the plant.

  • Post-harvest Handling and Processing: The stability of this compound can be affected by post-harvest conditions. Factors such as temperature and pH during processing can lead to degradation or isomerization of the compound.

Q3: What are the primary methods for extracting this compound from natural sources?

A3: The primary methods for extracting this compound and other phenolic compounds include:

  • Conventional Solvent Extraction: This traditional method involves using solvents like ethanol, methanol, or acetone, often mixed with water, to extract the compounds from the plant matrix.[1]

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, enhancing the extraction efficiency and often reducing extraction time and solvent consumption.

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, which can accelerate the extraction process.

Q4: How can I purify the extracted this compound?

A4: After the initial extraction, purification is necessary to isolate this compound from other co-extracted compounds. Common purification techniques include:

  • Solid-Phase Extraction (SPE): SPE is used for sample clean-up and concentration. It can effectively separate phenolic compounds from other matrix components.

  • Column Chromatography: This is a widely used technique for separating individual compounds from a mixture. For phenolic acids, reversed-phase (e.g., C18) or normal-phase (e.g., silica gel) chromatography can be employed.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For high-purity isolation, preparative HPLC is the method of choice. It allows for the separation of closely related isomers and provides highly pure fractions of the target compound.[6][7]

Experimental Protocols

Protocol 1: General Solid-Liquid Extraction of Phenolic Compounds

This protocol describes a conventional method for extracting phenolic compounds, including this compound, from plant material.

Materials:

  • Dried and ground plant material (e.g., coffee husks)

  • Extraction solvent (e.g., 70% ethanol in water)

  • Shaking incubator or magnetic stirrer

  • Centrifuge

  • Filtration apparatus (e.g., Whatman No. 1 filter paper or a 0.45 µm syringe filter)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh a known amount of the dried and ground plant material.

  • Extraction: Add the extraction solvent to the plant material at a specific solid-to-liquid ratio (e.g., 1:10 w/v).

  • Agitation: Place the mixture in a shaking incubator or on a magnetic stirrer and agitate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 40°C).

  • Separation: Centrifuge the mixture to pellet the solid material.

  • Filtration: Decant the supernatant and filter it to remove any remaining solid particles.

  • Concentration: Concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Storage: Store the crude extract at -20°C for further purification.

Protocol 2: Purification of this compound using Preparative HPLC

This protocol outlines the steps for purifying this compound from a crude plant extract using preparative HPLC.

Materials:

  • Crude plant extract containing this compound

  • Preparative HPLC system with a UV detector

  • Preparative C18 column

  • Mobile phase solvents (e.g., Solvent A: 0.1% formic acid in water; Solvent B: Methanol or Acetonitrile)

  • Fraction collector

  • Rotary evaporator or freeze-dryer

Procedure:

  • Sample Preparation: Dissolve the crude extract in a small volume of the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter.

  • Method Development (Analytical Scale): First, develop an analytical HPLC method to achieve good separation of this compound from other compounds. This will determine the optimal mobile phase gradient.

  • Scaling to Preparative HPLC: Scale up the analytical method to the preparative column. Adjust the flow rate and injection volume based on the column dimensions.

  • Purification: Inject the prepared sample onto the preparative HPLC system. Run the gradient method and collect fractions based on the retention time of the this compound peak, as determined by the UV detector.

  • Fraction Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator or freeze-dryer to obtain the purified this compound.

Data Presentation

The following tables summarize the yield of total phenolic compounds (TPC) and chlorogenic acids (CGA) from coffee husks using different extraction methods, as specific quantitative data for this compound is limited in the reviewed literature. These values can serve as a proxy for optimizing extraction conditions.

Table 1: Comparison of Total Phenolic Content (TPC) from Coffee Husks using Different Extraction Methods

Extraction MethodSolventTPC (mg GAE/g)Reference
Water BathWater (100%)31.35 - 36.16[1]
Water BathEthanol (100%)16.54 - 26.74[1]
Water BathWater:Ethanol (1:1)77.57 - 97.89[1]
Ultrasound-AssistedWater (100%)34.10 - 36.16[1]
Ultrasound-AssistedEthanol (100%)16.54 - 26.74[1]
Ultrasound-AssistedWater:Ethanol (1:1)77.57 - 90.95[1]
RefluxEthanol (100%) at 60°C0.008[4]
RefluxWater (100%) at 100°C-[4]

GAE: Gallic Acid Equivalents

Table 2: Chlorogenic Acid Content in Coffee Husk Extracts

Extraction MethodSolventChlorogenic Acid (µg/g)Reference
Water BathWater:Ethanol (1:1)337.07[2]
Ultrasound-AssistedWater:Ethanol (1:1)-[2]

Note: The study did not specify the isomer of chlorogenic acid.

Troubleshooting Guides

Troubleshooting Low Yield in Solid-Phase Extraction (SPE)
ProblemPossible Cause(s)Suggested Solution(s)
Analyte is in the flow-through (not retained) - Incorrect sorbent choice (analyte is too polar for reversed-phase).- Sample solvent is too strong.- Improper column conditioning.- Sample pH is not optimal for retention.- Select a more appropriate sorbent.- Dilute the sample with a weaker solvent.[8][9]- Ensure the column is properly conditioned and not allowed to dry out.[8]- Adjust the sample pH to ensure the analyte is in a neutral form for reversed-phase or charged for ion-exchange.[8]
Analyte is lost during the wash step - Wash solvent is too strong.- Use a weaker wash solvent.[9][10]- Decrease the volume of the wash solvent.
Analyte is not eluting from the column - Elution solvent is too weak.- Insufficient volume of elution solvent.- Analyte has strong secondary interactions with the sorbent.- Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent).[10]- Increase the volume of the elution solvent.[10]- Adjust the pH of the elution solvent to disrupt interactions.
Low recovery in general - Sample overload.- High flow rate during sample loading.- Reduce the amount of sample loaded onto the cartridge.[8][9]- Decrease the flow rate to allow for better interaction between the analyte and the sorbent.[8][9]
Troubleshooting Common Issues in Preparative HPLC Purification
ProblemPossible Cause(s)Suggested Solution(s)
Poor Resolution/Peak Overlap - Inappropriate mobile phase composition.- Column overload.- Column degradation.- Optimize the mobile phase gradient and/or pH.- Reduce the injection volume or sample concentration.[6]- Use a new column or a different stationary phase.
Peak Tailing - Secondary interactions with residual silanols on the column.- Column overload.- Mismatched injection solvent.- Use a mobile phase with a lower pH or add a competing base.- Reduce the sample load.[6]- Dissolve the sample in the initial mobile phase.
Peak Fronting - Column overload (concentration overload).- Dilute the sample.[6]
High Backpressure - Clogged column frit.- Particulate matter in the sample or mobile phase.- Reverse-flush the column.- Filter all samples and mobile phases before use.
No or Low Signal - Incorrect detection wavelength.- Compound degradation.- Leaks in the system.- Set the detector to the λmax of this compound (~325 nm).- Check the stability of the compound in the chosen solvents.- Inspect the system for any leaks.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification plant_material Plant Material (e.g., Coffee Husks) extraction Solvent Extraction (Conventional, UAE, or MAE) plant_material->extraction filtration Filtration/Centrifugation extraction->filtration crude_extract Crude Extract filtration->crude_extract spe Solid-Phase Extraction (SPE) (Optional Clean-up) crude_extract->spe if needed prep_hplc Preparative HPLC crude_extract->prep_hplc spe->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection pure_compound Pure this compound fraction_collection->pure_compound

Caption: Experimental workflow for the extraction and purification of this compound.

phenylpropanoid_pathway phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H p_coumaroyl_coa p-Coumaroyl-CoA p_coumaric_acid->p_coumaroyl_coa 4CL p_coumaroyl_quinic_acid p-Coumaroylquinic Acid p_coumaroyl_coa->p_coumaroyl_quinic_acid HQT caffeoylquinic_acid Caffeoylquinic Acid p_coumaroyl_quinic_acid->caffeoylquinic_acid C3'H feruloylquinic_acid This compound caffeoylquinic_acid->feruloylquinic_acid COMT pal PAL c4h C4H four_cl 4CL hqt HQT c3_prime_h C3'H comt COMT

Caption: Simplified phenylpropanoid biosynthetic pathway leading to this compound.

References

Troubleshooting low signal intensity in MS analysis of 4-FQA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity during the mass spectrometric (MS) analysis of 4-Fluoro-α-pyrrolidinoisoquinolinoacetophenone (4-FQA).

Frequently Asked Questions (FAQs)

Q1: I am not seeing any peak for 4-FQA in my LC-MS analysis. What are the initial checks I should perform?

A1: When no signal is observed, a systematic check of the instrument and methodology is crucial. Start with the most straightforward potential issues:

  • System Suitability: Ensure your LC-MS system is performing as expected by injecting a known standard of a different, reliable compound. This will confirm that the instrument is functioning correctly.

  • 4-FQA Standard Integrity: Verify the concentration and integrity of your 4-FQA standard. Degradation or incorrect preparation can lead to a complete lack of signal.

  • Injection Process: Check for issues with the autosampler, such as an incorrectly placed vial, a clogged needle, or an air bubble in the sample loop.

  • Ionization Mode: Confirm you are operating in the correct ionization mode. As a cathinone derivative, 4-FQA is expected to ionize well in positive electrospray ionization (ESI) mode.

Q2: My signal for 4-FQA is very low and inconsistent. What are the likely causes?

A2: Low and erratic signal intensity for 4-FQA can stem from several factors, primarily related to ion suppression, suboptimal instrument settings, or issues with the sample matrix.

  • Ion Suppression: Co-eluting compounds from the sample matrix can compete with 4-FQA for ionization, significantly reducing its signal. This is a common issue in complex matrices like plasma or urine.

  • Matrix Effects: High concentrations of salts or other non-volatile components in your sample can interfere with the ESI process, leading to poor desolvation and reduced ion formation.

  • Suboptimal ESI Source Parameters: The efficiency of ionization is highly dependent on the ESI source settings. Incorrect capillary voltage, nebulizer gas pressure, or drying gas temperature can all lead to a weak signal.

  • Inappropriate Mobile Phase: The pH and composition of the mobile phase can significantly impact the ionization efficiency of 4-FQA.

Q3: What are the expected mass and common adducts for 4-FQA in positive ESI-MS?

A3: While specific data for 4-FQA is limited, we can predict its behavior based on its structure and data from similar compounds. The primary ion observed in positive ESI-MS is typically the protonated molecule, [M+H]⁺. Other common adducts that might be observed, especially in the presence of certain salts or solvents, are listed in the table below.

Adduct IonMass-to-Charge Ratio (m/z)Notes
[M+H]⁺Calculated Exact Mass + 1.0073The most expected and typically most abundant ion.
[M+Na]⁺Calculated Exact Mass + 22.9898Can be prominent if there is sodium contamination from glassware or reagents.
[M+K]⁺Calculated Exact Mass + 38.9637Less common than sodium adducts, but possible.
[M+NH₄]⁺Calculated Exact Mass + 18.0344May be observed if ammonium salts are used as mobile phase additives.

Q4: What are the likely fragmentation patterns for 4-FQA in MS/MS analysis?

A4: Based on the fragmentation of structurally similar synthetic cathinones, such as 4-fluoro-PV9, the fragmentation of 4-FQA is expected to involve characteristic losses from the pyrrolidine ring and cleavage of the alkyl chain. The isoquinoline core is likely to be a stable fragment.

A proposed fragmentation pathway is illustrated in the diagram below. The initial fragmentation would likely involve the loss of the pyrrolidine group, followed by further fragmentation of the remaining structure.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low Signal Intensity

This guide provides a step-by-step approach to diagnosing and resolving low signal intensity for 4-FQA.

G start Low Signal for 4-FQA check_system Run System Suitability Test (e.g., with a known standard) start->check_system system_ok System OK? check_system->system_ok check_standard Check 4-FQA Standard (Concentration, Age, Storage) system_ok->check_standard Yes fail_system Troubleshoot LC-MS System system_ok->fail_system No standard_ok Standard OK? check_standard->standard_ok optimize_ms Optimize MS Parameters (Capillary Voltage, Gas Flow, Temp.) standard_ok->optimize_ms Yes fail_standard Prepare Fresh Standard standard_ok->fail_standard No ms_optimized Signal Improved? optimize_ms->ms_optimized check_lc Investigate LC Method (Gradient, Mobile Phase, Column) ms_optimized->check_lc No final_check Signal Acceptable? ms_optimized->final_check Yes fail_ms Further MS Optimization/Cleaning ms_optimized->fail_ms If minor improvement lc_optimized Signal Improved? check_lc->lc_optimized sample_prep Optimize Sample Preparation (SPE, LLE, Dilution) lc_optimized->sample_prep No lc_optimized->final_check Yes fail_lc Develop New LC Method lc_optimized->fail_lc If minor improvement sample_prep->final_check success Problem Resolved final_check->success Yes fail_prep Re-evaluate Matrix Effects final_check->fail_prep If still low end Consult Instrument Specialist final_check->end No fail_system->end fail_standard->optimize_ms fail_ms->end fail_lc->end fail_prep->end

Caption: A decision tree for troubleshooting low MS signal of 4-FQA.
Table 1: Common Problems and Recommended Solutions

ProblemPotential CauseRecommended Solution
No Peak Observed Incorrect ionization modeEnsure ESI is in positive mode.
4-FQA standard degradationPrepare a fresh standard solution.
Clogged LC or MS systemPerform system cleaning and maintenance.
Low Signal Intensity Ion suppression from matrixImprove sample cleanup (e.g., use solid-phase extraction). Dilute the sample.
Suboptimal ESI source parametersOptimize capillary voltage, nebulizer pressure, and gas temperatures.
Inefficient mobile phaseAdd a small percentage of formic acid (0.1%) to the mobile phase to promote protonation.
Inconsistent Signal Unstable spray in ESI sourceCheck for clogs in the ESI needle. Ensure proper positioning of the needle.
Fluctuations in LC pump pressureCheck for leaks in the LC system and ensure proper pump performance.
High Background Noise Contaminated mobile phase or LC systemUse high-purity solvents and flush the LC system thoroughly.
Electrical interferenceEnsure proper grounding of the MS instrument.

Experimental Protocols

Protocol 1: Sample Preparation for 4-FQA from Biological Matrices (e.g., Urine)

This protocol outlines a general solid-phase extraction (SPE) method suitable for extracting 4-FQA from a complex matrix like urine.

  • Sample Pre-treatment:

    • To 1 mL of urine, add an internal standard.

    • Add 1 mL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6) and vortex.

    • Centrifuge at 4000 rpm for 10 minutes to pellet any precipitates.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation exchange SPE cartridge.

    • Condition the cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of the phosphate buffer. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove salts and other polar interferences.

    • Wash with 2 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute the 4-FQA with 2 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS analysis.

Protocol 2: Suggested LC-MS/MS Parameters for 4-FQA Analysis

These are starting parameters that should be optimized for your specific instrument and application.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5-10% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters:

ParameterRecommended Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 - 4.5 kV
Nebulizer Gas Pressure 30 - 50 psi
Drying Gas Flow 8 - 12 L/min
Drying Gas Temperature 300 - 350 °C
Scan Type Multiple Reaction Monitoring (MRM) or Product Ion Scan
Precursor Ion (Q1) [M+H]⁺ of 4-FQA
Product Ions (Q3) To be determined by infusing a 4-FQA standard and performing a product ion scan. Likely fragments will result from the loss of the pyrrolidine moiety and other characteristic cleavages.
Collision Energy (CE) Optimize for the specific transitions (typically in the range of 10-40 eV).

Visualizations

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is buffer Add Buffer & Centrifuge add_is->buffer spe Solid-Phase Extraction (SPE) buffer->spe elute Elute 4-FQA spe->elute evap_recon Evaporate & Reconstitute elute->evap_recon inject Inject into LC-MS/MS evap_recon->inject lc_sep LC Separation (C18) inject->lc_sep esi Electrospray Ionization (+) lc_sep->esi ms_detect MS/MS Detection (MRM) esi->ms_detect quant Quantification ms_detect->quant report Reporting quant->report

Caption: A general experimental workflow for the analysis of 4-FQA.

G M_H [M+H]⁺ (Precursor Ion) loss_pyrrolidine Loss of Pyrrolidine (-C₄H₉N) M_H->loss_pyrrolidine fragment1 Fragment 1 [M+H - C₄H₉N]⁺ loss_pyrrolidine->fragment1 further_frag Further Fragmentation fragment1->further_frag fragment2 Fragment 2 further_frag->fragment2 fragment3 Fragment 3 further_frag->fragment3

Caption: A proposed MS/MS fragmentation pathway for 4-FQA.

Technical Support Center: Isomerization of 4-Feruloylquinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-feruloylquinic acid and its isomers.

Troubleshooting Guides

Experiments involving the isomerization of this compound can present several challenges, particularly during sample preparation and analytical determination. Below is a guide to common issues, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Poor separation of isomers in HPLC - Inappropriate mobile phase composition or gradient.- Column temperature fluctuations.- Incorrect column chemistry.- Optimize the mobile phase, including the organic modifier and buffer concentration.- Use a column oven to maintain a stable temperature.- Select a column with appropriate selectivity for phenolic acids.
Peak tailing in chromatograms - Interaction of acidic analytes with the silica support.- Wrong mobile phase pH.- Use a high-purity silica column.- Adjust the mobile phase pH to suppress silanol ionization (typically pH 2-3 for reversed-phase).
Inconsistent retention times - Changes in mobile phase composition.- Fluctuation in flow rate.- Poor column equilibration.- Prepare fresh mobile phase daily and ensure proper mixing.- Check the HPLC pump for leaks and ensure a consistent flow rate.- Allow sufficient time for the column to equilibrate with the mobile phase before injection.
Loss of this compound during sample preparation - Degradation at high pH or temperature.- Prepare solutions in acidic buffers (e.g., pH 3-5) to maintain stability.- Avoid excessive heat during sample preparation and storage.
Appearance of unexpected peaks - Isomerization or degradation of the analyte.- Contamination from solvents or glassware.- Analyze samples promptly after preparation.- Use high-purity solvents and thoroughly clean all glassware.

Frequently Asked Questions (FAQs)

Q1: At what pH values does this compound start to isomerize?

A1: Isomerization of this compound, similar to other caffeoylquinic acids, is significant at neutral to alkaline pH values (pH 7 and above). Under acidic conditions (pH 3-5), this compound is relatively stable with minimal isomerization.

Q2: What are the primary isomers formed from this compound?

A2: The primary isomers formed from the acyl migration of 4-O-feruloylquinic acid are 3-O-feruloylquinic acid and 5-O-feruloylquinic acid.

Q3: How can I monitor the isomerization of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common method for monitoring the isomerization. This technique allows for the separation and quantification of the different isomers over time.

Q4: What is the expected trend of isomerization as pH increases?

A4: As the pH increases from neutral to alkaline, the rate of isomerization of this compound will also increase. This compound is generally less stable than its 3- and 5- isomers, and at higher pH, an equilibrium will be established where all three isomers are present.

Q5: Can temperature affect the isomerization process?

A5: Yes, temperature can influence the rate of isomerization. Higher temperatures will generally accelerate the acyl migration process, leading to faster attainment of equilibrium between the isomers.

Data Presentation

The following table summarizes the expected distribution of feruloylquinic acid isomers when this compound is incubated at different pH values. The data is representative and based on studies of structurally similar caffeoylquinic acids.

pH Value This compound (%) 3-Feruloylquinic Acid (%) 5-Feruloylquinic Acid (%)
3.0 >98<1<1
5.0 ~95~3~2
7.0 ~40~35~25
9.0 ~25~45~30

Experimental Protocols

Protocol for pH-Dependent Isomerization Study of this compound

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with pH values ranging from 3 to 9 (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 7-8, and borate buffer for pH 9).

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.

  • Incubation:

    • For each pH value, add a small aliquot of the this compound stock solution to the buffer to achieve a final concentration of approximately 50 µg/mL.

    • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.

    • Immediately quench the reaction by acidifying the sample with a small amount of concentrated acid (e.g., formic acid or phosphoric acid) to a pH below 4 to prevent further isomerization.

  • HPLC Analysis:

    • Analyze the samples using a reversed-phase HPLC system with a C18 column.

    • Use a gradient elution with a mobile phase consisting of acidified water (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Monitor the elution of isomers using a UV detector at an appropriate wavelength (e.g., 325 nm) or a mass spectrometer.

  • Data Analysis:

    • Identify the peaks corresponding to 3-, 4-, and 5-feruloylquinic acid based on their retention times (if standards are available) or mass-to-charge ratio.

    • Calculate the percentage of each isomer at each time point by integrating the peak areas.

Mandatory Visualization

Isomerization_Pathway 4-Feruloylquinic_Acid 4-Feruloylquinic_Acid 3-Feruloylquinic_Acid 3-Feruloylquinic_Acid 4-Feruloylquinic_Acid->3-Feruloylquinic_Acid pH ≥ 7 5-Feruloylquinic_Acid 5-Feruloylquinic_Acid 4-Feruloylquinic_Acid->5-Feruloylquinic_Acid pH ≥ 7 3-Feruloylquinic_Acid->4-Feruloylquinic_Acid pH ≥ 7 3-Feruloylquinic_Acid->5-Feruloylquinic_Acid pH ≥ 7 5-Feruloylquinic_Acid->4-Feruloylquinic_Acid pH ≥ 7 5-Feruloylquinic_Acid->3-Feruloylquinic_Acid pH ≥ 7

Caption: Isomerization pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Prepare Buffer Solutions (pH 3-9) C Incubate 4-FQA in Buffers A->C B Prepare 4-FQA Stock Solution B->C D Time-Point Sampling & Quenching C->D E HPLC-UV/MS Analysis D->E F Data Processing & Quantification E->F

Caption: Experimental workflow for studying pH-dependent isomerization.

Technical Support Center: Matrix Effects in LC-MS Quantification of 4-Feruloylquinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the LC-MS quantification of 4-Feruloylquinic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound (4-FQA), by co-eluting, undetected components from the sample matrix.[1] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can negatively affect the accuracy, precision, and sensitivity of quantitative analyses.[1] In the context of bioanalysis, endogenous components of biological fluids like plasma or urine, such as phospholipids, salts, and proteins, are common sources of matrix effects.[1]

Q2: Why is my 4-FQA analysis susceptible to matrix effects?

A2: 4-FQA, as a phenolic acid, is often analyzed in complex biological matrices. During sample preparation, endogenous substances can be co-extracted with 4-FQA. In the electrospray ionization (ESI) source of the mass spectrometer, these co-eluting matrix components can compete with 4-FQA for ionization, leading to signal suppression or enhancement.[2] Phospholipids, in particular, are known to cause significant ion suppression in LC-MS/MS bioanalysis.[2]

Q3: How can I qualitatively and quantitatively assess matrix effects for my 4-FQA analysis?

A3:

  • Qualitative Assessment: The post-column infusion technique is a common method to identify regions in the chromatogram where ion suppression or enhancement occurs. This involves infusing a constant flow of a 4-FQA standard solution into the mass spectrometer while injecting a blank, extracted sample matrix. Any deviation from a stable baseline in the 4-FQA signal indicates the presence of matrix effects at that retention time.

  • Quantitative Assessment: The matrix effect can be quantified by comparing the peak area of 4-FQA in a post-extraction spiked sample (blank matrix extract with a known amount of analyte added) to the peak area of 4-FQA in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:

    MF (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

    A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. For regulatory submissions, a detailed evaluation of matrix effects from multiple sources of the biological matrix is often required.[1]

Q4: What are the typical MS/MS transitions for this compound?

A4: For this compound (4-FQA), analysis is typically performed in negative ion mode. The precursor ion is [M-H]⁻ with an m/z of 367. The fragmentation of 4-FQA in MS/MS often yields a characteristic product ion at m/z 193, which corresponds to the feruloyl moiety. Another significant fragment ion at m/z 173 can also be observed.[3] Therefore, a common MRM transition to monitor would be 367 -> 193.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to matrix effects in the LC-MS quantification of this compound.

Issue 1: Poor Peak Shape, Low Signal Intensity, or High Signal Variability for 4-FQA

This is often the first indication of significant matrix effects, particularly ion suppression.

Troubleshooting Workflow:

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation cluster_2 Mitigation Strategies cluster_3 Validation Start Poor Peak Shape / Low or Variable Signal Check_System 1. Verify LC-MS System Performance (e.g., with neat standard) Start->Check_System Assess_ME 2. Qualitatively Assess Matrix Effect (Post-Column Infusion) Check_System->Assess_ME System OK Quantify_ME 3. Quantitatively Assess Matrix Effect (Post-Extraction Spike) Assess_ME->Quantify_ME Matrix Effect Detected Optimize_SP 4a. Optimize Sample Preparation Quantify_ME->Optimize_SP Significant ME Optimize_Chromo 4b. Optimize Chromatography Quantify_ME->Optimize_Chromo Significant ME Use_IS 4c. Use Stable Isotope-Labeled Internal Standard Quantify_ME->Use_IS Significant ME Validate 5. Re-validate Method Optimize_SP->Validate Optimize_Chromo->Validate Use_IS->Validate End Successful Quantification Validate->End Validation Passed

Caption: A stepwise workflow for troubleshooting matrix effects in LC-MS analysis.

Recommended Actions:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS system. The choice of sample preparation technique is critical.

    Sample Preparation TechniquePrincipleEffectiveness for 4-FQA in Plasma
    Protein Precipitation (PPT) Proteins are precipitated using an organic solvent (e.g., acetonitrile, methanol) or an acid.Simple and fast, but often results in "dirty" extracts with significant matrix effects from phospholipids.[4]
    Liquid-Liquid Extraction (LLE) 4-FQA is partitioned into an immiscible organic solvent, leaving interfering substances in the aqueous layer.Can provide cleaner extracts than PPT. The choice of extraction solvent and pH is crucial for good recovery of the polar 4-FQA.[5]
    Solid-Phase Extraction (SPE) 4-FQA is retained on a solid sorbent while interferences are washed away.Generally provides the cleanest extracts and is highly effective at removing phospholipids and other interferences. Reversed-phase (C18) or mixed-mode cartridges can be used.[6]
  • Optimize Chromatographic Conditions: If sample preparation alone is insufficient, modifying the LC method can help separate 4-FQA from co-eluting matrix components.

    • Change Gradient Profile: A shallower gradient can improve the resolution between 4-FQA and interfering peaks.

    • Use a Different Column: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can alter the elution profile and separate 4-FQA from interferences.

    • Employ UHPLC: Ultra-high-performance liquid chromatography can provide sharper peaks and better resolution, which may be sufficient to separate the analyte from matrix components.[7]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 4-FQA is the most reliable way to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, leading to an accurate ratio of analyte to IS and thus reliable quantification.

Issue 2: Inconsistent Recovery of 4-FQA

Low and variable recovery can also be a symptom of matrix effects, where the matrix influences the efficiency of the extraction process.[8]

Troubleshooting Workflow:

Recovery_Troubleshooting cluster_0 Problem cluster_1 Investigation cluster_2 Optimization cluster_3 Confirmation Start Inconsistent/Low Recovery Eval_Extraction 1. Evaluate Extraction Efficiency (Pre- vs. Post-extraction spike) Start->Eval_Extraction Check_Stability 2. Check Analyte Stability in Matrix Eval_Extraction->Check_Stability Low Extraction Efficiency Modify_LLE 3a. Modify LLE/SPE Conditions (pH, solvent, sorbent) Check_Stability->Modify_LLE Analyte Stable Use_Protectant 3b. Use Stabilizing Agent Check_Stability->Use_Protectant Analyte Unstable Confirm_Recovery 4. Confirm Consistent Recovery Modify_LLE->Confirm_Recovery Use_Protectant->Confirm_Recovery End Acceptable Recovery Confirm_Recovery->End

Caption: A logical workflow for troubleshooting inconsistent analyte recovery.

Recommended Actions:

  • Evaluate Extraction Parameters: For LLE, systematically test different organic solvents and the pH of the aqueous phase. For SPE, evaluate different sorbent types (e.g., C18, mixed-mode cation exchange) and the composition of wash and elution solvents.

  • Assess Analyte Stability: 4-FQA may be susceptible to degradation in the biological matrix, especially during sample storage and processing. Conduct stability experiments at different temperatures and for varying durations.

  • Use of an Internal Standard: An appropriate internal standard should be added at the beginning of the sample preparation process to correct for variability in recovery.

Experimental Protocols

The following are example protocols that can be used as a starting point for developing a robust LC-MS/MS method for the quantification of 4-FQA in human plasma.

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is adapted from methods used for similar phenolic acids.[6]

  • Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled 4-FQA or a structurally similar compound like ferulic acid-d3).

  • Acidification: Add 20 µL of 1 M HCl to acidify the plasma. Vortex briefly.

  • Extraction: Add 500 µL of ethyl acetate. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Vortex to dissolve.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS injection.

Protocol 2: LC-MS/MS Analysis

These parameters are based on typical conditions for the analysis of chlorogenic and ferulic acids.[9][10]

ParameterRecommended Setting
LC System UHPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 10% B to 90% B over 5 minutes, followed by a wash and re-equilibration
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition (4-FQA) 367 -> 193
MRM Transition (IS) Analyte-specific
Collision Energy Optimize for the specific instrument and analyte

Quantitative Data Summary

The following table summarizes representative recovery and matrix effect data for phenolic acids in human plasma, which can be expected to be similar for 4-FQA.

AnalyteSample PreparationRecovery (%)Matrix Effect (%)Reference
Chlorogenic AcidProtein Precipitation (Methanol)85.2 - 92.588.1 - 95.3[11]
Ferulic AcidLiquid-Liquid Extraction (Ethyl Acetate)> 8081.2 - 102.9[12]
Caffeic AcidLiquid-Liquid Extraction (Ethyl Acetate)> 8085.7 - 98.4[12]

Note: This data is for illustrative purposes. Actual values for 4-FQA must be determined experimentally during method validation.

References

Technical Support Center: Chromatographic Resolution of 3-FQA and 4-FQA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of 3-Fluoroquinolonic Acid (3-FQA) and 4-Fluoroquinolonic Acid (4-FQA). This resource provides in-depth troubleshooting guides and frequently asked questions to help you improve the resolution between these critical positional isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate 3-FQA and 4-FQA?

Separating 3-FQA and 4-FQA is difficult because they are positional isomers with very similar physicochemical properties, such as polarity, molecular weight, and pKa values.[1][2][3] Standard reversed-phase chromatography methods may not provide sufficient selectivity to resolve them adequately. The subtle difference in the position of the fluorine atom on the quinolone core requires highly selective chromatographic conditions to achieve baseline separation.

Q2: What is the most critical factor for improving the resolution between 3-FQA and 4-FQA?

The most critical factor is enhancing the selectivity (α) of the chromatographic system.[4][5][6] This can be achieved by carefully selecting the stationary phase and optimizing the mobile phase composition, particularly the pH and the organic modifier.[1][4][5][7][8]

Q3: Can I use a standard C18 column to separate these isomers?

While a standard C18 column might provide some separation, achieving baseline resolution can be challenging due to the limited selectivity for these positional isomers.[7] For better results, consider alternative stationary phases that offer different retention mechanisms, such as π-π interactions or shape selectivity.[1][3][9]

Q4: What are the recommended alternative stationary phases?

For separating aromatic positional isomers like 3-FQA and 4-FQA, the following stationary phases are recommended:

  • Phenyl-Hexyl or Phenyl-Propyl phases: These columns provide π-π interactions between the phenyl rings of the stationary phase and the aromatic structure of the fluoroquinolones, which can enhance selectivity.[3][9]

  • Pentafluorophenyl (PFP) phases: PFP columns offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, providing unique selectivity for halogenated and aromatic compounds.[3][9]

  • Polar-embedded phases (e.g., amide or carbamate): These phases can offer different selectivity due to hydrogen bonding capabilities and are sometimes effective for separating isomers.[10]

Troubleshooting Guide: Improving Resolution Between 3-FQA and 4-FQA

This guide provides a systematic approach to troubleshooting and improving the separation of 3-FQA and 4-FQA.

Problem: Poor or No Resolution

Logical Troubleshooting Workflow

Troubleshooting_Workflow cluster_solutions Potential Solutions start Start: Poor Resolution check_column 1. Evaluate Stationary Phase start->check_column optimize_ph 2. Optimize Mobile Phase pH check_column->optimize_ph If resolution is still poor sol_column Switch to Phenyl or PFP column check_column->sol_column change_organic 3. Change Organic Modifier optimize_ph->change_organic If resolution is still poor sol_ph Adjust pH to be >1.5 units from pKa optimize_ph->sol_ph adjust_temp 4. Adjust Column Temperature change_organic->adjust_temp If resolution is still poor sol_organic Switch between Acetonitrile and Methanol change_organic->sol_organic end_good Resolution Achieved adjust_temp->end_good If resolution improves sol_temp Test temperatures between 25-40°C adjust_temp->sol_temp

Figure 1: A logical workflow for troubleshooting poor resolution between 3-FQA and 4-FQA.

Step 1: Evaluate and Change the Stationary Phase

  • Rationale: The choice of stationary phase is paramount for separating positional isomers. Standard C18 columns may not offer sufficient selectivity.

  • Action:

    • If using a C18 column, switch to a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column.[3][9] These phases introduce alternative separation mechanisms like π-π interactions, which are highly effective for aromatic compounds.[3]

    • Consider a column with smaller particle sizes (e.g., sub-2 µm) to increase column efficiency (N), which can lead to sharper peaks and better resolution.

Step 2: Optimize Mobile Phase pH

  • Rationale: Fluoroquinolones are ionizable compounds, and their retention is highly dependent on the mobile phase pH.[1][4][5][8] Adjusting the pH can significantly alter the selectivity between the two isomers.

  • Action:

    • Determine the pKa values of 3-FQA and 4-FQA.

    • Adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the pKa values of the analytes.[8] This ensures that the compounds are in a single, stable ionic state (either fully protonated or deprotonated), leading to better peak shapes and more reproducible retention times.

    • Experiment with a pH range, for example, from 2.5 to 4.0, using a suitable buffer like phosphate or formate.

Step 3: Change the Organic Modifier

  • Rationale: Acetonitrile and methanol have different solvent properties and can provide different selectivities.

  • Action:

    • If you are using acetonitrile, try switching to methanol, or vice versa.

    • You can also experiment with a ternary mixture of water, acetonitrile, and methanol to fine-tune the selectivity.

Step 4: Adjust Column Temperature

  • Rationale: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect both efficiency and selectivity.

  • Action:

    • Systematically vary the column temperature, for instance, in increments of 5°C from 25°C to 40°C.

    • Note that changes in temperature can sometimes lead to co-elution, so careful observation is necessary.

Experimental Protocols

Proposed Starting HPLC Method

ParameterRecommended ConditionRationale
Column Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm)Provides π-π interactions for enhanced selectivity of aromatic isomers.[3][9]
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric AcidBuffers the mobile phase to maintain a consistent pH for reproducible retention.[11]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 10-40% B over 20 minutesA shallow gradient can help to resolve closely eluting peaks.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CA controlled temperature ensures reproducibility.
Detection UV at 280 nmFluoroquinolones have strong UV absorbance in this region.
Injection Vol. 10 µLA small injection volume minimizes band broadening.

Method Optimization Strategy

Optimization_Strategy cluster_steps Optimization Steps start Initial Method no_resolution Poor Resolution (Rs < 1.5) start->no_resolution step1 Adjust pH (2.5 to 3.5) no_resolution->step1 Try First step2 Change Organic Modifier (ACN -> MeOH) no_resolution->step2 Try Second step3 Modify Gradient Slope no_resolution->step3 Try Third step4 Switch to PFP Column no_resolution->step4 Final Option step1->no_resolution If still poor good_resolution Good Resolution (Rs >= 1.5) step1->good_resolution If improved step2->no_resolution If still poor step2->good_resolution If improved step3->no_resolution If still poor step3->good_resolution If improved step4->good_resolution If improved

Figure 2: A systematic approach to optimizing the initial HPLC method for separating 3-FQA and 4-FQA.

Quantitative Data Summary

The following table summarizes typical ranges for key chromatographic parameters that can be adjusted to improve resolution.

Table 1: Adjustable Parameters for Resolution Improvement

ParameterTypical RangeEffect on ResolutionReference
Mobile Phase pH 2.5 - 7.5High impact on selectivity and retention for ionizable compounds.[1][4][5][8]
Organic Modifier % 5 - 95%Affects retention time; can influence selectivity.[7]
Column Temperature 20 - 60°CCan affect selectivity and efficiency; higher temperatures reduce backpressure.
Flow Rate 0.5 - 1.5 mL/min (for 4.6 mm ID)Lower flow rates can increase efficiency but also increase run time.
Buffer Concentration 10 - 50 mMHigher concentrations provide better buffering capacity but can increase backpressure.[11]

By systematically applying the troubleshooting steps and optimizing the experimental parameters outlined in this guide, researchers can significantly improve the chromatographic resolution between 3-FQA and 4-FQA, leading to more accurate and reliable analytical results.

References

Technical Support Center: Analysis of 4-Fluoromethyl-α-pyrrolidinoisohexanophenone (4-FQA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing analyte loss during the sample preparation of 4-Fluoromethyl-α-pyrrolidinoisohexanophenone (4-FQA).

Troubleshooting Guide: Minimizing 4-FQA Analyte Loss

Significant loss of 4-FQA during sample preparation can lead to inaccurate quantification and unreliable results. The following table outlines common issues, their potential causes, and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Analyte Recovery Incomplete Extraction: Inefficient partitioning of 4-FQA from the sample matrix into the extraction solvent. This can be due to suboptimal pH, incorrect solvent choice, or insufficient mixing.- Optimize pH: For Liquid-Liquid Extraction (LLE), adjust the sample to a basic pH (e.g., pH 9-11) to ensure 4-FQA, a synthetic cathinone, is in its neutral, more organic-soluble form[1]. - Select Appropriate Solvent: Use a water-immiscible organic solvent with adequate polarity to dissolve 4-FQA. Ethyl acetate and dichloromethane are commonly used for synthetic cathinone extraction[2]. - Ensure Thorough Mixing: Vortex or mechanically shake the sample and solvent mixture vigorously for a sufficient duration to maximize surface area contact and facilitate partitioning.
Analyte Degradation: 4-FQA may be susceptible to degradation under certain conditions. Synthetic cathinones can be unstable in their base form and sensitive to air, moisture, and pH[3]. Hydrolysis of the β-keto group is a potential degradation pathway[4].- Maintain Appropriate Temperature: Process samples at reduced temperatures (e.g., on ice) to minimize thermal degradation. Store samples at -20°C or -80°C for long-term stability[5]. - Control pH: Avoid extreme pH conditions for prolonged periods. While a basic pH is needed for LLE, minimize the time the analyte is in this state before extraction. - Protect from Light: Store samples and extracts in amber vials to prevent photolytic degradation.
Adsorption to Surfaces: 4-FQA can adsorb to glass or plastic surfaces, leading to significant loss, especially at low concentrations.- Use Silanized Glassware: Pre-treat glassware with a silanizing agent to reduce active sites for adsorption. - Choose Appropriate Plastics: If using plasticware, select low-retention polypropylene tubes. - Minimize Transfer Steps: Each transfer of the sample or extract increases the chance of analyte loss.
Poor Reproducibility Matrix Effects: Co-extracted endogenous components from the biological matrix (e.g., phospholipids in plasma, salts in urine) can interfere with the ionization of 4-FQA in the mass spectrometer, leading to ion suppression or enhancement[6].- Improve Sample Cleanup: Employ a more rigorous cleanup method like Solid-Phase Extraction (SPE) to remove interfering matrix components. Mixed-mode SPE cartridges can be particularly effective. - Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for 4-FQA is the ideal way to compensate for matrix effects. If a SIL-IS is unavailable, a structurally similar analog can be used. - Optimize Chromatography: Adjust the chromatographic conditions to separate 4-FQA from co-eluting matrix components.
Inconsistent Evaporation/Reconstitution: Loss of analyte during the solvent evaporation step or incomplete dissolution during reconstitution.- Gentle Evaporation: Use a gentle stream of nitrogen and a controlled temperature (e.g., 30-40°C) for solvent evaporation. Avoid evaporating to complete dryness, which can make reconstitution difficult. - Optimize Reconstitution Solvent: Ensure the reconstitution solvent is fully compatible with the analyte and the initial mobile phase of the analytical method. Vortex and/or sonicate to ensure complete dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for extracting 4-FQA from a biological matrix like blood or urine?

A1: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are effective methods for extracting synthetic cathinones. For initial method development, LLE can be a straightforward and cost-effective starting point. A basic LLE procedure involves adjusting the sample pH to the alkaline range and extracting with an appropriate organic solvent. However, for cleaner extracts and potentially higher, more consistent recoveries, especially from complex matrices like blood, SPE is often the preferred method. A well-chosen SPE sorbent can provide more selective removal of interferences.

Q2: How can I assess the stability of 4-FQA in my samples?

A2: Stability should be evaluated under various conditions that mimic the sample lifecycle. This includes:

  • Freeze-Thaw Stability: Assess analyte concentration after multiple freeze-thaw cycles (e.g., three cycles).

  • Bench-Top Stability: Determine how long the analyte is stable in the matrix at room temperature.

  • Long-Term Stability: Evaluate analyte concentration in samples stored at the intended storage temperature (e.g., -20°C or -80°C) for an extended period.

  • Post-Preparative Stability: Assess the stability of the extracted and reconstituted sample in the autosampler.

For each condition, the concentration of 4-FQA in the test samples is compared to that in freshly prepared samples or samples stored under ideal conditions.

Q3: I am observing significant ion suppression in my LC-MS/MS analysis of 4-FQA. What can I do?

A3: Ion suppression is a common challenge in LC-MS/MS analysis of analytes in biological matrices. To mitigate this:

  • Improve Sample Cleanup: As mentioned in the troubleshooting guide, enhance your sample preparation to remove interfering matrix components. This could involve switching from protein precipitation or LLE to a more selective SPE method.

  • Chromatographic Separation: Modify your LC method to better separate 4-FQA from the co-eluting interferences. This could involve changing the column, mobile phase composition, or gradient profile.

  • Use a Stable Isotope-Labeled Internal Standard: A SIL-IS for 4-FQA will co-elute with the analyte and experience the same degree of ion suppression, thereby providing accurate correction during quantification.

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components and lessen their impact on ionization.

Q4: Are there any specific safety precautions I should take when handling 4-FQA?

A4: 4-FQA is a research chemical and a synthetic cathinone, and its toxicological properties may not be fully characterized. Therefore, it is crucial to handle it with appropriate safety measures. This includes working in a well-ventilated area, preferably a fume hood, and wearing appropriate personal protective equipment (PPE), such as gloves, a lab coat, and safety glasses.

Quantitative Data Summary

The following tables summarize typical recovery data for synthetic cathinones using different sample preparation techniques. While specific data for 4-FQA is limited, these values for structurally similar compounds provide a useful benchmark for method development and optimization.

Table 1: Comparison of Extraction Techniques for Synthetic Cathinones in Urine

Extraction TechniqueAnalyte(s)Recovery (%)Reference(s)
Liquid-Liquid Extraction (LLE)Various Cathinones72 - 110[7]
Solid-Phase Extraction (SPE)Various Cathinones> 73[7]
Dispersive Liquid-Liquid Microextraction (DLLME)Various Cathinones13.0 - 55.2[8]

Table 2: Solid-Phase Extraction (SPE) Recovery for Synthetic Cathinones in Blood/Plasma

SPE SorbentAnalyte(s)Recovery (%)Reference(s)
Mixed-Mode Cation ExchangeMephedrone, MDPV, etc.85 - 105N/A
C18Various Cathinones> 73[7]

Note: Recovery percentages can vary significantly depending on the specific analyte, matrix, and the precise experimental protocol used.

Experimental Protocol: SPE of 4-FQA from Human Plasma

This protocol provides a detailed methodology for the solid-phase extraction of 4-FQA from human plasma, designed to maximize recovery and minimize analyte loss.

Materials:

  • Mixed-mode cation exchange SPE cartridges (e.g., 30 mg, 1 mL)

  • Human plasma samples

  • 4-FQA standard solution

  • Internal standard solution (ideally, a stable isotope-labeled 4-FQA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Formic acid

  • Ammonium hydroxide

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Autosampler vials

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • To 500 µL of plasma in a polypropylene tube, add the internal standard.

    • Add 500 µL of 4% phosphoric acid in water and vortex for 30 seconds.

    • Centrifuge at 3000 x g for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the manifold.

    • Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridges to go dry.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridges.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridges with 1 mL of 0.1 M acetic acid to remove acidic and neutral interferences.

    • Wash the cartridges with 1 mL of methanol to remove non-polar interferences.

    • Dry the cartridges under high vacuum for 5 minutes.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the 4-FQA with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

    • Collect the eluate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase of the LC-MS/MS system.

    • Vortex for 30 seconds to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Visualizations

experimental_workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is acidify Acidify & Centrifuge add_is->acidify supernatant Collect Supernatant acidify->supernatant load Load Sample supernatant->load Transfer condition Condition Cartridge (Methanol, Water) condition->load wash1 Wash 1 (Aqueous Acid) load->wash1 wash2 Wash 2 (Methanol) wash1->wash2 dry Dry Cartridge wash2->dry elute Elute Analyte (Ammoniated Methanol) dry->elute evaporate Evaporate Eluate elute->evaporate Transfer reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for 4-FQA extraction from plasma using SPE.

troubleshooting_flow start Low Analyte Recovery? incomplete_extraction Incomplete Extraction? start->incomplete_extraction Yes end Re-evaluate Recovery start->end No degradation Analyte Degradation? incomplete_extraction->degradation No optimize_ph Optimize pH & Solvent Choice incomplete_extraction->optimize_ph Yes adsorption Adsorption to Surfaces? degradation->adsorption No temp_control Control Temperature & Protect from Light degradation->temp_control Yes silanize Use Silanized Glassware & Low-Retention Plastics adsorption->silanize Yes adsorption->end No optimize_ph->end temp_control->end silanize->end

Caption: Troubleshooting logic for low 4-FQA recovery.

References

Validation & Comparative

4-Feruloylquinic Acid vs. 5-Feruloylquinic Acid: A Comparative Analysis of Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacity of two isomeric forms of feruloylquinic acid (FQA): 4-O-feruloylquinic acid (4-FQA) and 5-O-feruloylquinic acid (5-FQA). Feruloylquinic acids are phenolic compounds found in various plant sources, notably coffee, and are of interest for their potential health benefits, including their antioxidant properties. This comparison synthesizes available experimental and computational data to inform research and development in pharmacology and nutritional science.

Executive Summary

Direct experimental comparisons of the antioxidant capacity of 4-Feruloylquinic acid and 5-Feruloylquinic acid are limited. However, a key study utilizing a sensitive on-line High-Performance Liquid Chromatography (HPLC) system coupled with an ABTS radical scavenging assay reported that neither 4-FQA nor 5-FQA exhibited detectable antioxidant activity in brewed coffee samples. This is in contrast to their structural relatives, the caffeoylquinic acids, which showed significant antioxidant responses in the same study. Conversely, computational studies predict that 5-FQA possesses potent antioxidant and radical scavenging properties, suggesting a potential discrepancy between theoretical and certain experimental findings that warrants further investigation.

Quantitative Data Comparison

A pivotal study by Stalmach et al. (2006) analyzed the antioxidant activity of individual phenolic compounds in brewed coffee using an on-line HPLC-ABTS•+ method. The results from this study are summarized below.

CompoundAntioxidant Activity (TEAC) in On-line HPLC-ABTS•+ Assay
4-O-Feruloylquinic acid (4-FQA) No response detected[1]
5-O-Feruloylquinic acid (5-FQA) No response detected[1]
For Reference:
3-O-Caffeoylquinic acid1.2[2]
4-O-Caffeoylquinic acid1.2[2]
5-O-Caffeoylquinic acid1.4[2]

TEAC (Trolox Equivalent Antioxidant Capacity) values are relative to the antioxidant standard Trolox.

In contrast to these experimental results, a computational study by Boulebd et al. (2023) investigated the hydroperoxyl radical scavenging potential of 5-FQA. Their findings, based on Density Functional Theory (DFT) calculations, suggest that 5-FQA is a potent antioxidant. The study reported calculated overall rate constants for the reaction of 5-FQA with the hydroperoxyl radical (HOO•) in both polar (water) and lipidic (pentyl ethanoate) media.

CompoundOverall Rate Constant (k) vs. HOO• in Water (M−1s−1)Overall Rate Constant (k) vs. HOO• in Lipid Media (M−1s−1)
5-Feruloylquinic acid (5-FQA) 2.28 × 107[3]4.10 × 104[3]
For Reference:
5-Caffeoylquinic acid (5-CQA)2.68 × 108[3]2.09 × 106[3]
Trolox1.13 × 105[3]1.00 × 105[3]

This computational data indicates that 5-FQA is theoretically a more effective radical scavenger than the standard antioxidant Trolox in lipid media and possesses significant reactivity in aqueous media. The same study also concluded that 5-caffeoylquinic acid (5-CQA) is a more potent antioxidant than 5-FQA[3].

Experimental Protocols

On-line HPLC-ABTS•+ Antioxidant Activity Assay

The methodology employed by Stalmach et al. (2006) provides a robust system for evaluating the antioxidant capacity of individual compounds within a complex mixture.

1. Sample Preparation:

  • Five grams of ground coffee were brewed with 250 mL of distilled water and paper-filtered.[1]

  • Aliquots of the brewed coffee were frozen at -80°C and centrifuged at 8,000 x g for 2 minutes at 4°C before analysis.[1][4]

2. HPLC Separation:

  • A Surveyor HPLC system with a photodiode array (PDA) detector was used for separation.[1][4]

  • The system components included a C18 column, and the mobile phase gradient was designed to separate the various phenolic compounds.

3. On-line Antioxidant Detection:

  • The eluate from the HPLC column was mixed with a stabilized solution of the ABTS•+ radical.[1]

  • The ABTS•+ solution is deep blue, and any quenching of the radical by an antioxidant compound results in a loss of color.[1]

  • This color change is detected as a negative peak on the HPLC trace by a second detector monitoring absorbance at 720 nm.[1][2]

4. Quantification:

  • The antioxidant capacity of individual compounds was quantified by relating the peak area of the negative peak to a standard curve of Trolox, a water-soluble vitamin E analog.

  • The results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis On-line HPLC-ABTS Assay cluster_output Data Output CoffeeBrew Brewed Coffee Sample Centrifugation Centrifugation CoffeeBrew->Centrifugation HPLC HPLC Separation (C18 Column) Centrifugation->HPLC PDADetector PDA Detector (325 nm) HPLC->PDADetector MixingTee Mixing Tee HPLC->MixingTee Chromatogram Compound Chromatogram (Positive Peaks) PDADetector->Chromatogram ReactionCoil Reaction Coil MixingTee->ReactionCoil ABTS_Pump ABTS•+ Reagent Pump ABTS_Pump->MixingTee VISDetector VIS Detector (720 nm) ReactionCoil->VISDetector AntioxidantProfile Antioxidant Activity Profile (Negative Peaks) VISDetector->AntioxidantProfile

Caption: Workflow for On-line HPLC-ABTS Antioxidant Capacity Determination.

Antioxidant_Mechanism cluster_reaction Radical Scavenging FQA Feruloylquinic Acid (Antioxidant) Radical Free Radical (e.g., ABTS•+) FQA_Radical FQA Radical (Stabilized) FQA->FQA_Radical Donates H• or e- ScavengedRadical Scavenged Radical Radical->ScavengedRadical Accepts H• or e-

Caption: General Mechanism of Radical Scavenging by an Antioxidant.

Discussion and Conclusion

The available experimental evidence from the on-line HPLC-ABTS•+ assay by Stalmach et al. (2006) suggests that under the conditions of their analysis, both this compound and 5-feruloylquinic acid do not contribute significantly to the antioxidant capacity of brewed coffee[1]. This is a notable finding, especially when compared to the measurable antioxidant activity of their caffeoylquinic acid counterparts.

Several factors could contribute to this observation. The steric hindrance of the methoxy group on the feruloyl moiety, which is absent in the caffeoyl structure, might impede the interaction with the ABTS•+ radical. Additionally, the reaction kinetics of FQA isomers with the ABTS•+ radical might be too slow to be detected in the on-line system, which has a limited reaction time.

The computational study by Boulebd et al. (2023), however, predicts that 5-FQA is a potent radical scavenger[3]. This discrepancy highlights the importance of employing multiple analytical methods to characterize antioxidant potential fully. While computational models provide valuable insights into the intrinsic chemical properties of molecules, in vitro experimental results are influenced by factors such as solvent, pH, and reaction kinetics.

References

A Comparative Analysis of the Antioxidant Activity of a 4-Fluoroquinolone Derivative Against Trolox and BHT

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the continuous search for novel therapeutic agents, the antioxidant potential of various molecular scaffolds is of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of the in vitro antioxidant activity of a representative 4-fluoroquinolone derivative (4-FQA) against the well-established antioxidant standards, Trolox and Butylated Hydroxytoluene (BHT). This comparison is based on data from widely accepted antioxidant assays, namely the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the antioxidant potential of the fluoroquinolone scaffold in comparison to commercially available standards.

Quantitative Comparison of Antioxidant Activity

The antioxidant activity of 4-FQA, Trolox, and BHT has been evaluated using DPPH and ABTS assays, with the results summarized in the tables below. The IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals, is a key parameter for comparison in the DPPH assay. For the ABTS assay, the Trolox Equivalent Antioxidant Capacity (TEAC) value is often used, which compares the antioxidant capacity of a compound to that of Trolox.

Table 1: DPPH Radical Scavenging Activity (IC50 Values)

CompoundIC50 (µM)Reference
4-Fluoroquinolone Derivative (4b)4.3[1]
Trolox~11.09[2]
BHT~163.4 (36 µg/mL)[3]

Note: The specific 4-fluoroquinolone derivative referenced is a newly substituted anilino-fluoroquinolone, designated as compound 4b in the cited study[1]. IC50 value for BHT was converted from µg/mL assuming a molecular weight of 220.35 g/mol .

Table 2: ABTS Radical Scavenging Activity (TEAC Values)

CompoundTEAC ValueReference
4-Fluoroquinolone DerivativeData Not Available
Trolox1.0 (by definition)
BHT1.29[4]

Experimental Protocols

The following are detailed methodologies for the DPPH and ABTS assays, which are standard procedures for determining antioxidant activity.

DPPH Radical Scavenging Assay

The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it. This results in a color change of the DPPH solution from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol or ethanol.

  • Preparation of Test Samples: The test compound (4-FQA, Trolox, or BHT) is dissolved in the same solvent to prepare a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test sample. A control sample containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Spectrophotometric Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of this decolorization is proportional to the antioxidant's concentration and is measured spectrophotometrically.

Protocol:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent, such as potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: The stock ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Preparation of Test Samples: The test compound and Trolox (as a standard) are dissolved in the solvent to obtain a range of concentrations.

  • Reaction Mixture: A small volume of the test sample or standard is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

  • Spectrophotometric Measurement: The absorbance of the reaction mixture is measured at 734 nm.

  • Calculation of TEAC Value: A standard curve is generated by plotting the percentage inhibition of absorbance against the concentration of Trolox. The antioxidant capacity of the test sample is then expressed as the Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that would produce the same percentage inhibition as the test sample.

Visualizing Experimental Workflows and Mechanisms

To further clarify the experimental processes and the underlying chemical reactions, the following diagrams are provided.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol DPPH Solution (Purple) Mix Mix & Incubate (Dark, RT, 30 min) DPPH_sol->Mix Sample_sol Test Sample (4-FQA, Trolox, BHT) Sample_sol->Mix Measure Measure Absorbance (517 nm) Mix->Measure Calculate Calculate % Scavenging & IC50 Value Measure->Calculate ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_rad Generate ABTS•+ (Blue-Green) React Mix & React (RT, 6 min) ABTS_rad->React Sample_std Test Sample & Trolox Standard Sample_std->React Measure_abs Measure Absorbance (734 nm) React->Measure_abs Calculate_teac Calculate TEAC Value Measure_abs->Calculate_teac Antioxidant_Mechanism cluster_reaction Radical Scavenging Antioxidant Antioxidant (AH) Radical Free Radical (R•) Antioxidant_rad Antioxidant Radical (A•) Antioxidant->Antioxidant_rad H• donation Neutralized Neutralized Radical (RH) Radical->Neutralized

References

A Comparative Guide to LC-MS and NMR for the Identification of 4-Feruloylquinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous identification of natural products is a critical step in drug discovery and development. 4-Feruloylquinic acid, a phenolic compound found in various plants, has garnered interest for its potential health benefits. This guide provides an objective comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the identification and characterization of this compound. We present a summary of quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate methodology for their needs.

At a Glance: LC-MS vs. NMR for this compound Identification

FeatureLC-MSNMR
Principle Separation by chromatography, followed by mass-to-charge ratio measurement.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Sensitivity High (picomole to femtomole range).Lower (micromole to nanomole range).
Selectivity High, especially with tandem MS (MS/MS).High, provides detailed structural information.
Structural Information Provides molecular weight and fragmentation patterns, aiding in structural elucidation.Provides detailed information about the chemical environment of each atom, enabling unambiguous structure determination and stereochemistry.
Isomer Differentiation Can differentiate isomers based on chromatographic separation and fragmentation patterns.[1]Excellent for differentiating isomers, including positional and stereoisomers.
Quantification Excellent for relative and absolute quantification with appropriate standards.Can be used for absolute quantification (qNMR) without a standard of the analyte.
Sample Requirement Small sample amounts required.Larger sample amounts generally required.
Analysis Time Relatively fast per sample.Can be time-consuming, especially for complex 2D experiments.
Hyphenation Commonly hyphenated with liquid chromatography (LC) for complex mixture analysis.Can be hyphenated with LC (LC-NMR), but it is less common and technically challenging.[2]

Principles of Each Technique

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. The sample is first injected into an LC system where individual components are separated based on their physicochemical properties as they interact with a stationary phase (the column) and a mobile phase (the solvent). The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) can be employed to fragment specific ions, providing further structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, atomic nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift, is highly dependent on the local chemical environment of the nucleus. By analyzing the chemical shifts, coupling constants (interactions between neighboring nuclei), and through various 2D NMR experiments, a detailed three-dimensional structure of a molecule can be elucidated.

Experimental Protocols

LC-MS Protocol for this compound Identification

This protocol is a synthesis of methodologies reported for the analysis of chlorogenic acids in various matrices.[3][4]

1. Sample Preparation:

  • Extract the plant material or sample with a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

  • Centrifuge the extract to remove particulate matter.

  • Filter the supernatant through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., 150 mm × 4.6 mm, 3 µm particle size).[4]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute more hydrophobic compounds. For example: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-90% B; followed by a wash and re-equilibration step.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 30-40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray ionization (ESI) is typically used, often in negative ion mode for phenolic acids.

  • Capillary Voltage: 3-4 kV.

  • Drying Gas Flow: 8-12 L/min.

  • Drying Gas Temperature: 300-350 °C.

  • Nebulizer Pressure: 30-50 psi.

  • Scan Range: m/z 100-1000.

  • MS/MS Analysis: For structural confirmation, perform targeted MS/MS on the precursor ion of this compound ([M-H]⁻ at m/z 367). Key fragment ions to monitor include m/z 193 (quinic acid moiety) and m/z 173 (dehydrated quinic acid).[1][5] The relative abundance of these fragments can help distinguish between different feruloylquinic acid isomers.[1]

NMR Protocol for this compound Identification

This protocol is based on general procedures for the NMR analysis of natural products.[6]

1. Sample Preparation:

  • Isolate and purify this compound using chromatographic techniques (e.g., column chromatography, preparative HPLC).

  • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., Methanol-d4, DMSO-d6).

  • Transfer the solution to an NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Experiments:

    • 1D NMR: Acquire ¹H and ¹³C NMR spectra.

    • 2D NMR: To aid in structure elucidation, perform COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

  • Typical ¹H NMR Parameters:

    • Pulse Program: Standard single pulse experiment.

    • Spectral Width: 10-15 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64.

  • Typical ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled experiment.

    • Spectral Width: 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

Quantitative Data Summary

Direct quantitative comparison data for this compound analysis by both techniques is scarce in the literature. However, the general quantitative performance characteristics are well-established.

ParameterLC-MSNMR
Limit of Detection (LOD) Low (ng/mL to pg/mL range)Higher (µg/mL to mg/mL range)
Limit of Quantification (LOQ) Low (ng/mL to pg/mL range)Higher (µg/mL to mg/mL range)
Linearity Wide linear dynamic rangeGood linearity, but over a narrower range
Accuracy High, dependent on the availability of pure standardsHigh, can be used for absolute quantification without a specific standard (qNMR)
Precision High (typically <15% RSD)High (typically <5% RSD)
Throughput HighLow

Data Interpretation

LC-MS Data: The identification of this compound is based on its retention time and its mass spectrum. The precursor ion in negative mode ESI-MS will be [M-H]⁻ at m/z 367. The MS/MS spectrum is crucial for distinguishing it from its isomers. For 4-O-feruloylquinic acid, the base peak in the MS/MS spectrum is often m/z 173, corresponding to the dehydrated quinic acid moiety, with a significant ion at m/z 193 (quinic acid).[1]

NMR Data: The ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule. The signals for the feruloyl and quinic acid moieties can be assigned based on their chemical shifts and coupling patterns. 2D NMR data is used to connect the different parts of the molecule and confirm the ester linkage at the C-4 position of the quinic acid.

Visualizing the Workflow

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis Sample Sample Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration LC_Column LC Column Filtration->LC_Column Ionization Ionization (ESI) LC_Column->Ionization Mass_Analyzer Mass Analyzer (m/z) Ionization->Mass_Analyzer MSMS MS/MS Fragmentation Mass_Analyzer->MSMS Data Data Acquisition MSMS->Data Identification Identification Data->Identification

Caption: A typical workflow for the identification of this compound using LC-MS.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis Sample Crude Extract Isolation Isolation & Purification Sample->Isolation Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution NMR_Tube NMR Tube Dissolution->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer OneD_NMR 1D NMR (¹H, ¹³C) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR Processing Data Processing OneD_NMR->Processing TwoD_NMR->Processing Structure_Elucidation Structure Elucidation Processing->Structure_Elucidation

Caption: A standard workflow for the structural elucidation of this compound using NMR.

Conclusion: Choosing the Right Tool for the Job

Both LC-MS and NMR are indispensable tools for the identification of this compound. The choice between them depends on the specific research question and available resources.

  • LC-MS is the method of choice for rapid screening, detection, and quantification of this compound in complex mixtures due to its high sensitivity and throughput. It is particularly powerful for identifying known compounds by comparing retention times and mass spectra to standards or databases.

  • NMR is the gold standard for unambiguous structure elucidation. When a novel compound is suspected, or when the exact stereochemistry needs to be determined, NMR is essential. It provides a wealth of structural information that is unattainable by MS alone.

In many cases, a combination of both techniques provides the most comprehensive and confident identification of this compound. LC-MS can be used for initial screening and isolation, followed by NMR for definitive structural confirmation.

References

The Bioaccessibility Showdown: 4-Feruloylquinic Acid vs. Caffeoylquinic Acids

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of dietary polyphenols, feruloylquinic and caffeoylquinic acids stand out for their potential health benefits. However, their efficacy is intrinsically linked to their bioaccessibility—the amount that becomes available for absorption in the gut. This guide provides a comparative analysis of the bioaccessibility of 4-feruloylquinic acid (4-FQA) and the more commonly studied caffeoylquinic acids (CQAs), supported by experimental data and detailed methodologies.

Key Findings on Bioaccessibility

Emerging research suggests a notable difference in the stability and bioaccessibility of feruloylquinic acids compared to their caffeoylquinic counterparts. In vitro studies simulating gastrointestinal digestion have indicated that feruloylquinic acids, as a class, exhibit greater stability than caffeoylquinic acids.

One study investigating the bioaccessibility of these compounds from coffee-fortified yogurt demonstrated a significantly higher bioaccessibility index for feruloylquinic acids. While specific quantitative data for 4-FQA is limited, the general trend suggests a potential advantage in its ability to withstand the harsh conditions of the digestive tract.

Caffeoylquinic acids, on the other hand, have been shown to undergo more extensive degradation during digestion. Furthermore, human studies on the bioavailability of CQAs reveal that they are heavily metabolized, with their metabolites, rather than the original compounds, being the primary forms detected in plasma. This indicates that a significant portion of ingested CQAs is transformed before it can exert its effects systemically.

Quantitative Data Summary

The following table summarizes the available quantitative data on the bioaccessibility of feruloylquinic acids and caffeoylquinic acids from in vitro digestion studies. It is important to note that a direct, head-to-head comparison of 4-FQA with individual CQA isomers (3-CQA, 4-CQA, 5-CQA) in a single study is not yet available in the published literature. The data presented reflects the broader classes of these compounds.

Compound ClassFood MatrixBioaccessibility Index (%)Reference
Feruloylquinic AcidsCoffee-Fortified Yogurt74.0 - 127.1[1]
Caffeoylquinic AcidsCoffee-Fortified Yogurt14.5 - 15.0[1]

Experimental Protocols

To ensure the reproducibility and critical evaluation of bioaccessibility studies, detailed experimental protocols are essential. Below are standardized methodologies for in vitro digestion and Caco-2 cell permeability assays, which are commonly employed to assess the bioaccessibility and intestinal absorption of phenolic compounds.

In Vitro Gastrointestinal Digestion Protocol

This two-stage protocol simulates the physiological conditions of the human stomach and small intestine.

1. Gastric Phase:

  • Sample Preparation: A known quantity of the test substance (e.g., 4-FQA or CQA standard, or a food extract) is homogenized.

  • Enzyme Solution: Pepsin (e.g., 40 mg/mL in 0.1 M HCl) is prepared.

  • Digestion: The sample is mixed with simulated gastric fluid (e.g., 0.9% NaCl with HCl to reach pH 2.0-2.5) and the pepsin solution.

  • Incubation: The mixture is incubated at 37°C for 1-2 hours with continuous agitation.

2. Intestinal Phase:

  • Neutralization: The pH of the gastric digest is raised to approximately 7.0 using sodium bicarbonate (e.g., 1 M NaHCO₃).

  • Enzyme-Bile Solution: A mixture of pancreatin (e.g., 4 mg/mL) and bile salts (e.g., 25 mg/mL) in simulated intestinal fluid is prepared.

  • Digestion: The enzyme-bile solution is added to the neutralized gastric digest.

  • Incubation: The mixture is incubated at 37°C for 2-3 hours with continuous agitation.

  • Bioaccessible Fraction: The mixture is centrifuged, and the supernatant, representing the bioaccessible fraction, is collected for analysis.

Caco-2 Cell Permeability Assay

This assay is a widely accepted in vitro model for predicting human intestinal absorption.

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in transwell plates and cultured for approximately 21 days to form a differentiated monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • The bioaccessible fraction from the in vitro digestion is applied to the apical (AP) side of the Caco-2 monolayer.

    • The transwell plates are incubated at 37°C.

    • Samples are collected from the basolateral (BL) side at specific time points (e.g., 30, 60, 90, 120 minutes).

  • Quantification: The concentration of the target compounds (4-FQA and CQAs) in the basolateral samples is determined using analytical techniques such as HPLC or LC-MS/MS.

  • Apparent Permeability Coefficient (Papp): The rate of transport across the monolayer is calculated to determine the Papp value, an indicator of intestinal permeability.

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental processes for assessing the bioaccessibility of this compound and Caffeoylquinic acids.

Bioaccessibility_Workflow cluster_Digestion In Vitro Digestion cluster_Absorption Intestinal Absorption Sample Test Compound/ Food Sample Gastric Gastric Digestion (Pepsin, pH 2.0) Sample->Gastric Step 1 Intestinal Intestinal Digestion (Pancreatin, Bile, pH 7.0) Gastric->Intestinal Step 2 Bioaccessible Bioaccessible Fraction (Supernatant) Intestinal->Bioaccessible Step 3 Caco2 Caco-2 Cell Monolayer (Apical Application) Bioaccessible->Caco2 Apply Transport Incubation & Transport Caco2->Transport Step 4 Basolateral Basolateral Sampling Transport->Basolateral Step 5 Analysis Quantification (HPLC/LC-MS) Basolateral->Analysis Step 6

Caption: Experimental workflow for determining bioaccessibility.

Signaling Pathways in Polyphenol Absorption

The absorption of phenolic acids across the intestinal epithelium can involve both passive diffusion and carrier-mediated transport. While specific transporters for 4-FQA and CQAs are not fully elucidated, the general pathways for polyphenol absorption are depicted below.

Polyphenol_Absorption cluster_Lumen Intestinal Lumen cluster_Enterocyte Enterocyte cluster_Blood Bloodstream Polyphenol 4-FQA / CQAs Metabolism Metabolism (e.g., Glucuronidation, Sulfation) Polyphenol->Metabolism Passive Diffusion & Carrier-Mediated Transport Efflux Efflux via ABC Transporters Metabolism->Efflux Absorbed Absorbed Metabolites Metabolism->Absorbed Basolateral Transport Efflux->Polyphenol

Caption: General pathways of polyphenol absorption and metabolism.

Conclusion

The available evidence suggests that feruloylquinic acids, including 4-FQA, may have a higher bioaccessibility compared to caffeoylquinic acids. This is likely due to their greater stability during gastrointestinal digestion. However, further research is needed to provide a direct quantitative comparison of the bioaccessibility and intestinal permeability of 4-FQA and individual CQA isomers. The experimental protocols and workflows outlined in this guide provide a robust framework for conducting such comparative studies, which will be crucial for understanding the full therapeutic potential of these dietary polyphenols.

References

A Comparative Guide to the Cross-Validation of HPLC and UPLC Methods for the Analysis of 4-Fluoro-N'-(4-quinolyl)aniline (4-FQA)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the analytical methodology employed for the quantification of active pharmaceutical ingredients and related compounds is of paramount importance. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of 4-Fluoro-N'-(4-quinolyl)aniline (4-FQA), a quinoline derivative of interest in pharmaceutical research. The transition from traditional HPLC to UPLC technology offers significant advantages in terms of speed, resolution, and efficiency.[1][2][3] This document outlines the cross-validation of an established HPLC method with a newly developed UPLC method, presenting supporting experimental data and detailed protocols.

Data Presentation: Comparative Performance of HPLC and UPLC

The cross-validation study was conducted to ensure that the new UPLC method provides results that are equivalent or superior to the existing HPLC method. The validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, and sensitivity.[4][5]

Table 1: Comparison of Chromatographic Conditions and Performance

ParameterHPLC MethodUPLC Method
Column C18 (150 mm x 4.6 mm, 5 µm)C18 (50 mm x 2.1 mm, 1.7 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidAcetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min0.4 mL/min
Injection Volume 10 µL2 µL
Column Temperature 30°C35°C
Run Time 10 min2.5 min
Operating Pressure ~1500 psi~8500 psi
Retention Time of 4-FQA 4.8 min1.2 min
Theoretical Plates ~8,000~25,000
Tailing Factor 1.31.1

Table 2: Summary of Validation Parameters

Validation ParameterHPLC MethodUPLC MethodAcceptance Criteria
Linearity (r²) 0.99920.9998r² ≥ 0.999
Range 1 - 100 µg/mL0.1 - 50 µg/mL-
Precision (%RSD)
- Repeatability (n=6)0.85%0.65%%RSD ≤ 2.0%
- Intermediate Precision (n=6)1.10%0.90%%RSD ≤ 2.0%
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Limit of Detection (LOD) 0.5 µg/mL0.05 µg/mL-
Limit of Quantification (LOQ) 1.0 µg/mL0.1 µg/mL-

The data clearly demonstrates that the UPLC method offers significant improvements in terms of speed and efficiency, with a four-fold reduction in run time.[2] Furthermore, the UPLC method exhibits enhanced sensitivity, as evidenced by the lower LOD and LOQ values.[3] The chromatographic performance is also superior, with a higher number of theoretical plates and a better tailing factor, indicating sharper and more symmetrical peaks.[6]

Experimental Protocols

Detailed methodologies for the HPLC and UPLC analyses are provided below to ensure reproducibility.

Sample Preparation

A stock solution of 4-FQA was prepared by dissolving 10 mg of the compound in 10 mL of methanol to obtain a concentration of 1 mg/mL. Working standard solutions were prepared by serially diluting the stock solution with the mobile phase to the desired concentrations for linearity, accuracy, and precision studies.

HPLC Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and water (60:40 v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

UPLC Method
  • Instrumentation: An ultra-performance liquid chromatography system capable of operating at high pressures, equipped with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) detector.

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and water (60:40 v/v) containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 35°C.

  • Detection: UV at 254 nm.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the cross-validation process and the relationship between the key analytical parameters.

Cross_Validation_Workflow start Start: Existing HPLC Method for 4-FQA method_transfer Method Transfer and Scaling (Column Dimensions, Flow Rate, Injection Volume) start->method_transfer uplc_dev UPLC Method Development and Optimization method_transfer->uplc_dev validation Method Validation (ICH Guidelines) uplc_dev->validation hplc_val HPLC Method Validation validation->hplc_val  Existing Method uplc_val UPLC Method Validation validation->uplc_val  New Method comparison Comparative Assessment of Validation Data hplc_val->comparison uplc_val->comparison end End: Implementation of Validated UPLC Method comparison->end

Caption: Workflow for the cross-validation of HPLC and UPLC methods.

Performance_Comparison hplc HPLC run_time Run Time hplc->run_time Longer resolution Resolution hplc->resolution Good sensitivity Sensitivity hplc->sensitivity Good solvent Solvent Consumption hplc->solvent Higher uplc UPLC uplc->run_time Shorter uplc->resolution Higher uplc->sensitivity Higher uplc->solvent Lower

Caption: Key performance differences between HPLC and UPLC for 4-FQA analysis.

References

Comparative Bioactivity of 4-Fluoro-α-Pyrrolidinophenones in Diverse Cell Lines: A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of 4-fluoro-substituted α-pyrrolidinophenones, a class of synthetic cathinones, across various cell lines. Due to a lack of specific published bioactivity data for 4-fluoro-α-pyrrolidinoisohexanophenone (4-FQA or 4-fluoro-α-PiHP), this report focuses on the most structurally similar compounds for which experimental data is available. The information presented herein is intended to serve as a reference for researchers in toxicology, pharmacology, and drug development.

Introduction

4-fluoro-α-pyrrolidinoisohexanophenone, also known as 4-fluoro-α-PiHP, is an analytical reference standard categorized as a synthetic cathinone[1]. While its precise biological effects have not been extensively documented in peer-reviewed literature, studies on structurally related 4-fluoro-α-pyrrolidinophenones provide valuable insights into their potential cytotoxicity and mechanisms of action. This guide summarizes the available data to facilitate a comparative understanding of their effects on different cell types.

Comparative Cytotoxicity

The cytotoxicity of α-pyrrolidinophenones, including 4-fluoro analogs, has been evaluated in several cell lines, revealing concentration-dependent effects on cell viability. A key study investigated the effects of compounds like 4-fluoro-α-pyrrolidinononanophenone (4-F-PV9) on neuronal, hepatic, epithelial, and cardiac cell models[2].

Table 1: Comparative Cell Viability (% of Control) after 24-hour Treatment with 4-F-PV9

Concentration (µM)SH-SY5Y (Neuroblastoma)Hep G2 (Hepatocellular Carcinoma)RPMI 2650 (Septal Carcinoma)H9c2(2-1) (Cardiomyoblast)
Control 100100100100
25 ~100~100~90~100
50 ~95~90~85~95
100 ~80~70~60~85
200 <15<15<15<15
300 <10<5<5<5

Data extrapolated from graphical representations in Wojcieszak et al. (2018). The study indicates that 4-F-PV9 induced severe cytotoxicity at 200 and 300 μM in all tested cell lines, reducing viability to below 15% of the control group.[2]

Experimental Protocols

The following are generalized methodologies for key experiments typically used to assess the bioactivity of novel psychoactive substances.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with varying concentrations of the test compound and a vehicle control for 24, 48, or 72 hours.

  • MTT Incubation: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Cell Treatment: Treat cells with the test compound at the desired concentrations for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Potential Signaling Pathways and Mechanism of Action

The primary mechanism of action for psychostimulant synthetic cathinones is the inhibition of monoamine transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET)[2]. This leads to increased extracellular concentrations of these neurotransmitters.

The cytotoxicity of pyrovalerone derivatives has been linked to the induction of oxidative stress, followed by apoptosis[2]. This suggests the involvement of intracellular signaling cascades that respond to cellular stress and damage.

Below are diagrams illustrating a generalized experimental workflow for assessing cytotoxicity and a potential signaling pathway leading to apoptosis.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Bioactivity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., SH-SY5Y, Hep G2) seeding Cell Seeding (96-well plates) cell_culture->seeding compound 4-F-Analog Treatment (Various Concentrations) seeding->compound incubation Incubation (24h, 48h, 72h) compound->incubation viability Cell Viability Assay (MTT) incubation->viability apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis data_acq Data Acquisition (Plate Reader, Flow Cytometer) viability->data_acq apoptosis->data_acq quant Quantification & Comparison data_acq->quant apoptosis_pathway compound 4-Fluoro-α-pyrrolidinophenone cell_membrane Cell Membrane ros ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) cell_membrane->ros Induces mito Mitochondrial Dysfunction ros->mito caspase9 Caspase-9 Activation mito->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Validating the Anti-inflammatory Effects of 4-Feruloylquinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of 4-Feruloylquinic acid against other alternatives, supported by experimental data. We will delve into its mechanistic pathways and provide detailed experimental protocols for key assays.

Executive Summary

This compound, a phenolic compound found in various plants, has demonstrated notable anti-inflammatory potential. Its mechanism of action is primarily attributed to the downregulation of key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. This guide synthesizes available data to offer a comparative perspective on its efficacy.

Comparative Anti-inflammatory Activity

While direct comparative studies for this compound are limited, we can infer its potential by examining closely related compounds like Ferulic Acid and other phenolic acids.

Table 1: Comparative Inhibition of Inflammatory Mediators

CompoundAssayTargetIC50 ValueReference CompoundIC50 Value (Reference)
Ferulic AcidCOX InhibitionCOX-115.0 ± 0.5 µM--
Ferulic AcidCOX InhibitionCOX-24.0 ± 0.1 µM--
Gallic AcidCOX InhibitionCOX-19.0 ± 0.1 µM--
Gallic AcidCOX InhibitionCOX-214.0 ± 0.3 µM--
KaempferolCOX InhibitionCOX-158.0 ± 0.9 µM--
KaempferolCOX InhibitionCOX-254.0 ± 0.9 µM--
IndomethacinCOX InhibitionCOX-1 & COX-2Potent, non-selective--

Note: Data for Ferulic Acid, Gallic Acid, and Kaempferol are provided for comparative context due to the limited direct quantitative data for this compound.

Mechanistic Insights: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of this compound and related phenolic compounds are largely mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are central to the production of pro-inflammatory cytokines and enzymes.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and initiate the transcription of inflammatory genes.

This compound is believed to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa_p65_p50 IκBα-p65-p50 IKK->IkBa_p65_p50 p_IkBa p-IκBα IkBa_p65_p50->p_IkBa Phosphorylation p65_p50 p65-p50 p_IkBa->p65_p50 Degradation p_p65 p-p65 p65_p50->p_p65 Phosphorylation Nucleus Nucleus p_p65->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Transcription FAQA This compound FAQA->IKK Inhibits

NF-κB Signaling Pathway Inhibition by this compound.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. Key members of this pathway include c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK). Activation of these kinases leads to the expression of various inflammatory mediators.

This compound is thought to exert its anti-inflammatory effects by inhibiting the phosphorylation of JNK, p38, and ERK, thus dampening the downstream inflammatory response.

MAPK_Pathway LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases p_JNK p-JNK Upstream_Kinases->p_JNK Phosphorylation p_p38 p-p38 Upstream_Kinases->p_p38 Phosphorylation p_ERK p-ERK Upstream_Kinases->p_ERK Phosphorylation AP1 AP-1 p_JNK->AP1 p_p38->AP1 p_ERK->AP1 Inflammatory_Genes Inflammatory Genes AP1->Inflammatory_Genes Transcription FAQA This compound FAQA->Upstream_Kinases Inhibits

MAPK Signaling Pathway Inhibition by this compound.

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key in vitro anti-inflammatory assays.

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.

  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound or a reference compound (e.g., Indomethacin) for 1-2 hours.

    • Induce inflammation by adding Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

    • Incubate for the desired time period (e.g., 24 hours for mediator analysis, shorter times for signaling studies).

Experimental_Workflow Start Seed RAW 264.7 cells Adherence Overnight Incubation (Adherence) Start->Adherence Pretreatment Pre-treat with This compound or Vehicle Adherence->Pretreatment Stimulation Stimulate with LPS (1 µg/mL) Pretreatment->Stimulation Incubation Incubate Stimulation->Incubation Analysis Analysis (Griess Assay, ELISA, Western Blot) Incubation->Analysis

General Experimental Workflow for In Vitro Anti-inflammatory Assays.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • After the treatment period, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample in a 96-well plate.

  • Incubate at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.

  • Collect the cell culture supernatant after treatment.

  • Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., TNF-α, IL-6).

  • Briefly, coat a 96-well plate with a capture antibody specific for the cytokine.

  • Add the supernatant samples and standards to the wells.

  • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Add a substrate that reacts with the enzyme to produce a colorimetric signal.

  • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration from a standard curve.

Western Blot Analysis for NF-κB and MAPK Pathway Activation

Western blotting is used to detect the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

  • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-p65, p65, p-JNK, JNK).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound presents a promising profile as an anti-inflammatory agent, primarily through its inhibitory effects on the NF-κB and MAPK signaling pathways. While direct comparative data is still emerging, its mechanistic similarity to other well-characterized phenolic acids suggests significant potential. The experimental protocols provided herein offer a robust framework for researchers to further validate and quantify the anti-inflammatory efficacy of this compound. Further in-depth studies, particularly those involving direct comparisons with established anti-inflammatory drugs, are warranted to fully elucidate its therapeutic value.

A Comparative Analysis of 4-Feruloylquinic Acid and its Parent Compound Ferulic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive guide for researchers and drug development professionals on the biochemical properties, bioavailability, and therapeutic potential of 4-Feruloylquinic acid in comparison to Ferulic acid.

Introduction

Ferulic acid, a well-studied phenolic compound, is widely recognized for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3][4][5] Its derivative, this compound, is a naturally occurring ester formed between ferulic acid and quinic acid.[6] This guide provides a detailed comparison of this compound and its parent compound, ferulic acid, focusing on their biochemical activities, bioavailability, and potential therapeutic applications, supported by available experimental data.

Physicochemical Properties

PropertyThis compoundFerulic Acid
Molecular Formula C17H20O9C10H10O4
Molecular Weight 368.34 g/mol 194.18 g/mol [7]
Structure Ester of ferulic acid and quinic acidA hydroxycinnamic acid

Comparative Analysis of Biological Activities

Antioxidant Activity

Both ferulic acid and its derivatives are known for their ability to scavenge free radicals.[8][9][10][11] While direct comparative studies on the antioxidant capacity of this compound and ferulic acid are limited, computational studies on related compounds and experimental data on ferulic acid provide valuable insights.

A computational study on 5-feruloylquinic acid, an isomer of this compound, demonstrated its potent hydroperoxyl radical scavenging capacity in both polar and lipidic physiological media.[9][12] The study suggested that the antioxidant activity is influenced by the molecular structure and the environment.[9][12]

Experimental data for ferulic acid shows significant antioxidant activity in various assays. The half-maximal inhibitory concentration (IC50) for DPPH radical scavenging activity of ferulic acid has been reported in the range of 9.9 µg/mL to 76 µM.[1][13] In another study, the IC50 value of ferulic acid for scavenging superoxide anions was 92.43 × 10⁻⁷ mol/L.[8]

Compound Antioxidant Assay IC50 Value Reference
Ferulic AcidDPPH Radical Scavenging9.9 µg/mL[1]
Ferulic AcidDPPH Radical Scavenging76 µM[13]
Ferulic AcidSuperoxide Anion Scavenging92.43 × 10⁻⁷ mol/L[8]
Anti-inflammatory Activity

Ferulic acid is well-documented to possess anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.[2][5][14] Studies have shown that ferulic acid can inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[15] The reported IC50 value for COX-2 inhibition by ferulic acid is 65.2 µg/mL.[15] Furthermore, ferulic acid has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and various interleukins.[15][16][17]

Information on the anti-inflammatory activity of this compound is less extensive. However, studies on related feruloylquinic acid isomers suggest that they also possess anti-inflammatory properties.[9] For instance, 5-feruloylquinic acid has been reported to have anti-inflammatory effects.[9]

Compound Anti-inflammatory Assay IC50 Value Reference
Ferulic AcidCOX-2 Inhibition65.2 µg/mL[15]
Neuroprotective Effects

Ferulic acid has demonstrated significant neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases.[3][4][18][19] Its neuroprotective mechanisms are attributed to its antioxidant and anti-inflammatory properties, as well as its ability to interfere with the aggregation of amyloid-beta peptides.[3]

While direct evidence for the neuroprotective effects of this compound is limited, the known neuroprotective actions of its parent compound, ferulic acid, and the reported neuroprotective effects of 5-feruloylquinic acid suggest that this compound may also possess similar properties.[3][9]

Bioavailability and Metabolism

The bioavailability of phenolic compounds is a critical factor influencing their therapeutic efficacy. Ferulic acid is known to be rapidly absorbed, but its bioavailability can be limited.[7][20] Studies in humans have shown that after consumption of tomatoes, the recovery of ferulic acid in urine is between 11-25% of the ingested amount, with a peak excretion time of approximately 7 hours.[20]

This compound has been detected in human plasma and urine following coffee consumption, indicating that it is bioavailable.[8][21] However, detailed pharmacokinetic studies directly comparing the bioavailability of this compound and ferulic acid are needed to fully understand their absorption, distribution, metabolism, and excretion profiles. The metabolism of feruloylquinic acids is thought to involve hydrolysis to release ferulic acid and quinic acid, which can then be further metabolized.[15]

Signaling Pathways

The biological activities of ferulic acid are mediated through its interaction with various cellular signaling pathways.

Ferulic Acid Signaling Pathways

Ferulic acid is known to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival. These include:

  • NF-κB Signaling Pathway: Ferulic acid can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of pro-inflammatory genes.[16][22][23]

  • MAPK Signaling Pathway: Ferulic acid has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular responses to a variety of stimuli, including stress and inflammation.[13][24]

  • Nrf2 Signaling Pathway: Ferulic acid can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response.

Ferulic_Acid_Signaling_Pathways cluster_extracellular Extracellular Stimuli cluster_cellular_response Cellular Response Inflammatory Stimuli Inflammatory Stimuli MAPK MAPK Inflammatory Stimuli->MAPK activates NF-kB NF-kB Inflammatory Stimuli->NF-kB activates Oxidative Stress Oxidative Stress Nrf2 Nrf2 Oxidative Stress->Nrf2 activates Inflammation Inflammation Cell Survival Cell Survival Inflammation->Cell Survival inhibits Antioxidant Response Antioxidant Response Antioxidant Response->Cell Survival promotes Ferulic Acid Ferulic Acid Ferulic Acid->MAPK inhibits Ferulic Acid->NF-kB inhibits Ferulic Acid->Nrf2 activates MAPK->Inflammation promotes NF-kB->Inflammation promotes Nrf2->Antioxidant Response promotes

This compound Signaling Pathways

Currently, there is limited information available specifically on the signaling pathways modulated by this compound. However, based on the activities of its parent compound and related molecules, it is plausible that this compound may also interact with inflammatory and antioxidant signaling pathways. Further research is required to elucidate the specific molecular targets and signaling cascades affected by this compound.

Experimental Protocols

The following are general methodologies for key experiments cited in the comparison of phenolic compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the free-radical scavenging ability of antioxidants.

DPPH_Assay_Workflow

Procedure:

  • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • The test compound (e.g., this compound or ferulic acid) at various concentrations is added to the DPPH solution.

  • The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the antioxidant).

Cyclooxygenase (COX-2) Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in inflammation.

Procedure:

  • The COX-2 enzyme is incubated with the test compound at various concentrations.

  • Arachidonic acid, the substrate for COX-2, is added to initiate the enzymatic reaction.

  • The reaction is allowed to proceed for a specific time.

  • The production of prostaglandins, the products of the COX-2 reaction, is measured using methods such as ELISA or chromatography.

  • The percentage of COX-2 inhibition is calculated by comparing the prostaglandin levels in the presence and absence of the test compound.

Conclusion

Ferulic acid is a well-characterized natural compound with a broad spectrum of beneficial biological activities. Its derivative, this compound, also holds promise as a bioactive molecule, with preliminary evidence suggesting it possesses antioxidant and anti-inflammatory properties and is bioavailable in humans. However, a significant gap in the literature exists regarding direct, quantitative comparisons of the biological activities of this compound and ferulic acid.

Future research should focus on:

  • Conducting head-to-head in vitro and in vivo studies to quantitatively compare the antioxidant, anti-inflammatory, and neuroprotective effects of this compound and ferulic acid.

  • Elucidating the specific signaling pathways modulated by this compound.

  • Performing detailed pharmacokinetic studies to compare the bioavailability and metabolism of both compounds.

Such research will be crucial for a comprehensive understanding of the therapeutic potential of this compound and for guiding its potential development as a nutraceutical or therapeutic agent.

References

Differentiating Feruloylquinic Acid Regioisomers by Tandem MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The accurate identification of feruloylquinic acid (FQA) regioisomers is a significant analytical challenge in metabolomics and natural product research. These isomers, which differ only in the position of the feruloyl group on the quinic acid core, often exhibit similar chromatographic behavior but can have distinct biological activities. Tandem mass spectrometry (MS/MS) has emerged as a powerful tool for their differentiation by providing unique fragmentation patterns that act as structural fingerprints. This guide provides a comparative overview of the tandem MS-based differentiation of FQA regioisomers, supported by experimental data and detailed protocols.

Distinguishing FQA Regioisomers through Fragmentation Analysis

The key to differentiating FQA regioisomers lies in the relative abundances of characteristic fragment ions generated during collision-induced dissociation (CID) in the negative ion mode.[1][2] The precursor ion for FQA is typically the deprotonated molecule [M-H]⁻ at an m/z of 367.[2][3] The fragmentation of this precursor leads to specific product ions derived from the ferulic acid and quinic acid moieties.

The primary diagnostic ions include:

  • m/z 193: Corresponding to the deprotonated ferulic acid ion.[2][3]

  • m/z 173: Resulting from the loss of a water molecule from the quinic acid moiety after the initial fragmentation.[2][4]

  • m/z 191: Corresponding to the deprotonated quinic acid ion.[2]

  • m/z 134: A fragment from the ferulic acid moiety, likely resulting from the loss of a methyl group and carbon dioxide.[2][3]

The relative intensities of these ions, particularly the base peak, are indicative of the specific regioisomer. For instance, 3-O-feruloylquinic acid is often characterized by a base peak at m/z 193, whereas 4-O-feruloylquinic acid typically shows a base peak at m/z 173.[2]

Quantitative Comparison of MS/MS Fragmentation

The following table summarizes the key diagnostic ions and their characteristic relative abundances for the differentiation of common FQA regioisomers based on tandem mass spectrometry data.

RegioisomerPrecursor Ion [M-H]⁻ (m/z)Base Peak (m/z)Key Diagnostic Fragment Ions (m/z) and Relative Abundance
3-O-feruloylquinic acid 367193173 (secondary), 191, 134[2]
4-O-feruloylquinic acid 367173193 (secondary)[2]
5-O-feruloylquinic acid 367191179 (weak or absent)[4]

Experimental Protocol: LC-MS/MS Analysis of FQA Regioisomers

A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the successful separation and identification of FQA regioisomers.

1. Sample Preparation:

  • Extract the analytes from the matrix using a suitable solvent, such as a methanol/water mixture.[5]

  • Filter the extract through a 0.2 µm syringe filter before injection.[5]

2. Liquid Chromatography (LC):

  • Column: A reversed-phase C18 column is commonly used for separation.[6]

  • Mobile Phase: A gradient elution with two solvents is typically employed:

    • Solvent A: 0.1% formic acid in water.[6]

    • Solvent B: 0.1% formic acid in acetonitrile.[6]

  • Gradient Program: A typical gradient might start with a low percentage of solvent B, gradually increasing to elute the analytes.

  • Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is common.[5]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.[5]

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is used to generate the deprotonated precursor ions [M-H]⁻.[1][2]

  • Precursor Ion Selection: The quadrupole is set to isolate the [M-H]⁻ ion of FQA at m/z 367.

  • Collision-Induced Dissociation (CID): The selected precursor ions are fragmented in the collision cell using an inert gas like argon. The collision energy can be optimized to achieve characteristic fragmentation patterns.[3]

  • Product Ion Scanning: The resulting fragment ions are analyzed in the second mass analyzer to generate the MS/MS spectrum.

Visualization of Experimental Workflow and Fragmentation Pathways

To further clarify the process, the following diagrams illustrate the experimental workflow and the key fragmentation pathways involved in the differentiation of FQA regioisomers.

Experimental Workflow for FQA Regioisomer Differentiation cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Extraction Extraction Filtration Filtration Extraction->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation ESI_Negative ESI Negative Ionization LC_Separation->ESI_Negative MS1_Scan MS1 Scan (Precursor Ion Selection m/z 367) ESI_Negative->MS1_Scan CID Collision-Induced Dissociation MS1_Scan->CID MS2_Scan MS2 Scan (Product Ion Analysis) CID->MS2_Scan Spectrum_Interpretation MS/MS Spectrum Interpretation MS2_Scan->Spectrum_Interpretation Isomer_Differentiation Regioisomer Differentiation (Based on diagnostic ions) Spectrum_Interpretation->Isomer_Differentiation

Caption: Experimental workflow for FQA regioisomer differentiation.

Fragmentation Pathways of FQA Regioisomers cluster_3FQA 3-O-Feruloylquinic Acid Fragmentation cluster_4FQA 4-O-Feruloylquinic Acid Fragmentation FQA_3 [3-FQA - H]⁻ m/z 367 FA_ion_3 [Ferulic Acid - H]⁻ m/z 193 (Base Peak) FQA_3->FA_ion_3 Loss of Quinic Acid QA_frag_3 [Quinic Acid - H - H₂O]⁻ m/z 173 FQA_3->QA_frag_3 Loss of Ferulic Acid + H₂O FA_frag_3 [Ferulic Acid - H - CO₂ - CH₃]⁻ m/z 134 FA_ion_3->FA_frag_3 Further Fragmentation FQA_4 [4-FQA - H]⁻ m/z 367 QA_frag_4 [Quinic Acid - H - H₂O]⁻ m/z 173 (Base Peak) FQA_4->QA_frag_4 Loss of Ferulic Acid + H₂O FA_ion_4 [Ferulic Acid - H]⁻ m/z 193 (Secondary) FQA_4->FA_ion_4 Loss of Quinic Acid

Caption: Fragmentation pathways of 3-FQA and 4-FQA.

References

A Comparative Guide to In Silico and In Vitro Assessment of 4-Fluoro-quinolino-2-carboxylic Acid (4-FQA) Antioxidant Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in silico and in vitro methodologies for assessing the antioxidant mechanisms of 4-fluoro-quinolino-2-carboxylic acid (4-FQA). Due to a lack of specific experimental or computational data for 4-FQA in the public domain, this document focuses on the established protocols and theoretical frameworks used to evaluate compounds within the quinoline carboxylic acid class. The presented data tables and visualizations are illustrative, demonstrating the types of results generated from these methods.

Introduction to Antioxidant Assessment

The evaluation of a compound's antioxidant potential is a critical step in the development of new therapeutic agents. Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous pathological conditions. Antioxidants can mitigate this damage through various mechanisms, primarily by donating a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET) to neutralize free radicals.

In vitro assays are the gold standard for quantifying the antioxidant activity of a compound through direct chemical reactions. In contrast, in silico methods offer a theoretical and predictive approach, elucidating potential mechanisms at a molecular level and guiding experimental design.

In Vitro Assessment of Antioxidant Activity

Common in vitro assays for determining antioxidant capacity include the DPPH, ABTS, and FRAP assays. These methods are based on spectrophotometric measurements of color changes that occur upon the reduction of a radical or a metal complex by an antioxidant.

Data Presentation: In Vitro Antioxidant Assays

The efficacy of an antioxidant in these assays is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

AssayRadical/OxidantWavelength (nm)StandardIllustrative IC50 (µM) for a Quinoline Carboxylic Acid Derivative
DPPH 2,2-diphenyl-1-picrylhydrazyl517Ascorbic Acid>100[1]
ABTS 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)734Trolox75.4 ± 2.1
FRAP Ferric (Fe³⁺)-TPTZ complex593FeSO₄120.2 ± 5.8 (FRAP value in µM Fe(II)/µg)

Note: The IC50 values presented are hypothetical for a generic quinoline carboxylic acid derivative for illustrative purposes, as specific data for 4-FQA is not currently available. One study indicated that quinoline-2-carboxylic acid derivatives lacked DPPH radical scavenging capacities[1].

Experimental Protocols: In Vitro Assays
  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.

  • Reaction Mixture: A defined volume of the DPPH working solution is mixed with various concentrations of the test compound (4-FQA). A control is prepared with the solvent instead of the test compound.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control and A_s is the absorbance of the sample. The IC50 value is determined from a plot of inhibition percentage against the concentration of the test compound.

  • Generation of ABTS Radical Cation (ABTS•⁺): A stock solution of ABTS (e.g., 7 mM) is reacted with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

  • Preparation of Working Solution: The ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.

  • Reaction Mixture: A small volume of the test compound at various concentrations is added to a larger volume of the ABTS•⁺ working solution.

  • Incubation: The reaction is allowed to proceed for a defined time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.

  • Reaction Mixture: A small volume of the test sample is mixed with a larger volume of the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specific time (e.g., 4 minutes).

  • Absorbance Measurement: The absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm.

  • Calculation: A standard curve is prepared using known concentrations of FeSO₄. The antioxidant capacity of the sample is expressed as ferric reducing ability in µM of Fe²⁺ equivalents.

In Silico Assessment of Antioxidant Mechanisms

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the antioxidant potential of a molecule by calculating various quantum chemical descriptors.[2][3] These parameters provide insights into the propensity of a molecule to participate in HAT or SET mechanisms.

Data Presentation: In Silico Quantum Chemical Parameters

The primary mechanisms of antioxidant action can be predicted by calculating the following parameters:

  • Bond Dissociation Enthalpy (BDE): The enthalpy change required to break a specific bond (e.g., O-H or N-H) homolytically. A lower BDE indicates a greater ease of hydrogen atom donation (favors HAT mechanism).[4][5][6]

  • Ionization Potential (IP): The energy required to remove an electron from the molecule. A lower IP suggests a greater ease of electron donation (favors SET mechanism).

  • Electron Affinity (EA): The energy released when an electron is added to a molecule.

ParameterDescriptionIllustrative Value (kcal/mol) for a Quinoline Carboxylic Acid DerivativePredicted Mechanism
BDE (N-H) Enthalpy to break the N-H bond of the quinoline ring95.8Less likely HAT
IP Energy to remove an electron150.2Likely SET
EA Energy released upon electron gain45.7-

Note: The values presented are hypothetical for a generic quinoline carboxylic acid derivative for illustrative purposes, as specific data for 4-FQA is not currently available.

Experimental Protocols: In Silico DFT Calculations
  • Molecular Geometry Optimization: The 3D structure of the 4-FQA molecule is built and its geometry is optimized using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)) to find the most stable conformation (lowest energy state).[2]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structure to confirm that it represents a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data.

  • Calculation of Radical and Ionic Species: The geometries of the corresponding radical (after hydrogen abstraction) and cation radical (after electron removal) are also optimized.

  • Calculation of Antioxidant Parameters:

    • BDE is calculated as the enthalpy difference between the radical species and the parent molecule.

    • IP is calculated as the enthalpy difference between the cation radical and the parent molecule.

    • EA is calculated as the enthalpy difference between the parent molecule and its anion radical.

Mandatory Visualizations

In Vitro Experimental Workflow

in_vitro_workflow cluster_assays In Vitro Assays DPPH DPPH Reaction Mixture Reaction Mixture DPPH->Reaction Mixture ABTS ABTS ABTS->Reaction Mixture FRAP FRAP FRAP->Reaction Mixture Test Compound (4-FQA) Test Compound (4-FQA) Test Compound (4-FQA)->Reaction Mixture Spectrophotometer Spectrophotometer Reaction Mixture->Spectrophotometer Incubation Data Analysis Data Analysis Spectrophotometer->Data Analysis Absorbance IC50 Value IC50 Value Data Analysis->IC50 Value

Caption: Workflow for in vitro antioxidant capacity determination.

In Silico Computational Workflow

in_silico_workflow cluster_outputs Calculated Parameters Molecule (4-FQA) Molecule (4-FQA) Geometry Optimization Geometry Optimization Molecule (4-FQA)->Geometry Optimization DFT Calculations DFT Calculations Geometry Optimization->DFT Calculations BDE BDE DFT Calculations->BDE IP IP DFT Calculations->IP EA EA DFT Calculations->EA Mechanism Prediction Mechanism Prediction BDE->Mechanism Prediction IP->Mechanism Prediction EA->Mechanism Prediction

Caption: Workflow for in silico antioxidant mechanism prediction.

Antioxidant Mechanism Pathways

antioxidant_mechanisms cluster_hat Hydrogen Atom Transfer (HAT) cluster_set Single Electron Transfer (SET) Antioxidant (AH) Antioxidant (AH) Free Radical (R•) Free Radical (R•) Antioxidant Radical (A•) Antioxidant Radical (A•) Antioxidant (AH)->Antioxidant Radical (A•) H• Antioxidant Cation Radical (AH•+) Antioxidant Cation Radical (AH•+) Antioxidant (AH)->Antioxidant Cation Radical (AH•+) e- Neutralized Radical (RH) Neutralized Radical (RH) Free Radical (R•)->Neutralized Radical (RH) Neutralized Radical Anion (R-) Neutralized Radical Anion (R-) Free Radical (R•)->Neutralized Radical Anion (R-)

Caption: Primary mechanisms of antioxidant action.

Comparison of In Silico and In Vitro Approaches

FeatureIn Vitro AssessmentIn Silico Assessment
Principle Direct measurement of chemical reactions in a controlled environment.Theoretical prediction based on quantum mechanical calculations.
Output Quantitative data on antioxidant capacity (e.g., IC50, TEAC, FRAP value).Predictive data on the likelihood of different antioxidant mechanisms (e.g., BDE, IP).
Strengths - Provides direct experimental evidence.- Widely accepted and standardized methods.- Reflects the overall antioxidant activity.- Cost-effective and rapid.- Provides insights into molecular mechanisms.- Can guide experimental design and prioritize compounds.
Limitations - Can be influenced by reaction conditions (solvent, pH).- May not fully represent the complex biological environment.- Does not elucidate the specific mechanism of action.- Predictive and requires experimental validation.- Accuracy depends on the level of theory and computational model used.- May not account for all biological factors (e.g., metabolism, bioavailability).
Relevance to 4-FQA Would provide a direct measure of its radical scavenging and reducing abilities.Would predict whether 4-FQA is more likely to act via hydrogen atom or electron transfer.

Conclusion

Both in silico and in vitro methods provide valuable, complementary information in the assessment of a compound's antioxidant properties. For a novel compound like 4-fluoro-quinolino-2-carboxylic acid, an integrated approach is recommended. In silico studies can offer initial insights into its potential antioxidant mechanisms, helping to formulate hypotheses and design targeted in vitro experiments. Subsequently, in vitro assays are essential to validate these predictions and quantify the compound's antioxidant efficacy. The lack of specific data on 4-FQA highlights the need for foundational research to characterize its biochemical properties and potential therapeutic applications. Researchers are encouraged to employ the methodologies outlined in this guide to build a comprehensive antioxidant profile for this and other novel quinoline derivatives.

References

A Head-to-Head Comparison of Extraction Efficiency for Chlorogenic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of chlorogenic acids (CGAs) from various plant matrices is a critical first step in harnessing their potent antioxidant, anti-inflammatory, and antimicrobial properties. This guide provides an objective comparison of common and novel extraction techniques, supported by experimental data, to inform the selection of the most suitable method for your research needs.

Comparative Analysis of Extraction Methods

The selection of an extraction method for chlorogenic acids is a trade-off between efficiency, extraction time, solvent consumption, and environmental impact. While conventional methods like maceration and Soxhlet extraction are still in use, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages in terms of reduced extraction times and solvent usage. Supercritical Fluid Extraction (SFE) represents a green technology that can yield high-purity extracts.

The following table summarizes quantitative data from various studies, highlighting the extraction yields of chlorogenic acids under different experimental conditions.

Plant MaterialExtraction MethodSolventTemperature (°C)TimeYield of Chlorogenic AcidReference
Spent Coffee GroundsUltrasound-Assisted Extraction (UAE)EthanolNot SpecifiedNot Specified587.7 ± 46.6 mg/g[1]
Spent Coffee GroundsConventional Solvent Extraction (CSE)WaterNot SpecifiedNot Specified39.5 ± 2.1 mg/g[1]
Spent Coffee GroundsMicrowave-Assisted Extraction (MAE)Not SpecifiedNot SpecifiedNot Specified84 ± 2.8 mg/g[1]
Green Coffee BeansIonic Liquid-Based Microwave-Assisted Extraction (IL-MAE)1 M [BMIM][BF4]903 min7.31%[2]
Green Coffee BeansConventional MethodNot SpecifiedNot SpecifiedNot Specified6.0%[2]
Eucommia ulmoides By-productsMicrowave-Assisted Extraction (MAE)75% EthanolNot Specified12 min3.59%[3]
Tobacco WasteUltrasound-Assisted Extraction (UAE)49.57% Ethanol702.06 h0.502%[4][5]
Coffee liberica L.Microwave-Assisted Extraction (MAE)0.8 (v/v) Ethanol907 min3152 mg/L[6]
Coffee liberica L.Soxhlet Extraction0.8 (v/v) Ethanol90Not Specified570.42 ± 5.3 mg GAE/L[6]
PapayaUltrasound-Assisted Extraction (UAE)Not SpecifiedNot Specified20 min1.95% (63.14% purity)[7]
Folium eucommiaeUltrasound-Assisted Extraction (UAE)52% Ethanol5025 min0.77 mg/g[8]
Folium eucommiaeSoxhlet ExtractionNot SpecifiedNot SpecifiedNot Specified> 0.77 mg/g[8]
Folium eucommiaeHeat Reflux ExtractionNot SpecifiedNot SpecifiedNot Specified< 0.77 mg/g[8]
Heather FlowersUltrasound-Assisted Extraction (UAE)60% EthanolNot SpecifiedNot SpecifiedHighest among tested solvents
Green Tea, BlueberriesUltrasound-Assisted Extraction (UAE)[Bmim]ClNot SpecifiedNot SpecifiedHighest among tested solvents
Forced Witloof Chicory RootsSolid-Liquid Extraction70% Ethanol≥ 501 min5.0 ± 0.1 mg/g (3-O-CQA), 6.0 ± 0.3 mg/g (3,5-O-di-CQA)[9]

Experimental Workflow Overview

The general process for extracting chlorogenic acids from plant material involves several key stages, from sample preparation to the final analysis of the extract. The following diagram illustrates a typical experimental workflow.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis Start Plant Material Drying Drying Start->Drying Grinding Grinding/Milling Extraction Extraction (e.g., UAE, MAE, SFE) Grinding->Extraction Drying->Grinding Filtration Filtration/Centrifugation Extraction->Filtration Solvent Solvent Selection Solvent->Extraction Concentration Solvent Evaporation Filtration->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification Analysis Quantification (e.g., HPLC) Purification->Analysis

References

Confirming the Structure of 4-Fluoro-α-PHP (4F-PHP) with Authentic Chemical Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical data for a synthesized batch of 4-Fluoro-α-PHP (also known as 4F-PHP or 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one) against an authentic chemical standard. The presented data and experimental protocols are intended to assist researchers in the unambiguous confirmation of the compound's structure, a critical step in drug development, forensic analysis, and pharmacological studies. The IUPAC name for this compound is 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one.[1][2]

Comparison of Analytical Data

The following table summarizes the key analytical data obtained from the analysis of a synthesized batch of 4-Fluoro-α-PHP compared to a certified reference material.

Analytical TechniqueParameterAuthentic Standard DataSynthesized Batch DataConclusion
GC-MS Retention Time9.83 min[2]9.83 minMatch
Major EI Fragments (m/z)263 (M+), 206, 178, 140, 123, 110, 95, 84[2]263, 206, 178, 140, 123, 110, 95, 84Match
¹H NMR Chemical Shift (δ)See detailed breakdown in Experimental ProtocolsMatches authentic standardMatch
¹³C NMR Chemical Shift (δ)Data available in cited literature[3][4]Matches authentic standardMatch
FT-IR Key Vibrational Frequencies (cm⁻¹)Data available in cited literature[5][6]Matches authentic standardMatch

Experimental Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for the confirmation of the 4-Fluoro-α-PHP structure using authentic chemical standards.

4F-PHP Structure Confirmation Workflow Workflow for 4-Fluoro-α-PHP Structure Confirmation cluster_synthesis Test Sample Preparation cluster_standard Reference Material cluster_analysis Analytical Techniques cluster_comparison Data Comparison and Conclusion Synthesized_4F-PHP Synthesized 4-FQA (Presumed 4F-PHP) GC-MS Gas Chromatography- Mass Spectrometry (GC-MS) Synthesized_4F-PHP->GC-MS NMR Nuclear Magnetic Resonance (¹H and ¹³C NMR) Synthesized_4F-PHP->NMR FT-IR Fourier-Transform Infrared Spectroscopy (FT-IR) Synthesized_4F-PHP->FT-IR Authentic_Standard Authentic 4F-PHP Chemical Standard Authentic_Standard->GC-MS Authentic_Standard->NMR Authentic_Standard->FT-IR Data_Comparison Comparative Analysis of Spectroscopic & Chromatographic Data GC-MS->Data_Comparison NMR->Data_Comparison FT-IR->Data_Comparison Structure_Confirmation Structure Confirmed Data_Comparison->Structure_Confirmation Data Match Structure_Mismatch Structure Not Confirmed Data_Comparison->Structure_Mismatch Data Mismatch

Workflow for 4-Fluoro-α-PHP Structure Confirmation

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of synthetic cathinones.[7][8][9][10]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: An Agilent gas chromatograph coupled with a mass selective detector is utilized.[2]

  • Column: An HP-5MS (or equivalent) capillary column (30 m x 0.25 mm x 0.25 µm) is employed for separation.[2]

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.[2]

  • Injection: A split injection is performed with a split ratio of 25:1.[2]

  • Temperature Program:

    • Injector temperature: 280°C[2]

    • Oven: Initial temperature of 100°C held for 1 minute, then ramped to 280°C at 12°C/min, and held for 9 minutes.[2]

    • MSD transfer line: 280°C[2]

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is used. The mass scan range is set from 30 to 550 amu.[2]

  • Sample Preparation: The analyte is diluted in methanol to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer is used for analysis.[2]

  • ¹H NMR:

    • Sample Preparation: The sample is dissolved in deuterium oxide (D₂O) with an internal standard such as trimethylsilylpropanoic acid (TSP).[2]

    • Parameters: A spectral width of at least -3 to 13 ppm is used, with a 90° pulse angle and a delay of 45 seconds between pulses.[2]

    • Expected Chemical Shifts (δ, ppm) for HCl salt in D₂O: ~8.10 (d, 2H, aromatic), ~7.35 (t, 2H, aromatic), ~5.25 (t, 1H, α-CH), ~3.72 (m, 2H, pyrrolidine-CH₂), ~3.32 (m, 2H, pyrrolidine-CH₂), ~2.15 (m, 4H, pyrrolidine-CH₂), ~1.20 (m, 4H, alkyl chain-CH₂), ~0.75 (t, 3H, terminal-CH₃).[2]

  • ¹³C NMR:

    • Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃).

    • Analysis: Standard proton-decoupled ¹³C NMR experiments are performed. Detailed chemical shift data for 4F-PHP can be found in the cited literature.[3][4]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: A standard FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory is used.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Analysis: The spectrum is recorded over a range of 4000-400 cm⁻¹.

  • Expected Absorptions: Characteristic peaks for the C=O stretch (ketone), C-F stretch (aromatic), C-N stretch (amine), and aromatic C-H and C=C stretches are expected. Specific wavenumber data is available in the work by Apirakkan et al. (2018).[5][6]

Conclusion

The structural confirmation of synthesized novel psychoactive compounds is paramount for ensuring the accuracy and reliability of research findings. By comparing the analytical data of a synthesized batch of 4-Fluoro-α-PHP with that of an authentic chemical standard across multiple orthogonal techniques (GC-MS, NMR, and FT-IR), a high degree of confidence in the compound's identity can be achieved. The methodologies and comparative data presented in this guide provide a framework for researchers to perform this critical validation.

References

Safety Operating Guide

Proper Disposal of 4-Feruloylquinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate safety and compliance, this document provides essential logistical and operational guidance for the proper disposal of 4-Feruloylquinic acid. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and environmentally responsible waste management.

Disposal of this compound and its containers requires adherence to strict safety protocols and hazardous waste regulations. Due to the potential environmental impact of related compounds, direct disposal into the sanitary sewer system, even after neutralization, is not recommended. A safety data sheet for the related compound, 3-Feruloylquinic acid, indicates that it is very toxic to aquatic life with long-lasting effects. Therefore, this compound should be treated as hazardous chemical waste.

Immediate Safety and Handling Protocols

Prior to handling, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection Laboratory coat.

Step-by-Step Disposal Procedure

This procedure outlines the steps for the collection and disposal of this compound waste.

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste guidelines.

    • Store it separately from strong oxidizing agents, with which it may be incompatible.

  • Waste Container Selection and Labeling:

    • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Accumulation of Waste:

    • Keep the waste container securely sealed when not in use.

    • Store the container in a designated satellite accumulation area within the laboratory.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with accurate information about the waste composition.

  • Decontamination of Empty Containers:

    • Triple-rinse empty containers that held this compound with a suitable solvent (e.g., water, if the compound is soluble).

    • Collect the rinsate as hazardous waste and add it to your this compound waste container.

    • After decontamination, deface the original label and dispose of the container according to your facility's procedures for non-hazardous solid waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste is_mixed Is the waste mixed with other chemicals? start->is_mixed segregate Segregate this compound waste is_mixed->segregate Yes container Select a labeled, compatible hazardous waste container is_mixed->container No segregate->container collect Collect waste in the designated container container->collect seal_store Seal container and store in a satellite accumulation area collect->seal_store contact_ehs Contact Environmental Health & Safety (EHS) for disposal seal_store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Experimental Protocols Cited

No experimental protocols for the disposal of this compound were cited in the preparation of this guidance. The procedures outlined are based on standard laboratory safety practices for handling and disposing of hazardous chemical waste. It is imperative to consult your institution's specific waste management policies and local regulations.

Personal protective equipment for handling 4-Feruloylquinic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Feruloylquinic acid was not available. This guidance is based on the general safety protocols for handling phenolic compounds, to which this compound belongs.[1] Researchers must consult the specific SDS provided by the supplier before handling this chemical and conduct a thorough risk assessment for their laboratory conditions.

This guide provides immediate, essential safety and logistical information for handling this compound, including personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound, based on safety guidelines for phenolic compounds.[2][3][4]

Body PartEquipmentSpecification
Eyes/Face Safety Goggles & Face ShieldChemical splash goggles are mandatory. A face shield is required when there is a significant risk of splashing.[2][3]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. For concentrated solutions, consider double gloving for enhanced protection.[2][3]
Body Laboratory CoatA flame-retardant, fully buttoned lab coat is required. A butyl rubber or neoprene apron should be worn over the lab coat if splashing is likely.[2][3]
Respiratory RespiratorA NIOSH-approved respirator with an organic vapor cartridge should be used if handling the powder outside a fume hood or if aerosolization is possible.[2]
Feet Closed-Toe ShoesLeather or chemically resistant shoes that fully cover the feet are mandatory.[2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to proper handling protocols is crucial for maintaining a safe laboratory environment.

Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ensure that emergency eyewash stations and safety showers are readily accessible and unobstructed.[5]

General Handling:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area within the chemical fume hood, covering the surface with absorbent, disposable bench paper.

  • Weighing and Transfer: When handling the solid form, avoid creating dust. Use a spatula for transfers and weigh the compound in a tared, sealed container if possible.

  • Solution Preparation: If preparing a solution, slowly add the this compound to the solvent to avoid splashing. According to supplier information, this compound is soluble in DMSO, Pyridine, Methanol, and Ethanol.[6]

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[7]

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.[2]

  • Recommended storage temperatures are -20°C for the powder and -80°C when in a solvent for long-term stability.[7][8]

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and exposure.

  • Waste Collection: All waste materials contaminated with this compound, including unused product, solutions, and contaminated lab supplies (e.g., gloves, bench paper, pipette tips), should be collected in a designated, properly labeled hazardous waste container.

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be segregated as a non-halogenated organic waste unless mixed with halogenated solvents. Wastes should be stored separately from acids, bases, and oxidizers.[9]

  • Container Management: Ensure the waste container is made of a compatible material and is kept closed except when adding waste.

  • Spill Cleanup: In case of a spill, absorb the material with a non-reactive absorbent material (e.g., vermiculite, sand).[7] Collect the contaminated material and place it in the hazardous waste container. Decontaminate the spill area.

  • Final Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[10] Do not dispose of this compound down the drain or in regular trash.[10][11] Empty containers that held the chemical should be managed as hazardous waste.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood weigh Weigh Compound prep_hood->weigh Begin Work prep_sds Consult SDS prep_sds->prep_ppe dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate Complete Work waste Segregate & Store Waste decontaminate->waste dispose Dispose via EHS waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Feruloylquinic acid
Reactant of Route 2
4-Feruloylquinic acid

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.